molecular formula C6H7N3O2 B139313 2-Amino-4-methyl-3-nitropyridine CAS No. 6635-86-5

2-Amino-4-methyl-3-nitropyridine

Cat. No.: B139313
CAS No.: 6635-86-5
M. Wt: 153.14 g/mol
InChI Key: IKMZGACFMXZAAT-UHFFFAOYSA-N
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Description

The crystal structure of 2-amino-4-methyl-3-nitropyridine was elucidated.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7N3O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMZGACFMXZAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287771
Record name 2-Amino-4-methyl-3-nitropyridine
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6635-86-5
Record name 6635-86-5
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Record name 2-Amino-4-methyl-3-nitropyridine
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Record name 2-Amino-4-methyl-3-nitropyridine
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Foundational & Exploratory

2-Amino-4-methyl-3-nitropyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-4-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key chemical intermediate. It covers its chemical properties, safety and handling protocols, synthesis methodologies, and significant applications in research and development, particularly within the pharmaceutical and agrochemical sectors.

Core Compound Identification

The fundamental identification details for this compound are summarized below.

IdentifierValue
CAS Number 6635-86-5[1][2][3]
Molecular Formula C₆H₇N₃O₂[1][2][4]
IUPAC Name 4-methyl-3-nitropyridin-2-amine
Synonyms 2-Amino-3-nitro-4-picoline, 4-Methyl-3-nitro-2-pyridinamine[1][2][3]
MDL Number MFCD00006315[5]
Beilstein/REAXYS 139111

Physicochemical Properties

This section details the key physical and chemical properties of the compound. The data is aggregated from various chemical suppliers and databases.

PropertyValue
Molecular Weight 153.14 g/mol [2][4]
Appearance Yellow Powder[6]
Melting Point 136-140 °C
Assay ≥96.0% - 98%[6]
InChI Key IKMZGACFMXZAAT-UHFFFAOYSA-N[1][3]
SMILES Cc1ccnc(N)c1--INVALID-LINK--=O

Safety and Handling

This compound requires careful handling due to its potential health hazards. The following table summarizes its GHS classification and necessary precautions.

Safety AspectDetails
Signal Word Warning
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Hazard Class Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3).
Target Organs Respiratory system.
Precautionary Codes P261, P264, P271, P280, P302+P352, P305+P351+P338.
Recommended PPE Dust mask (type N95, US), Eyeshields, Gloves.
Storage Store in a well-ventilated place. Keep container tightly closed[7][8].

Synthesis Protocol

The primary synthesis route for this compound involves the electrophilic nitration of 2-amino-4-methylpyridine. This reaction must be carefully controlled to manage regioselectivity and safety.

Experimental Protocol: Nitration of 2-Amino-4-methylpyridine

This protocol is based on established chemical synthesis methods for nitropyridines[9].

  • Preparation : In a three-necked flask equipped with a stirrer and a thermometer, add concentrated sulfuric acid (9.5 mol). Cool the flask in an ice bath to below 10°C.

  • Addition of Starting Material : Slowly add 2-amino-4-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Nitration : Once the starting material is fully dissolved, slowly add concentrated nitric acid (1.1 mol) dropwise. The temperature must be strictly controlled and kept below 10°C during the addition.

  • Reaction : After the addition is complete, allow the mixture to stir for an additional hour at low temperature. Subsequently, heat the reaction mixture to 95°C and maintain for 2 hours[9].

  • Work-up : Cool the reaction mixture to room temperature and pour it carefully into a beaker containing ice water.

  • Precipitation : Neutralize the solution to pH 7 using a concentrated ammonia solution. The product will precipitate out of the solution.

  • Isolation : Filter the resulting solid, wash with cold water, and dry under a vacuum. This yields a mixture of this compound and its 5-nitro isomer, which can be separated by chromatography if required[9].

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Work-up & Isolation cluster_products Products start 2-Amino-4-methylpyridine reagents 1. Conc. H₂SO₄ (<10°C) 2. Conc. HNO₃ (<10°C) 3. Heat (95°C, 2h) start->reagents Nitration workup 1. Quench (Ice Water) 2. Neutralize (NH₄OH) 3. Filter & Dry reagents->workup Reaction Quench product This compound workup->product isomer 2-Amino-4-methyl-5-nitropyridine (Isomeric Side Product) workup->isomer

Diagram 1: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a versatile intermediate compound with significant utility in various scientific fields.

  • Pharmaceutical Synthesis : It serves as a crucial building block for creating more complex organic molecules due to its reactive amino and nitro functional groups[10]. It is particularly valuable in the development of novel anti-inflammatory and anti-cancer therapeutic agents[10]. The presence of the nitro group and the substitution pattern on the pyridine ring are key features for its role in constructing pharmacologically active scaffolds.

  • Agrochemicals : The compound is utilized in the formulation of agricultural chemicals, including certain pesticides and herbicides, contributing to crop protection strategies[10].

  • Biotransformation : Research has shown that this compound can be used as a substrate for biotransformation by the fungus Cunninghamella elegans. This process yields hydroxylated and N-oxide derivatives, such as 2-amino-5-hydroxy-4-methyl-3-nitropyridine and 2-amino-4-hydroxymethyl-3-nitropyridine, demonstrating its utility in creating novel metabolites for further study.

  • Material Science : Beyond life sciences, it is also employed as an intermediate in the production of specialized dyes and pigments[10].

G cluster_pharma Pharmaceuticals cluster_bio Biocatalysis cluster_agro Agrochemicals A This compound (Core Building Block) B Active Pharmaceutical Ingredients (APIs) (e.g., Anti-cancer) A->B Chemical Synthesis C Hydroxylated Derivatives & Metabolites A->C Biotransformation D Pesticides & Herbicides A->D Further Derivatization

Diagram 2: Role as a versatile chemical intermediate.

Spectroscopic Information

Detailed spectroscopic data is essential for compound verification and characterization. For this compound, the following data is publicly available:

  • Infrared (IR) Spectrum : Available through the NIST Chemistry WebBook, providing information on functional groups and bond vibrations[1][3].

  • Mass Spectrum : Electron ionization (EI) mass spectrometry data is also available from NIST, allowing for the determination of the molecular weight and fragmentation pattern[1][3].

References

physical and chemical properties of 2-Amino-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological significance of 2-Amino-4-methyl-3-nitropyridine (CAS No: 6635-86-5). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of its metabolic pathway and synthetic workflow.

Introduction

This compound is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its unique arrangement of amino, methyl, and nitro functional groups on the pyridine ring makes it a valuable intermediate in the production of various pharmaceuticals and agrochemicals. Notably, this compound has been utilized in the development of novel anti-inflammatory and anti-cancer therapies[1]. The presence of the nitro group, a strong electron-withdrawing group, and the amino group, an electron-donating group, imparts distinct reactivity to the molecule, making it a subject of interest in medicinal chemistry for the design of targeted therapeutics.

Physical and Chemical Properties

This compound is a yellow crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
IUPAC Name 4-methyl-3-nitro-2-pyridinamine[2]
Synonyms 2-Amino-3-nitro-4-picoline[2][3]
CAS Number 6635-86-5[2][3]
Molecular Formula C₆H₇N₃O₂[2][3]
Molecular Weight 153.14 g/mol [3]
Appearance Yellow powder/crystal[4]
Melting Point 136-140 °C[3]
Solubility Slightly soluble in water; soluble in organic solvents.[5]
pKa Data not available

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the electrophilic nitration of 2-amino-4-methylpyridine. This reaction typically yields a mixture of isomers, including the 3-nitro and 5-nitro derivatives, necessitating careful control of reaction conditions and purification steps to isolate the desired 3-nitro isomer.

Experimental Protocol: Synthesis via Nitration

This protocol is adapted from established procedures for the nitration of aminopyridines.

Materials:

  • 2-amino-4-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Sodium Hydroxide (NaOH) solution (40%)

  • Ethanol (for recrystallization)

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.

  • Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly and portion-wise, add the 2-amino-4-methylpyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C.

  • Nitration: To the cooled mixture, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a 40% sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the exothermic reaction. A yellow precipitate will form.

  • Isolation: Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid thoroughly with cold water until the washings are neutral.

  • Drying: Dry the product under vacuum.

Purification Protocol: Recrystallization

For higher purity, the crude this compound can be recrystallized.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Start Start Dissolution Dissolve 2-amino-4-methylpyridine in conc. H2SO4 at 0°C Start->Dissolution Nitration Add nitrating mixture (HNO3/H2SO4) < 10°C Dissolution->Nitration Reaction Stir at 0-5°C for 2-3h Nitration->Reaction Quenching Pour onto crushed ice Reaction->Quenching Neutralization Neutralize with NaOH to pH 7-8 Quenching->Neutralization Isolation Filter to collect crude product Neutralization->Isolation Recrystallization Dissolve crude product in hot ethanol Isolation->Recrystallization Decolorization Treat with activated charcoal (optional) Recrystallization->Decolorization Filtration_hot Hot filter Decolorization->Filtration_hot Crystallization Cool to induce crystallization Filtration_hot->Crystallization Filtration_cold Filter to collect pure crystals Crystallization->Filtration_cold Drying Dry under vacuum Filtration_cold->Drying

Synthetic and Purification Workflow

Analytical Methods

Accurate characterization and purity assessment of this compound are crucial for its application in research and development. The following are representative protocols for its analysis.

High-Performance Liquid Chromatography (HPLC)

This protocol is based on methods for similar aromatic amines and may require optimization.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The mobile phase should be filtered and degassed.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent like methanol at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection: 254 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The purity of the sample can be determined by comparing the peak area of the analyte to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters might include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This will likely require a larger number of scans due to the lower natural abundance of ¹³C. A spectral width of 0-200 ppm is typical.

  • Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) and integrate the peaks in the ¹H NMR spectrum. Chemical shifts should be referenced to TMS.

  • ¹H NMR: Protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The methyl protons would appear as a singlet in the upfield region (δ 2.0-3.0 ppm), and the amino protons would appear as a broad singlet.

  • ¹³C NMR: The carbon atoms of the pyridine ring would have signals in the aromatic region (δ 110-160 ppm). The methyl carbon would appear upfield (δ 15-25 ppm).

Biological Activity and Metabolism

This compound is a key intermediate in the synthesis of various biologically active molecules[6]. While its direct and specific interaction with signaling pathways is an area of ongoing research, the parent compound, 2-amino-4-methylpyridine, is known to be a non-selective inhibitor of nitric oxide synthase (NOS). This suggests that derivatives of this scaffold may have potential in modulating inflammatory processes.

Biotransformation by Cunninghamella elegans

The filamentous fungus Cunninghamella elegans is a well-established microbial model for mammalian drug metabolism. Studies have shown that C. elegans metabolizes this compound into several products through oxidation reactions[3]. This biotransformation provides insight into the potential metabolic fate of this compound in higher organisms.

The primary metabolic reactions observed are hydroxylation at the 5-position of the pyridine ring, hydroxylation of the 4-methyl group, and N-oxidation of the pyridine nitrogen.

Biotransformation cluster_main Biotransformation by Cunninghamella elegans Substrate This compound Metabolite1 2-Amino-5-hydroxy-4-methyl-3-nitropyridine Substrate->Metabolite1 Hydroxylation Metabolite2 2-Amino-4-hydroxymethyl-3-nitropyridine Substrate->Metabolite2 Hydroxylation Metabolite3 This compound-1-oxide Substrate->Metabolite3 N-Oxidation

Metabolic Pathway of this compound

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation[3].

  • Hazard Statements: H315, H319, H335

  • Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338

  • Personal Protective Equipment: Safety glasses, gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis, purification, and analysis. The elucidation of its metabolic pathway by Cunninghamella elegans offers valuable insights for drug development professionals. Further research into the specific biological targets and mechanisms of action of its derivatives will likely uncover new therapeutic opportunities.

References

synthesis of 2-Amino-4-methyl-3-nitropyridine from 2-amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-methyl-3-nitropyridine from 2-amino-4-methylpyridine. The direct nitration of 2-amino-4-methylpyridine typically yields a mixture of isomers, with the 5-nitro isomer being the major product due to the directing effects of the amino group.[1][2] Consequently, the synthesis of the 3-nitro isomer presents a regioselectivity challenge. This document outlines the prevalent methodologies for the synthesis and separation of the desired 3-nitro isomer, presenting key quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflow.

Data Presentation

The following table summarizes the quantitative data for the key steps in a common multi-step synthesis of 4-methyl-3-nitropyridine, which can be subsequently aminated to yield the target compound. This pathway involves the initial nitration of 2-amino-4-methylpyridine, leading to a mixture of 3- and 5-nitro isomers, followed by a series of transformations to isolate the desired 3-nitro intermediate.

StepReactionReagentsTemperature (°C)Duration (hours)Yield (%)Reference
1NitrationConc. H₂SO₄, Conc. HNO₃< 10 then 953Not specified for isomers[3]
2DiazotizationH₂O, Conc. H₂SO₄, NaNO₂< 10185 (for mixed hydroxyl isomers)[3]
3ChlorinationPOCl₃, PCl₅Reflux6Not specified[3]
4DechlorinationBenzoic acid, Copper powder30 minNot specified74 (for 4-methyl-3-nitropyridine)[3]

Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the nitration of 2-amino-4-methylpyridine. The resulting mixture of 3- and 5-nitro isomers requires separation, which can be achieved through a series of chemical transformations. An alternative approach involves protecting the 5-position to direct nitration to the 3-position.

Method 1: Direct Nitration and Isomer Separation

This method, adapted from a published procedure, involves the initial nitration of 2-amino-4-methylpyridine, followed by conversion to more easily separable intermediates.[3]

Step 1: Nitration of 2-amino-4-methylpyridine

  • In a 1000 mL flask, add 950 g of concentrated sulfuric acid.

  • Cool the sulfuric acid to below 10 °C in an ice bath.

  • Slowly add 108 g of 2-amino-4-methylpyridine to the cooled sulfuric acid with stirring.

  • To this mixture, add 108 g of concentrated nitric acid while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture for 1 hour at the same temperature.

  • Subsequently, heat the mixture to 95 °C and maintain for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into 1000 mL of ice water.

  • Neutralize the solution to pH 7 with concentrated ammonia water.

  • Filter the resulting precipitate, which is a mixture of this compound and 2-amino-4-methyl-5-nitropyridine. This mixture is used directly in the next step.

Step 2: Conversion to 2-hydroxy-4-methyl-3(5)-nitropyridines

  • To a 3000 mL four-necked flask, add the mixture of nitro-isomers from the previous step, 2 L of water, and 260 g of concentrated sulfuric acid.

  • Cool the mixture to below 10 °C.

  • Slowly add a solution of 83 g of sodium nitrite in 240 mL of water, keeping the temperature below 10 °C.

  • After the addition, stir the reaction for 1 hour at the same temperature.

  • Filter the resulting precipitate and dry at 80 °C to obtain a mixture of 2-hydroxy-4-methyl-3-nitropyridine and 2-hydroxy-4-methyl-5-nitropyridine. The reported yield for the mixed isomers is 85%.[3]

Step 3: Chlorination of 2-hydroxy-4-methyl-3(5)-nitropyridines

  • In a 1000 mL flask, add 108 g of the mixed hydroxy-nitro isomers.

  • Add 21 g of phosphorus pentachloride and 200 g of phosphorus oxychloride.

  • Reflux the mixture for 6 hours.

  • After the reaction, recover the excess phosphorus oxychloride by distillation.

  • The resulting product is a mixture of 2-chloro-4-methyl-3-nitropyridine and 2-chloro-4-methyl-5-nitropyridine.

Step 4: Dechlorination to 4-methyl-3-nitropyridine

  • To the mixture of chloro-nitro isomers (69 g), add 122 g of benzoic acid and 64 g of activated copper powder.

  • Heat the mixture and maintain the reaction for 30 minutes.

  • Add 400 mL of a 20% sodium carbonate aqueous solution.

  • Perform steam distillation and extract the distillate with chloroform (3 x 100 mL).

  • Dry the combined organic extracts with anhydrous sodium sulfate.

  • After filtration and removal of the solvent, the residue is distilled under reduced pressure to collect the fraction at 145-155 °C / 4.0 kPa, yielding 4-methyl-3-nitropyridine with a reported yield of 74%.[3]

Note: The final step to convert 4-methyl-3-nitropyridine to this compound would typically involve a reduction of the nitro group to an amino group, followed by a separate amination step at the 2-position, which is a complex process and not detailed in the primary source.

Method 2: Protecting Group Strategy

To improve the regioselectivity of the nitration towards the 3-position, a common strategy is to block the more reactive 5-position with a removable protecting group, such as a halogen.[4][5]

  • Halogenation: Brominate 2-amino-4-methylpyridine at the 5-position using a suitable brominating agent.

  • Nitration: Nitrate the resulting 2-amino-5-bromo-4-methylpyridine. The bromine atom at the 5-position directs the incoming nitro group to the 3-position.

  • Dehalogenation: Remove the bromine atom, typically through catalytic hydrogenation, to yield this compound.

This method can offer a higher yield of the desired 3-nitro isomer compared to the direct nitration and separation approach.[4]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 4-methyl-3-nitropyridine via the direct nitration and isomer separation method.

SynthesisWorkflow cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization cluster_2 Step 3: Chlorination cluster_3 Step 4: Dechlorination & Separation A 2-amino-4-methylpyridine B Mixture of 3-nitro and 5-nitro isomers A->B Conc. H₂SO₄, Conc. HNO₃ <10°C then 95°C C Mixture of 2-hydroxy-3-nitro and 2-hydroxy-5-nitro isomers B->C NaNO₂, H₂SO₄ <10°C D Mixture of 2-chloro-3-nitro and 2-chloro-5-nitro isomers C->D POCl₃, PCl₅ Reflux E 4-methyl-3-nitropyridine D->E Benzoic acid, Cu powder Steam Distillation

Caption: Experimental workflow for the synthesis of 4-methyl-3-nitropyridine.

References

Spectroscopic Profile of 2-Amino-4-methyl-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-methyl-3-nitropyridine (CAS No: 6635-86-5), a key chemical intermediate. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational resource for its identification, characterization, and application in research and development.

Molecular and Spectroscopic Overview

This compound, with the molecular formula C₆H₇N₃O₂, has a molecular weight of approximately 153.14 g/mol .[1] Its structure combines a pyridine ring with an amino, a methyl, and a nitro group, leading to a distinct spectroscopic fingerprint. The following sections provide a detailed analysis of its NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
~8.1H-6~158C-2
~6.7H-5~152C-4
~6.5 (br s)-NH₂~148C-6
~2.4-CH₃~133C-3
~118C-5
~20-CH₃
Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, equipped with a broadband probe is used for data acquisition.

Data Acquisition:

  • ¹H NMR: Standard single-pulse experiments are performed to acquire the proton spectrum. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired using a standard pulse program. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its various functional groups. The spectrum is available through the NIST Chemistry WebBook and was recorded on a dispersive instrument in the solid state as a split mull.[3]

Table 2: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3450 - 3300Strong, BroadN-H stretching (asymmetric and symmetric) of the amino group
3100 - 3000MediumAromatic C-H stretching
2980 - 2850MediumAliphatic C-H stretching of the methyl group
1640 - 1600StrongN-H bending (scissoring) of the amino group
1580 - 1450StrongAromatic C=C and C=N ring stretching
1550 - 1500StrongAsymmetric NO₂ stretching
1350 - 1300StrongSymmetric NO₂ stretching
~1450 and ~1380MediumAsymmetric and symmetric C-H bending of the methyl group
Below 900Medium to StrongC-H out-of-plane bending
Experimental Protocol: IR Spectroscopy

Sample Preparation: For the split mull technique, a small amount of the solid sample is ground with a mulling agent (e.g., Nujol or Fluorolube) to create a fine paste. This paste is then pressed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm⁻¹. A background spectrum of the KBr/NaCl plates and the mulling agent is recorded first and automatically subtracted from the sample spectrum. A sufficient number of scans are co-added to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern. The mass spectrum is available on the NIST Chemistry WebBook.[4]

Table 3: Mass Spectrometry (EI) Data for this compound

m/z (mass-to-charge ratio) Relative Intensity (%) Assignment
153~80[M]⁺ (Molecular ion)
136~10[M - OH]⁺
123~5[M - NO]⁺
107~100[M - NO₂]⁺ (Base Peak)
79~40[C₅H₅N]⁺ Fragment
78~35[C₅H₄N]⁺ Fragment
52~25[C₃H₂N]⁺ Fragment
Experimental Protocol: Mass Spectrometry

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization into the ion source.

Ionization: Electron Ionization (EI) is used, where the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Acquisition: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Experimental and Analytical Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing and Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands, Functional Groups IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

NMR_Workflow NMR Spectroscopy Workflow A Dissolve sample in deuterated solvent B Place in NMR tube A->B C Insert into NMR spectrometer B->C D Acquire ¹H and ¹³C spectra C->D E Process raw data (Fourier Transform, Phasing) D->E F Analyze spectra for chemical shifts and coupling E->F

Caption: Workflow for NMR spectroscopy.

IR_MS_Workflow IR and MS Analysis Workflow cluster_ir IR Analysis cluster_ms MS Analysis IR_Prep Prepare sample (e.g., KBr pellet or mull) IR_Acq Acquire IR spectrum IR_Prep->IR_Acq IR_Anal Identify functional group absorptions IR_Acq->IR_Anal MS_Prep Introduce sample into mass spectrometer MS_Ionize Ionize sample (e.g., EI) MS_Prep->MS_Ionize MS_Analyze Separate ions by m/z MS_Ionize->MS_Analyze MS_Detect Detect ion abundance MS_Analyze->MS_Detect

Caption: Workflows for IR and MS analyses.

References

Crystal Structure of 2-Amino-4-methyl-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of 2-Amino-4-methyl-3-nitropyridine, a compound of interest in pharmaceutical and materials science. This document details the crystallographic data, experimental protocols for its synthesis and crystal growth, and a workflow for its structural determination.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P2(1)/n. The crystal structure is stabilized by a combination of N-H···N and N-H···O hydrogen bonds, forming a layered arrangement with a dimeric N-H···N motif where molecular units are related by an inversion center.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical FormulaC₆H₇N₃O₂
Formula Weight153.14 g/mol
Crystal SystemMonoclinic
Space GroupP2(1)/n
a (Å)Data not available in publicly accessible documents
b (Å)Data not available in publicly accessible documents
c (Å)Data not available in publicly accessible documents
β (°)Data not available in publicly accessible documents
Volume (ų)Data not available in publicly accessible documents
ZData not available in publicly accessible documents
Density (calculated)Data not available in publicly accessible documents
Absorption CoefficientData not available in publicly accessible documents
F(000)Data not available in publicly accessible documents
Crystal Size (mm³)Data not available in publicly accessible documents
RadiationData not available in publicly accessible documents
Reflections CollectedData not available in publicly accessible documents
Independent ReflectionsData not available in publicly accessible documents
Final R indices [I > 2σ(I)]Data not available in publicly accessible documents
R indices (all data)Data not available in publicly accessible documents

Note: Specific unit cell dimensions and refinement statistics are contained within the full research publication "Molecular and crystal structures, vibrational studies and quantum chemical calculations of 3 and 5-nitroderivatives of 2-amino-4-methylpyridine" by I. Bryndal et al., which requires subscription access to view.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic nitration of 2-amino-4-methylpyridine.[1] This method, however, can lead to a mixture of isomers, including the 3-nitro and 5-nitro products.[1] Careful control of reaction conditions is necessary to influence the regioselectivity.

Materials:

  • 2-amino-4-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH) for neutralization

  • Ethyl Acetate or Dichloromethane for extraction

Procedure:

  • Cooling: In a flask equipped with a stirrer and a dropping funnel, cool a volume of concentrated sulfuric acid to below 10 °C in an ice bath.

  • Substrate Addition: Slowly add 2-amino-4-methylpyridine to the cooled sulfuric acid while maintaining the low temperature.

  • Nitration: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the solution of 2-amino-4-methylpyridine in sulfuric acid, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 95 °C for 2 hours) to drive the reaction to completion.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction.

  • Neutralization: Neutralize the acidic solution by the slow addition of a base such as a sodium carbonate solution or concentrated ammonium hydroxide until the pH is approximately 7.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure to obtain the crude product mixture.

  • Purification: The desired 3-nitro isomer must be separated from the 5-nitro isomer, typically through column chromatography or fractional crystallization.

Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction requires a slow and controlled crystallization process.

Materials:

  • Purified this compound

  • A suitable solvent (e.g., ethanol, methanol, or a solvent mixture)

Procedure (Slow Evaporation Method):

  • Dissolution: Prepare a saturated solution of purified this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the hot solution to remove any particulate impurities that could act as unwanted nucleation sites.

  • Crystallization: Transfer the filtered solution to a clean crystallization dish. Cover the dish with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.

  • Incubation: Place the dish in a vibration-free environment at a constant temperature.

  • Crystal Formation: Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of this compound should form.

  • Harvesting: Carefully harvest the well-formed crystals from the solution.

Visualized Workflows

The following diagrams illustrate the key processes in determining the crystal structure of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products 2_Amino_4_methylpyridine 2-Amino-4-methylpyridine Nitration Electrophilic Nitration 2_Amino_4_methylpyridine->Nitration Nitrating_Mixture Nitrating Mixture (HNO₃ + H₂SO₄) Nitrating_Mixture->Nitration Isomer_Mixture Mixture of 3-nitro and 5-nitro isomers Nitration->Isomer_Mixture Workup Quenching & Neutralization Purification Purification (Chromatography/Crystallization) Workup->Purification Final_Product This compound Purification->Final_Product Isomer_Mixture->Workup

Caption: Synthesis workflow for this compound.

Crystal_Structure_Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Final_Structure Final Crystal Structure Structure_Solution->Final_Structure

Caption: Experimental workflow for crystal structure determination.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-Amino-4-methyl-3-nitropyridine. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing qualitative assessments, key physicochemical properties, and detailed experimental protocols to enable researchers to determine these parameters in their own laboratories.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for the handling, storage, and application of the compound in a research and development setting.

PropertyValueReference
Molecular Formula C₆H₇N₃O₂[1]
Molecular Weight 153.14 g/mol [1]
CAS Number 6635-86-5[1]
Appearance Light yellow to yellow powder/crystal[2]
Melting Point 136-140 °C
Assay >98.0% (GC)
InChI Key IKMZGACFMXZAAT-UHFFFAOYSA-N[1]
SMILES Cc1ccnc(N)c1--INVALID-LINK--=O

Solubility Profile

For drug development and formulation, precise solubility data is critical. The following section outlines a general experimental protocol for determining the solubility of a compound like this compound.

Experimental Protocol for Solubility Determination

This protocol describes a standard shake-flask method for determining the equilibrium solubility of a compound in various solvents at different temperatures.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), polyethylene glycol (PEG) 400, propylene glycol)

  • Thermostatic shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Shake the vials for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations.

    • The solubility is calculated from the concentration of the saturated solution.

The following diagram illustrates the general workflow for this solubility determination.

G Workflow for Solubility Determination start Start add_excess Add excess compound to solvent start->add_excess equilibrate Equilibrate in thermostatic shaker add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant settle->filter dilute Dilute sample filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility hplc->calculate end End calculate->end

Caption: A flowchart of the experimental workflow for determining solubility.

Stability Profile

The stability of a compound is a critical parameter, influencing its shelf-life, formulation, and potential degradation pathways. While specific stability data for this compound is not extensively published, information from safety data sheets for similar compounds and general chemical principles can provide guidance.

Qualitative Stability Assessment:

  • Thermal Stability: The compound has a relatively high melting point (136-140 °C), suggesting it is a stable solid at room temperature. However, like many nitroaromatic compounds, it may be susceptible to decomposition at elevated temperatures.

  • pH Stability: The amino group imparts basic properties, while the pyridine ring is weakly basic. The nitro group is an electron-withdrawing group. The stability of the compound is likely to be pH-dependent. Hydrolysis may occur under strongly acidic or basic conditions, particularly at elevated temperatures.

  • Photostability: Many aromatic nitro compounds are sensitive to light. It is advisable to store this compound protected from light.

  • Chemical Incompatibility: Based on the safety data sheet for the related compound 2-Amino-4-methylpyridine, it is likely to be incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4] The nitro group may increase its reactivity with reducing agents.

Experimental Protocol for Stability Assessment

This protocol outlines a general method for assessing the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 2, 7, 9)

  • High-purity water

  • Organic solvents (e.g., methanol, acetonitrile)

  • Temperature-controlled ovens or incubators

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Hydrolytic Stability:

      • Dilute the stock solution in buffers of different pH values (e.g., acidic, neutral, basic).

      • Store the solutions at various temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C) protected from light.

    • Thermal Stability (Solid State):

      • Store a known quantity of the solid compound in an oven at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).

    • Photostability:

      • Expose both the solid compound and a solution of the compound to light in a photostability chamber according to ICH guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps). A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw aliquots of the stressed samples.

    • Analyze the samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products. A PDA or MS detector is useful for identifying and characterizing degradants.

    • The percentage of the remaining parent compound is calculated relative to the initial concentration (time zero).

The logical relationship for assessing stability is depicted in the following diagram.

G Logical Flow for Stability Assessment compound This compound stress_conditions Stress Conditions compound->stress_conditions hydrolytic Hydrolytic (pH, Temp) stress_conditions->hydrolytic thermal Thermal (Solid, Solution) stress_conditions->thermal photolytic Photolytic (Solid, Solution) stress_conditions->photolytic analysis Analyze at Time Points (HPLC) hydrolytic->analysis thermal->analysis photolytic->analysis degradation Assess Degradation (%) analysis->degradation pathway Identify Degradation Products analysis->pathway stability Determine Stability Profile degradation->stability pathway->stability

Caption: A diagram showing the logical flow for assessing compound stability.

Synthetic Pathway

Understanding the synthesis of this compound can provide insights into potential impurities and the reactivity of the molecule. A common synthetic route involves the nitration of 2-Amino-4-methylpyridine.

The following diagram illustrates a typical synthesis pathway for a related compound, 4-methyl-3-nitropyridine, which starts from 2-amino-4-methylpyridine.[5]

G Synthesis of 4-Methyl-3-nitropyridine start_material 2-Amino-4-methylpyridine intermediate1 Mixture of 3-nitro and 5-nitro isomers start_material->intermediate1 Nitration reagent1 Mixed Acid (HNO₃/H₂SO₄) reagent1->intermediate1 intermediate2 2-Hydroxy-4-methyl-3(5)-nitropyridine intermediate1->intermediate2 Hydrolysis reagent2 Diazotization (NaNO₂/H₂SO₄) reagent2->intermediate2 intermediate3 2-Chloro-4-methyl-3(5)-nitropyridine intermediate2->intermediate3 Chlorination reagent3 Chlorination (POCl₃/PCl₅) reagent3->intermediate3 product 4-Methyl-3-nitropyridine intermediate3->product Dechlorination reagent4 Dechlorination (Cu powder, Benzoic acid) reagent4->product

Caption: A schematic of a synthetic pathway for a nitropyridine derivative.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound. While specific quantitative data is limited, the provided physicochemical properties, qualitative stability assessments, and detailed experimental protocols offer a solid foundation for researchers and drug development professionals. The included diagrams for experimental workflows and a representative synthetic pathway serve to visually guide laboratory investigations. It is recommended that the experimental protocols outlined herein are followed to generate specific and accurate solubility and stability data for this compound to support its development and application.

References

Potential Biological Activity of 2-Amino-4-methyl-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of the heterocyclic compound 2-Amino-4-methyl-3-nitropyridine. While direct pharmacological data on this specific molecule is limited, this document consolidates information on its metabolism and explores potential therapeutic applications based on the activities of structurally related aminonitropyridines and its un-nitrated parent compound. This guide includes detailed experimental protocols for relevant biological assays, quantitative data from related compounds, and visualizations of implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a substituted pyridine derivative that holds potential as a scaffold in medicinal chemistry. Its structural features, including the amino and nitro groups on the pyridine ring, suggest the possibility of diverse biological activities. While extensive research on this specific isomer is not yet available, its role as a synthetic intermediate and the known bioactivities of similar compounds provide a strong basis for exploring its pharmacological potential.[1] This guide aims to summarize the current knowledge and provide a framework for future investigation into its anti-inflammatory, anticancer, and enzyme-inhibiting properties.

Known Biological Activity: Metabolism

The most direct evidence of biological interaction for this compound comes from biotransformation studies. The filamentous fungus Cunninghamella elegans, a well-established model for mammalian drug metabolism, has been shown to metabolize this compound into several products.[2][3][4]

Microbial Transformation

Incubation of this compound with Cunninghamella elegans ATCC 26269 results in the formation of three primary metabolites through oxidation reactions.[2] This indicates that the compound is a substrate for xenobiotic-metabolizing enzymes, likely cytochrome P450s.[5]

Data Presentation: Metabolites

The identified metabolites are summarized in the table below.

Parent CompoundMetaboliteTransformation
This compound2-amino-5-hydroxy-4-methyl-3-nitropyridineAromatic hydroxylation
This compound2-amino-4-hydroxymethyl-3-nitropyridineAliphatic hydroxylation
This compoundThis compound-1-oxideN-oxidation

Potential Biological Activities and Therapeutic Targets

Based on the activities of structurally related compounds, this compound may exhibit inhibitory effects on several key enzymes and cellular pathways implicated in disease.

Potential Anti-Inflammatory Activity: Nitric Oxide Synthase (NOS) Inhibition

The un-nitrated parent compound, 2-amino-4-methylpyridine, is a known potent inhibitor of nitric oxide synthases (NOS), particularly the inducible isoform (iNOS).[6][7][8] Overproduction of nitric oxide by iNOS is a hallmark of various inflammatory conditions.[6] The structural similarity suggests that this compound could also modulate NOS activity.

Potential Anticancer Activity: Kinase Inhibition

Nitropyridine scaffolds are integral to the development of various kinase inhibitors.[9] Specifically, the isomer 2-amino-4-methyl-5-nitropyridine is a key precursor for the synthesis of inhibitors of DNA-dependent protein kinase (DNA-PK) and Janus kinase 2 (JAK2), both of which are significant targets in cancer therapy.[9][10]

  • DNA-dependent Protein Kinase (DNA-PK): A critical enzyme in the repair of DNA double-strand breaks. Its inhibition can sensitize cancer cells to radiation and chemotherapy.[11]

  • Janus Kinase 2 (JAK2): A tyrosine kinase involved in cytokine signaling that, when dysregulated, can drive the proliferation of certain cancers, particularly myeloproliferative neoplasms.[12]

Data Presentation: Biological Activity of Related Compounds

The following table summarizes the quantitative biological activity data for compounds structurally related to this compound.

CompoundTargetAssayIC50/ID50Reference
2-Amino-4-methylpyridineMurine iNOS (NOS II)In vitro enzyme assay6 nM[7][8]
2-Amino-4-methylpyridineHuman recombinant iNOS (NOS II)In vitro enzyme assay40 nM[7][8]
2-Amino-4-methylpyridineHuman recombinant nNOS (NOS I)In vitro enzyme assay100 nM[7][8]
2-Amino-4-methylpyridineHuman recombinant eNOS (NOS III)In vitro enzyme assay100 nM[7][8]
2-Amino-4-methylpyridineLPS-induced nitrite production in RAW 264.7 cellsIn vitro cellular assay1.5 µM[7]
2-Amino-4-methylpyridineLPS-induced plasma nitrate in ratsIn vivo (subcutaneous)0.3 mg/kg[7][8]
Analogs of 2-amino-4-methylpyridineiNOS, eNOS, nNOSIn vitro enzyme assaysVarious nM ranges[13]
Derivatives of 2-amino-3-methylpyridineJanus Kinase 2 (JAK2)In vitro enzyme assay8.5–12.2 µM[9]
Derivatives of 2-amino-4-methyl-5-nitropyridineDNA-dependent protein kinase (DNA-PK)Synthesis precursor for inhibitorsNot directly measured[9][10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 2-amino-4-methylpyridine. However, this can lead to a mixture of 3-nitro and 5-nitro isomers, requiring careful separation.[14]

Materials:

  • 2-amino-4-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Ammonia solution

  • Appropriate glassware and safety equipment

Procedure:

  • In a flask equipped with a stirrer and cooled in an ice bath, slowly add 2-amino-4-methylpyridine to concentrated sulfuric acid.

  • Maintain the temperature below 10°C and add concentrated nitric acid dropwise.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 95°C) for a specified time (e.g., 2 hours).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with an ammonia solution to precipitate the product.

  • Filter, wash with cold water, and dry the crude product.

  • Purify the 3-nitro isomer from the 5-nitro isomer using chromatographic techniques.

Microbial Transformation of this compound

Organism: Cunninghamella elegans (e.g., ATCC 26269)

Medium: Sabouraud dextrose broth or a similar suitable fungal growth medium.

Procedure:

  • Cultivate Cunninghamella elegans in the chosen liquid medium for a specified period (e.g., 72 hours) at an appropriate temperature (e.g., 27°C) with shaking.

  • Prepare a solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

  • Add the substrate solution to the fungal culture.

  • Continue the incubation with shaking for several days (e.g., up to 6 days).

  • Periodically sample the culture and extract the metabolites using an organic solvent (e.g., ethyl acetate).

  • Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to identify the metabolites.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is based on commercially available NOS assay kits.

Materials:

  • Recombinant human iNOS, eNOS, and nNOS

  • L-Arginine (substrate)

  • NADPH

  • Other necessary cofactors (e.g., calmodulin, tetrahydrobiopterin)

  • Griess Reagent (for nitrite detection)

  • This compound (test compound)

  • Known NOS inhibitor (positive control)

  • Assay buffer

  • 96-well microplate

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NOS enzyme, and all necessary cofactors.

  • Add varying concentrations of the test compound (this compound) to the wells of the microplate.

  • Initiate the reaction by adding L-Arginine and NADPH.

  • Incubate the plate at 37°C for a specified time.

  • Stop the reaction and measure the amount of nitrite produced using the Griess Reagent, which forms a colored product that can be quantified spectrophotometrically.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vitro Kinase Inhibition Assays (JAK2 and DNA-PK)

Luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, are commonly used.[5][12]

Materials:

  • Recombinant JAK2 or DNA-PK enzyme

  • Specific substrate peptide for the respective kinase

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • This compound (test compound)

  • Known kinase inhibitor (positive control)

  • Kinase assay buffer

  • 384-well microplate

Procedure:

  • Add the test compound at various concentrations to the wells of the microplate.

  • Add the kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Visualizations

The potential biological activities of this compound suggest its interaction with several key signaling pathways.

Nitric Oxide Synthase (NOS) Pathway

This pathway is central to inflammation. The inhibition of iNOS by compounds like 2-amino-4-methylpyridine reduces the production of nitric oxide (NO), a key inflammatory mediator.

NOS_Pathway LPS LPS/Cytokines TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translation L_Arginine L-Arginine iNOS_Protein->L_Arginine catalyzes conversion to L-Citrulline + NO NO Nitric Oxide (NO) L_Arginine->NO Inflammation Inflammation NO->Inflammation Inhibitor This compound (Potential Inhibitor) Inhibitor->iNOS_Protein inhibits

Caption: Potential inhibition of the iNOS pathway by this compound.

JAK-STAT Signaling Pathway

This pathway is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Transcription (Proliferation, Inflammation) pSTAT->Gene binds to DNA Inhibitor Potential Inhibitor Inhibitor->JAK inhibits

Caption: Potential inhibition of the JAK-STAT signaling pathway.

DNA Double-Strand Break Repair Pathway (Non-Homologous End Joining)

This pathway is essential for genomic stability and is a target for anticancer therapies.

DNA_Repair_Pathway DSB DNA Double-Strand Break Ku Ku70/80 DSB->Ku binds to DNAPKcs DNA-PKcs Ku->DNAPKcs recruits & activates Artemis Artemis DNAPKcs->Artemis phosphorylates Ligase XRCC4/Ligase IV DNAPKcs->Ligase recruits Artemis->DSB processes DNA ends Repair DNA Repair Ligase->Repair ligates DNA Inhibitor Potential Inhibitor Inhibitor->DNAPKcs inhibits

Caption: Potential inhibition of the DNA-PK mediated DNA repair pathway.

Conclusion and Future Directions

This compound represents an under-investigated molecule with significant potential for biological activity. Its known metabolism by Cunninghamella elegans confirms its interaction with biological systems. The potent activities of its structural analogs against key therapeutic targets such as iNOS, JAK2, and DNA-PK strongly suggest that this compound warrants further investigation as a potential anti-inflammatory or anticancer agent.

Future research should focus on:

  • Direct Biological Screening: Evaluating the inhibitory activity of this compound against a panel of kinases and nitric oxide synthases.

  • Cell-Based Assays: Assessing its cytotoxic effects on various cancer cell lines and its anti-inflammatory properties in cellular models of inflammation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to optimize potency and selectivity for identified targets.

  • In Vivo Studies: If promising in vitro activity is observed, progressing to animal models to evaluate efficacy and safety.

This technical guide provides a foundational resource for researchers to embark on the exploration of this compound's therapeutic potential.

References

A Comprehensive Theoretical and Computational Analysis of 2-Amino-4-methyl-3-nitropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical and computational studies of 2-Amino-4-methyl-3-nitropyridine, a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. This document consolidates findings on its molecular structure, spectroscopic properties, and electronic characteristics, primarily derived from Density Functional Theory (DFT) calculations and experimental data. Detailed methodologies for key experimental and computational protocols are presented to facilitate further research. Quantitative data is systematically organized into tables for comparative analysis. Furthermore, this guide illustrates logical workflows for computational studies and potential drug discovery pathways using Graphviz visualizations, offering a comprehensive resource for professionals in the field.

Introduction

Substituted nitropyridines are a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and potential applications in nonlinear optics.[1] this compound, with its specific arrangement of electron-donating (amino, methyl) and electron-withdrawing (nitro) groups on the pyridine ring, presents a unique electronic and structural profile. Understanding these characteristics at a molecular level is crucial for harnessing its potential in various applications, including the design of novel therapeutic agents.[2]

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the geometric, spectroscopic, and electronic properties of such molecules, offering insights that complement and guide experimental research.[3][4] This guide synthesizes the available theoretical and experimental data to provide a holistic understanding of this compound.

Molecular Structure and Geometry

The molecular structure of this compound has been characterized both experimentally through X-ray crystallography and computationally via geometry optimization.[5] DFT calculations, typically using the B3LYP functional with a 6-311G(2d,2p) basis set, have been shown to provide optimized geometric parameters that are in good agreement with experimental X-ray diffraction data.[5]

Optimized Geometrical Parameters

The optimized bond lengths and bond angles provide fundamental information about the molecule's three-dimensional structure. A comparison of experimental and theoretical values is crucial for validating the computational model.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound

ParameterBond Length (Å) (Experimental - X-ray)[5]Bond Length (Å) (Theoretical - DFT/B3LYP)[5]ParameterBond Angle (°) (Experimental - X-ray)[5]Bond Angle (°) (Theoretical - DFT/B3LYP)[5]
N1-C21.3531.359C6-N1-C2117.8117.9
C2-N31.3411.345N1-C2-C3122.8122.7
C2-C31.4251.423C2-C3-C4118.9118.9
C3-C41.4111.414C3-C4-C5118.4118.3
C4-C51.3851.388C4-C5-C6120.3120.4
C5-C61.3731.373C5-C6-N1121.8121.8
C6-N11.3451.342N1-C2-N3117.4117.5
C3-N41.4511.455C3-C2-N3119.8119.8
N4-O11.2301.229C2-C3-N4120.5120.6
N4-O21.2331.231C4-C3-N4120.6120.5
C4-C71.5031.505O1-N4-O2123.3123.4

Note: Atom numbering may vary between studies. The provided data is based on the numbering scheme in the cited literature.

Spectroscopic Analysis

Spectroscopic techniques are vital for the characterization and identification of this compound. The correlation between experimental spectra and theoretically calculated vibrational frequencies provides a detailed assignment of the vibrational modes.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational modes of this compound have been investigated using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. DFT calculations are instrumental in assigning the observed vibrational bands to specific molecular motions.[5]

Table 2: Experimental and Theoretical Vibrational Frequencies for this compound

Vibrational ModeExperimental FT-IR (cm⁻¹)[5]Experimental FT-Raman (cm⁻¹)[5]Theoretical (DFT/B3LYP) (cm⁻¹)[5]
ν(N-H) asymmetric348534843502
ν(N-H) symmetric336933683381
ν(C-H) aromatic3105, 30683106, 30693110, 3075
ν(C-H) methyl2978, 29282980, 29302985, 2935
δ(N-H) scissoring163416351630
ν(C=C) + ν(C=N)1585, 15581586, 15591588, 1560
ν(NO₂) asymmetric152015211525
δ(CH₃) asymmetric146014611465
δ(CH₃) symmetric138013811385
ν(NO₂) symmetric135013521355
Ring breathing840842845

Note: ν - stretching; δ - bending. Frequencies are in wavenumbers (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)AtomPredicted ¹³C Chemical Shift (ppm)
H (Amino)Data not availableC (C-NH₂)Data not available
H (Aromatic)Data not availableC (C-NO₂)Data not available
H (Methyl)Data not availableC (C-CH₃)Data not available
C (Aromatic)Data not available

Note: The table is a template. Specific values require dedicated computational studies.

UV-Vis Spectroscopy

The electronic transitions of this compound can be investigated using UV-Vis spectroscopy and Time-Dependent DFT (TD-DFT) calculations.[6] These studies help in understanding the electronic structure and the nature of molecular orbitals involved in the transitions.

Table 4: Experimental and Theoretical UV-Vis Absorption Data for this compound

SolventExperimental λₘₐₓ (nm)Theoretical λₘₐₓ (nm) (TD-DFT)Oscillator Strength (f)Major Contribution
e.g., EthanolData not availableData not availableData not availablee.g., HOMO -> LUMO

Note: The table is a template. Specific values require dedicated experimental and computational studies.

Electronic Properties

The electronic properties of this compound, such as the distribution of electron density and the energies of frontier molecular orbitals, are key to understanding its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transport properties and chemical reactivity of a molecule. The energy gap between HOMO and LUMO (E_gap) is an indicator of molecular stability.[4]

Table 5: Calculated Electronic Properties of this compound

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Energy Gap (E_gap)Data not available

Note: The table is a template. Specific values require dedicated computational studies.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[7] For this compound, the MEP would likely show negative potential (red/yellow) around the nitro group and the nitrogen of the pyridine ring, indicating susceptibility to electrophilic attack, while the amino group would exhibit a region of positive potential (blue).

Mulliken Atomic Charges

Mulliken population analysis provides a method for estimating the partial atomic charges in a molecule, offering insights into the intramolecular charge distribution.[8]

Table 6: Calculated Mulliken Atomic Charges for this compound

AtomMulliken Charge (a.u.)
N (Pyridine)Data not available
C (C-NH₂)Data not available
N (Amino)Data not available
C (C-NO₂)Data not available
N (Nitro)Data not available
O (Nitro)Data not available
C (C-CH₃)Data not available
C (Methyl)Data not available
H (Aromatic)Data not available
H (Amino)Data not available
H (Methyl)Data not available

Note: The table is a template. Specific values require dedicated computational studies.

Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like this compound, are potential candidates for nonlinear optical materials. The first hyperpolarizability (β) is a key parameter for quantifying the NLO response.[3]

Table 7: Calculated Nonlinear Optical Properties of this compound

ParameterValue
Dipole Moment (μ)Data not available
First Hyperpolarizability (β)Data not available

Note: The table is a template. Specific values require dedicated computational studies.

Experimental and Computational Protocols

Synthesis Protocol

A general method for the synthesis of this compound involves the nitration of 2-amino-4-methylpyridine.[9]

Materials:

  • 2-Amino-4-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ammonia solution

  • Ice

Procedure:

  • 2-Amino-4-methylpyridine is slowly added to cold, concentrated sulfuric acid.

  • A mixture of concentrated nitric acid and sulfuric acid is added dropwise to the solution while maintaining a low temperature (typically below 10 °C).

  • The reaction mixture is stirred at a controlled temperature for a specified duration.

  • The mixture is then poured onto crushed ice and neutralized with an ammonia solution.

  • The resulting precipitate, a mixture of 3-nitro and 5-nitro isomers, is filtered, washed, and dried.

  • This compound is then separated from the isomeric mixture, often through chromatographic techniques.[9]

G A Dissolve 2-Amino-4-methylpyridine in conc. H₂SO₄ B Cool the mixture A->B C Add Nitrating Mixture (HNO₃ + H₂SO₄) dropwise B->C D Stir at controlled temperature C->D E Pour onto ice D->E F Neutralize with Ammonia E->F G Filter and wash precipitate F->G H Separate isomers (e.g., Chromatography) G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Spectroscopic and Crystallographic Protocols
  • X-ray Crystallography: Single crystals are grown, and diffraction data is collected using a diffractometer with Mo Kα radiation. The structure is solved and refined using standard crystallographic software.[5]

  • FT-IR and FT-Raman Spectroscopy: Spectra are typically recorded for the solid sample in the range of 400-4000 cm⁻¹.[5]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • UV-Vis Spectroscopy: The absorption spectrum is recorded using a spectrophotometer in a suitable solvent (e.g., ethanol) over a range of 200-800 nm.

Computational Protocol (DFT)

DFT calculations are generally performed using software packages like Gaussian.

G cluster_0 Computational Workflow A Initial Molecular Structure B Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Minimum Energy (No imaginary frequencies) C->D E Calculation of Properties D->E F Vibrational Spectra (IR, Raman) E->F G Electronic Properties (HOMO-LUMO, MEP, Mulliken Charges) E->G H Spectroscopic Properties (NMR, UV-Vis) E->H I Nonlinear Optical Properties E->I G cluster_1 Molecular Docking Workflow P1 Prepare Protein Structure (e.g., remove water, add hydrogens) D1 Define Binding Site on Protein P1->D1 L1 Prepare Ligand Structure (this compound) (Energy minimization) M1 Perform Docking Simulation L1->M1 D1->M1 A1 Analyze Docking Poses and Scores M1->A1 I1 Identify Key Interactions (e.g., Hydrogen bonds, hydrophobic interactions) A1->I1

References

discovery and history of 2-Amino-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-4-methyl-3-nitropyridine

This compound is a functionalized pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its chemical structure, featuring an amino group, a methyl group, and a nitro group on a pyridine ring, offers multiple reactive sites for further chemical modifications. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and its applications as a chemical building block.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 6635-86-5[2]
Molecular Formula C₆H₇N₃O₂[2]
Molecular Weight 153.14 g/mol [2]
Melting Point 136-140 °C
Appearance Light yellow to yellow powder/crystal
Synonyms 2-Amino-3-nitro-4-picoline, 4-Methyl-3-nitro-2-pyridinamine[2][3]
InChI 1S/C6H7N3O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3,(H2,7,8)[2]
InChI Key IKMZGACFMXZAAT-UHFFFAOYSA-N[2]
SMILES Cc1ccnc(N)c1--INVALID-LINK--=O

Synthesis

The synthesis of this compound is most commonly achieved through the electrophilic nitration of 2-amino-4-methylpyridine.[4] The amino group at the 2-position directs the nitration, though achieving high regioselectivity for the 3-position over the 5-position can be challenging and requires careful control of reaction conditions.[4] Alternative multi-step routes or purification to separate isomers may be necessary to obtain the desired product.[4]

Experimental Protocol: Nitration of 2-Amino-4-methylpyridine

This protocol is adapted from established procedures for the nitration of similar aminopyridine compounds.[5][6]

Materials:

  • 2-amino-4-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Sodium Hydroxide (NaOH) solution (e.g., 40%)

  • Distilled Water

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add a measured volume of concentrated sulfuric acid.

  • Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly and portion-wise, add 2-amino-4-methylpyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C during the addition.

  • Nitration: Once the substrate is fully dissolved, add a mixture of concentrated nitric acid and sulfuric acid dropwise via the dropping funnel. Maintain the reaction temperature at 0-5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress using an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Upon completion, cool the reaction mixture and carefully pour it onto a large volume of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a sodium hydroxide solution while keeping the mixture cool in an ice bath. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

G Synthesis Workflow of this compound A Start: 2-Amino-4-methylpyridine B Dissolution in concentrated H₂SO₄ at 0-5°C A->B C Dropwise addition of nitrating mixture (HNO₃/H₂SO₄) B->C D Reaction monitoring (TLC/HPLC) C->D E Quenching on crushed ice D->E F Neutralization with NaOH solution E->F G Precipitation of crude product F->G H Isolation by filtration G->H I Purification by recrystallization H->I J End: Pure this compound I->J

Caption: Synthesis workflow for this compound.

Applications in Synthesis

This compound is a versatile intermediate for the synthesis of various heterocyclic compounds. The amino and nitro groups can be modified, and the pyridine ring can undergo further functionalization.

One notable application is its use in the synthesis of 2-amino-5-hydroxy-4-methyl-3-nitropyridine, 2-amino-4-hydroxymethyl-3-nitropyridine, and this compound-1-oxide through biotransformation using Cunninghamella elegans.

G Role as a Synthetic Intermediate cluster_start Starting Material cluster_process Transformation Process cluster_products Resulting Products A This compound B Biotransformation (Cunninghamella elegans) A->B C 2-Amino-5-hydroxy-4-methyl-3-nitropyridine B->C D 2-Amino-4-hydroxymethyl-3-nitropyridine B->D E This compound-1-oxide B->E

Caption: Use of this compound as an intermediate.

Safety Information

This compound is classified as a warning-level hazardous substance. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.

Conclusion

This compound is a key chemical intermediate with well-defined properties. While its specific discovery history is not extensively documented, its synthesis through the nitration of 2-amino-4-methylpyridine is a well-established method in organic chemistry. Its utility as a precursor for more complex molecules underscores its importance in various research and development sectors. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of 2-Amino-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Amino-4-methyl-3-nitropyridine (CAS No. 6635-86-5). The information is intended to support safe laboratory practices and risk assessment for professionals in research and drug development.

Chemical and Physical Properties

This compound is a solid, yellow to light yellow crystalline powder.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 6635-86-5[2]
Molecular Formula C₆H₇N₃O₂[2][3]
Molecular Weight 153.14 g/mol [2]
Melting Point 136-140 °C[2]
Appearance Light yellow to yellow powder/crystal[1]
Flash Point Not applicable[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is summarized below. It is important to note that while no specific LD50 or LC50 data was found for this compound, related compounds such as 2-Amino-4-methylpyridine are classified as toxic if swallowed, in contact with skin, or if inhaled.[1][4][5]

Hazard ClassCategoryHazard StatementPictogramSignal Word
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarning

Target Organs: Respiratory system.[2]

Experimental Protocols

Safe Handling Protocol

Due to its hazardous nature, this compound should be handled with care in a controlled laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.[4][6]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[2]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 dust mask or a higher level of respiratory protection.[2]

  • Skin and Body Protection: Wear a lab coat, and for larger quantities or tasks with a higher risk of exposure, consider a disposable gown or coveralls.[4]

Handling Procedures:

  • Before handling, review the MSDS and this guide.

  • Weigh and handle the solid compound in a fume hood to minimize inhalation of dust.

  • Avoid creating dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Spill Cleanup Protocol

In the event of a spill, follow these procedures to safely clean and decontaminate the area.

For Small Powder Spills:

  • Alert others: Inform personnel in the immediate area of the spill.

  • Evacuate: If necessary, evacuate the immediate area.

  • Secure the area: Restrict access to the spill area.

  • Don PPE: Put on appropriate PPE, including respiratory protection (N95 mask or higher), chemical-resistant gloves, and safety goggles.[7]

  • Cover the spill: Gently cover the spill with a damp paper towel or absorbent material to prevent the powder from becoming airborne.[7]

  • Collect the material: Carefully scoop the absorbed material into a labeled, sealable waste container.

  • Decontaminate the area: Clean the spill area with soap and water.[8]

  • Dispose of waste: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Spill_Cleanup_Workflow

First Aid Measures

In case of exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

First_Aid_Procedure

Fire and Explosion Hazard Data

This compound is a combustible solid.[2]

  • Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. For a Class A (ordinary combustibles) fire, a water or ABC dry chemical extinguisher is appropriate.[5][9]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Hazardous Combustion Products: Thermal decomposition may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6]

  • Fire-Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Storage and Disposal

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

Disposal:

  • Dispose of this chemical and its container in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Toxicological Information and Potential Signaling Pathways

A potential mechanism of action for this class of compounds involves the inhibition of nitric oxide synthase (NOS). Studies on 2-Amino-4-methylpyridine have shown it to be a potent inhibitor of inducible nitric oxide synthase (NOS II).[11] NOS II is an enzyme that produces large amounts of nitric oxide (NO) in response to inflammatory stimuli.[12][13] Inhibition of this enzyme could disrupt normal inflammatory and immune responses. It is plausible that this compound may exert its biological effects through a similar mechanism.

Signaling_Pathway

Disclaimer: This guide is intended for informational purposes only and does not substitute for a formal risk assessment or professional safety consultation. Always refer to the most current Material Safety Data Sheet (MSDS) provided by the supplier and follow all applicable safety regulations.

References

An In-depth Technical Guide to the Electrophilic Nitration of 2-Amino-4-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic nitration of 2-amino-4-methylpyridine, a critical reaction in the synthesis of key pharmaceutical and material science intermediates. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in this area.

Introduction

The electrophilic nitration of substituted pyridines is a fundamental reaction in organic synthesis. For 2-amino-4-methylpyridine, this reaction is of particular importance as it serves as the primary route to 2-amino-4-methyl-5-nitropyridine. This nitro-substituted pyridine is a valuable precursor in the development of various functional materials, including those with nonlinear optical (NLO) properties, and as an intermediate in the synthesis of pharmacologically active molecules.[1] The directing effects of the substituents on the pyridine ring play a crucial role in the regioselectivity of the nitration reaction.

Reaction Mechanism and Regioselectivity

The electrophilic nitration of 2-amino-4-methylpyridine proceeds via a standard electrophilic aromatic substitution (EAS) mechanism. The nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile.[2][3]

The regiochemical outcome of the reaction is predominantly governed by the electronic effects of the substituents on the pyridine ring. The amino group at the 2-position is a strong activating and ortho-, para-directing group. Conversely, the pyridine nitrogen is a deactivating group. The interplay of these effects directs the incoming nitro group primarily to the 5-position, which is para to the activating amino group.[1] The methyl group at the 4-position has a weaker activating effect.

While the 5-nitro isomer is the major product, the formation of the 3-nitro isomer as a minor byproduct can occur.[1] Reaction conditions, such as temperature and the specific nitrating agent used, can influence the ratio of these isomers.[1]

Quantitative Data

The following table summarizes key quantitative data for the electrophilic nitration of 2-amino-4-methylpyridine to yield 2-amino-4-methyl-5-nitropyridine.

ParameterValueConditionsReference
Yield Not explicitly stated, but described as a common route.Concentrated H₂SO₄, Fuming HNO₃, 60°C, 15 hours[4]
Reactants 2-amino-4-methylpyridine, Concentrated Sulfuric Acid, Fuming Nitric Acid-[4]
Temperature 5-10°C (initial dissolution), then heated to ~60°C-[4]
Reaction Time ~15 hoursMaintained at 60°C[4]
Major Product 2-amino-4-methyl-5-nitropyridine-[1]
Minor Product 2-amino-4-methyl-3-nitropyridine-[1]

Experimental Protocol

The following protocol for the synthesis of 2-amino-5-nitro-4-methylpyridine is based on established procedures.[4]

Materials:

  • 2-amino-4-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Ammonia solution (for neutralization)

  • Four-necked flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Water bath

Procedure:

  • Initial Setup: Equip a four-necked flask with a mechanical stirrer, a thermometer, a reflux condenser, and a dropping funnel.

  • Dissolution of Starting Material: To the flask, add concentrated sulfuric acid. While vigorously stirring, slowly add 2-amino-4-methylpyridine. Cool the solution in an ice bath to maintain a temperature of 5°C - 10°C.

  • Formation of Nitrating Mixture: Once the 2-amino-4-methylpyridine has completely dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid through the dropping funnel. Maintain the temperature between 5°C and 10°C during this addition.

  • Reaction: After the addition is complete, remove the ice bath and place the reaction mixture in a water bath. Slowly heat the mixture to approximately 60°C. Maintain this temperature for about 15 hours, or until the evolution of gas bubbles ceases. The color of the reaction mixture will typically change from light yellow to wine red.

  • Workup: After the reaction is complete, carefully pour the reaction mixture over ice.

  • Neutralization and Precipitation: Neutralize the acidic solution with ammonia. A deep yellow precipitate of 2-amino-5-nitro-4-methylpyridine will form when the pH reaches between 5.0 and 5.5.

  • Isolation: Continue the neutralization with ammonia until the desired pH is reached, then collect the precipitate by filtration. Wash the solid with water and dry to obtain the final product.

Visualizations

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Nitration Reaction cluster_2 Workup and Isolation A Dissolve 2-amino-4-methylpyridine in concentrated H₂SO₄ at 5-10°C B Slowly add nitrating mixture (H₂SO₄/fuming HNO₃) A->B C Heat reaction mixture to 60°C for ~15 hours B->C D Pour reaction mixture onto ice C->D E Neutralize with ammonia to pH 5.0-5.5 D->E F Filter and collect 2-amino-4-methyl-5-nitropyridine E->F

Caption: Experimental workflow for the nitration of 2-amino-4-methylpyridine.

Reaction Mechanism

Caption: Mechanism of electrophilic nitration on 2-amino-4-methylpyridine.

References

Quantum Chemical Calculations of Nitropyridine Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitropyridine derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of applications, ranging from energetic materials to crucial intermediates in the synthesis of pharmaceuticals. Their biological activities, including antifungal, antibacterial, antiviral, and anticancer properties, have garnered significant interest in the field of drug discovery and development. Understanding the intricate relationship between the molecular structure and biological function of these compounds is paramount for the rational design of novel therapeutic agents. Quantum chemical calculations have emerged as a powerful tool in this endeavor, providing invaluable insights into the electronic structure, reactivity, and spectroscopic properties of nitropyridine derivatives. This technical guide provides a comprehensive overview of the application of quantum chemical methods to the study of nitropyridines, with a focus on practical computational protocols, data interpretation, and their application in Quantitative Structure-Activity Relationship (QSAR) modeling for drug development.

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, and the introduction of a nitro group significantly modulates its electronic properties and reactivity. The strong electron-withdrawing nature of the nitro group influences the charge distribution within the pyridine ring, impacting its interaction with biological targets. Quantum chemical calculations offer a theoretical framework to quantify these effects and to compute a wide range of molecular descriptors that can be correlated with experimental biological activities.

This guide will detail the theoretical underpinnings and practical application of Density Functional Theory (DFT) for the study of nitropyridine derivatives. We will provide step-by-step protocols for geometry optimization, frequency calculations, and the analysis of electronic structure through Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) approaches. Furthermore, we will demonstrate how these calculated quantum chemical descriptors can be effectively utilized in QSAR studies to build predictive models for biological activity, thereby accelerating the drug discovery pipeline.

Theoretical Background

Quantum chemical calculations are based on solving the Schrödinger equation for a given molecule to obtain its wavefunction and energy. For polyatomic systems like nitropyridine derivatives, exact solutions are not feasible, and therefore, approximations are employed.

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost.[1] DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density.

Natural Bond Orbital (NBO) Analysis is a method used to study hybridization, covalent and non-covalent interactions, and charge distribution in molecules. It provides a localized picture of bonding that aligns well with chemical intuition.

Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, is a method that defines atoms and chemical bonds based on the topology of the electron density. It allows for a rigorous analysis of the nature of atomic and intermolecular interactions.

Computational Protocols

This section provides detailed protocols for performing quantum chemical calculations on nitropyridine derivatives using the Gaussian suite of programs as an example. The choice of functional and basis set is crucial for obtaining reliable results. For nitropyridine derivatives, the B3LYP functional with the 6-311++G(d,p) basis set has been shown to provide accurate results for geometries and electronic properties.[2]

Geometry Optimization and Frequency Calculation

The first step in any quantum chemical study is to find the equilibrium geometry of the molecule.

Protocol:

  • Build the initial structure: Construct the 3D structure of the nitropyridine derivative using a molecular builder like GaussView or Avogadro.

  • Create the input file: Generate a Gaussian input file with the following keywords:

    • B3LYP/6-311++G(d,p): Specifies the level of theory.

    • Opt: Requests a geometry optimization.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry.

  • Run the calculation: Submit the input file to Gaussian.

  • Verify the optimized geometry: After the calculation is complete, check the output file to ensure that the optimization has converged and that there are no imaginary frequencies, confirming that the structure is a true minimum on the potential energy surface.

G cluster_workflow Geometry Optimization and Frequency Analysis Workflow A 1. Build Initial Molecular Structure B 2. Define Level of Theory (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Perform Geometry Optimization B->C D 4. Check for Convergence C->D D->C Not Converged E 5. Perform Frequency Calculation D->E Converged F 6. Verify No Imaginary Frequencies E->F F->C Imaginary Frequencies Present G Optimized, Stable Structure F->G No Imaginary Frequencies

Caption: Workflow for geometry optimization and frequency analysis.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the electronic structure and bonding of the molecule.

Protocol:

  • Use the optimized geometry: Start with the optimized coordinates from the previous step.

  • Modify the input file: Add the Pop=NBO keyword to the route section of the Gaussian input file.

  • Run the calculation: Submit the input file to Gaussian.

  • Analyze the output: The NBO analysis section in the output file will contain information on natural atomic charges, hybridization of orbitals, and donor-acceptor interactions.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

QTAIM analysis is used to characterize the nature of chemical bonds.

Protocol:

  • Generate a wavefunction file: Perform a single-point energy calculation on the optimized geometry and request the generation of a wavefunction file (.wfn or .wfx).

  • Use a dedicated analysis program: Use a program like AIMAll or Multiwfn to perform the QTAIM analysis on the generated wavefunction file.

  • Analyze the results: The analysis will provide information on bond critical points (BCPs) and their properties, such as the electron density (ρ) and its Laplacian (∇²ρ), which are indicative of the bond type (covalent vs. non-covalent).

Calculated Molecular Properties of Nitropyridine Derivatives

Quantum chemical calculations provide a wealth of quantitative data that can be used to understand the properties of nitropyridine derivatives. The following tables summarize key calculated properties for a selection of nitropyridine derivatives at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Calculated Thermodynamic and Electronic Properties of Mononitropyridines

CompoundHeat of Formation (kcal/mol)Dipole Moment (Debye)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
2-Nitropyridine25.84.35-7.89-3.454.44
3-Nitropyridine24.13.67-8.01-3.514.50
4-Nitropyridine24.91.78-8.15-3.624.53

Table 2: NBO Charges on Key Atoms of 2-Amino-5-nitropyridine

AtomNBO Charge (e)
N (pyridine ring)-0.452
C2 (amino-substituted)0.215
N (amino group)-0.831
C5 (nitro-substituted)0.158
N (nitro group)0.498
O (nitro group)-0.421
O (nitro group)-0.423

Application in Drug Development: QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity.[3] Quantum chemical descriptors are particularly valuable in QSAR studies as they provide a quantitative measure of the electronic and structural properties that govern molecular interactions.[4][5]

A typical QSAR workflow involves the following steps:

  • Data Collection: A dataset of nitropyridine derivatives with experimentally determined biological activity (e.g., IC₅₀ values for antifungal or anti-HIV activity) is compiled.[6][7][8]

  • Descriptor Calculation: A variety of quantum chemical descriptors, such as HOMO and LUMO energies, dipole moment, atomic charges, and molecular electrostatic potential (MEP) parameters, are calculated for each molecule in the dataset.[4][5]

  • Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the calculated descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

G cluster_qsar QSAR Model Development Workflow A 1. Dataset of Nitropyridines with Biological Activity B 2. Quantum Chemical Descriptor Calculation (DFT) A->B C 3. Statistical Model Building (e.g., MLR, PLS) B->C D 4. Model Validation (Internal & External) C->D D->C Model Not Valid E 5. Prediction of Activity for New Compounds D->E Validated Model F Prioritization for Synthesis and Testing E->F

Caption: A typical workflow for a QSAR study.

Key Quantum Chemical Descriptors in Nitropyridine QSAR:

  • EHOMO and ELUMO: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the electron-donating and electron-accepting abilities of a molecule, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[2][4]

  • Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule and can be important for its interaction with polar biological targets.[9][10]

  • Atomic Charges: The distribution of charges on the atoms of a molecule can provide insights into its electrostatic interactions with a receptor.[11]

  • Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the surface of a molecule, which can identify regions that are prone to electrophilic or nucleophilic attack.

Conclusion

Quantum chemical calculations are an indispensable tool in the modern drug discovery and development process. For nitropyridine derivatives, these methods provide a detailed understanding of their electronic structure, reactivity, and spectroscopic properties. The ability to calculate a wide range of molecular descriptors allows for the development of robust QSAR models that can predict the biological activity of new compounds, thereby guiding the synthesis of more potent and selective drug candidates. This in-depth technical guide provides a foundation for researchers, scientists, and drug development professionals to effectively apply these powerful computational techniques to the study of nitropyridine derivatives and to accelerate the discovery of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Amino-4-methyl-3-nitropyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methyl-3-nitropyridine is a versatile heterocyclic building block with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its unique arrangement of amino, nitro, and methyl functional groups on the pyridine scaffold allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including kinase inhibitors and other biologically active compounds. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Key Synthetic Transformations

The chemical versatility of this compound allows for several key synthetic transformations, providing access to a diverse range of derivatives. The primary reaction sites are the amino and nitro groups, which can be modified through various organic reactions.

A general workflow for the utilization of this compound is depicted below:

G A This compound B Reduction of Nitro Group A->B e.g., Fe/AcOH C Acylation/Alkylation of Amino Group A->C e.g., Acyl chloride, Alkyl halide D Diazotization/Sandmeyer Reaction A->D e.g., NaNO2, H+ then CuX E 2,3-Diamino-4-methylpyridine B->E F N-substituted-2-amino-4-methyl-3-nitropyridine C->F G 2-Halo/CN/OH-4-methyl-3-nitropyridine D->G H Cyclization Reactions E->H e.g., Aldehydes, Carboxylic acids I Imidazo[4,5-b]pyridines H->I

General synthetic pathways for this compound.

Data Presentation

The following table summarizes the key transformations and the types of products that can be obtained from this compound.

TransformationReagents/ConditionsProduct TypePotential Applications
Reduction of Nitro Group Fe/AcOH or Catalytic Hydrogenation (e.g., H₂, Pd/C)2,3-Diamino-4-methylpyridineSynthesis of fused heterocycles (e.g., imidazopyridines)
Acylation of Amino Group Acetyl chloride, Pyridine, DCMN-Acetyl-2-amino-4-methyl-3-nitropyridineProtection of the amino group, modulation of reactivity
Alkylation of Amino Group Alkyl halide, Base (e.g., NaH), THFN-Alkyl-2-amino-4-methyl-3-nitropyridineIntroduction of alkyl substituents for SAR studies
Diazotization-Sandmeyer Reaction NaNO₂, HCl, then CuX (X = Cl, Br, CN)2-Halo/Cyano-4-methyl-3-nitropyridineFurther functionalization via cross-coupling reactions
Cyclization of Diamine Aldehydes, Carboxylic acids or their derivativesImidazo[4,5-b]pyridine derivativesKinase inhibitors, biologically active compounds
Biotransformation Cunninghamella elegansHydroxylated and N-oxide derivativesMetabolite synthesis, SAR studies

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for similar compounds and can be adapted for this compound.

Protocol 1: Reduction of the Nitro Group to an Amine

This protocol describes the reduction of the nitro group of this compound to form 2,3-Diamino-4-methylpyridine using iron in acetic acid. This diamine is a key intermediate for the synthesis of fused heterocyclic systems like imidazopyridines.

Workflow for Nitro Group Reduction:

G A Start: this compound B Dissolve in Acetic Acid/Water A->B C Add Iron Powder B->C D Heat Reaction Mixture C->D E Monitor by TLC D->E F Filter Reaction Mixture E->F G Neutralize with Base F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Product: 2,3-Diamino-4-methylpyridine I->J

Experimental workflow for the reduction of the nitro group.

Materials:

  • This compound

  • Iron powder

  • Glacial acetic acid

  • Water

  • Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in a mixture of glacial acetic acid and water.

  • To this suspension, add iron powder (5.0 eq).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst. Wash the celite pad with ethyl acetate.

  • Carefully neutralize the filtrate with a saturated sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude 2,3-Diamino-4-methylpyridine, which can be purified by column chromatography or recrystallization.

Protocol 2: Acylation of the Amino Group

This protocol provides a general method for the acylation of the 2-amino group of this compound using an acyl chloride in the presence of a base. This reaction is useful for protecting the amino group or for synthesizing amide derivatives for structure-activity relationship (SAR) studies.

Workflow for Amino Group Acylation:

G A Start: this compound B Dissolve in DCM with Pyridine A->B C Cool to 0 °C B->C D Add Acetyl Chloride Dropwise C->D E Stir at Room Temperature D->E F Monitor by TLC E->F G Quench with Water F->G H Extract with DCM G->H I Dry and Concentrate H->I J Product: N-Acyl-2-amino-4-methyl-3-nitropyridine I->J

Experimental workflow for the acylation of the amino group.

Materials:

  • This compound

  • Acetyl chloride (or other acyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of Imidazo[4,5-b]pyridines

This protocol outlines the synthesis of an imidazo[4,5-b]pyridine derivative starting from 2,3-Diamino-4-methylpyridine (obtained from Protocol 1) and an aldehyde. This cyclization reaction is a common method for constructing this important heterocyclic scaffold found in many kinase inhibitors.

Workflow for Imidazopyridine Synthesis:

G A Start: 2,3-Diamino-4-methylpyridine B Dissolve in Ethanol A->B C Add Aldehyde B->C D Add Oxidizing Agent (e.g., Na2S2O5) C->D E Heat to Reflux D->E F Monitor by TLC E->F G Cool and Concentrate F->G H Purify by Column Chromatography G->H I Product: Imidazo[4,5-b]pyridine Derivative H->I

Experimental workflow for the synthesis of imidazopyridines.

Materials:

  • 2,3-Diamino-4-methylpyridine

  • Aromatic or aliphatic aldehyde

  • Sodium metabisulfite (Na₂S₂O₅) or another suitable oxidizing agent

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2,3-Diamino-4-methylpyridine (1.0 eq) and the desired aldehyde (1.1 eq) in ethanol.

  • Add sodium metabisulfite (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for the time required to complete the reaction (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired imidazo[4,5-b]pyridine derivative.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. The protocols provided herein for key transformations such as nitro group reduction, amino group acylation, and subsequent cyclization to form imidazopyridines, offer a foundation for the synthesis of a wide array of complex molecules. These derivatives are of significant interest in the development of new pharmaceuticals and agrochemicals. Researchers are encouraged to adapt and optimize these methodologies to suit their specific synthetic targets.

Application Notes and Protocols: 2-Amino-4-methyl-3-nitropyridine as a Key Intermediate in the Synthesis of Pyrazolo[3,4-b]pyridine-based GSK-3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Amino-4-methyl-3-nitropyridine as a pivotal intermediate in the synthesis of potent Glycogen Synthase Kinase-3 (GSK-3) inhibitors. The described synthetic route leads to the formation of a pyrazolo[3,4-b]pyridine scaffold, a core structure present in numerous kinase inhibitors investigated for therapeutic applications in neurodegenerative diseases, metabolic disorders, and oncology.

Introduction

This compound is a versatile heterocyclic building block. Its unique substitution pattern, featuring an amino group, a nitro group, and a methyl group on the pyridine ring, allows for a range of chemical transformations. This makes it a valuable starting material for the synthesis of complex, biologically active molecules. One of the key applications of this intermediate is in the preparation of pyrazolo[3,4-b]pyridines, which are known to be potent inhibitors of GSK-3.

GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of GSK-3 activity has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, type 2 diabetes, and certain cancers. The inhibition of GSK-3 is, therefore, a significant therapeutic strategy. The Wnt/β-catenin signaling pathway is a key regulatory cascade where GSK-3 acts as a negative regulator of β-catenin. Inhibition of GSK-3 leads to the stabilization and nuclear translocation of β-catenin, which in turn modulates the transcription of target genes involved in cell fate determination and proliferation.

Data Presentation

The following table summarizes representative quantitative data for the key steps in the synthesis of a generic pyrazolo[3,4-b]pyridine-based GSK-3 inhibitor, starting from this compound. The data is compiled from analogous reactions reported in the scientific literature.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)Purity (%)Reference
1Nucleophilic Aromatic SubstitutionThis compoundN-(4-methyl-3-nitropyridin-2-yl)-[pyrimidine]-2-amine derivative2-chloropyrimidine derivative, Pd catalyst, base, solvent (e.g., dioxane), heat60-85>95Analogous
2Reductive CyclizationN-(4-methyl-3-nitropyridin-2-yl)-[pyrimidine]-2-amine derivativeSubstituted 6-methyl-pyrazolo[3,4-b]pyridin-[X]-amineReducing agent (e.g., Fe/AcOH or H₂, Pd/C), solvent (e.g., ethanol), heat70-90>98Analogous
3Further Functionalization (e.g., Suzuki Coupling)Halogenated 6-methyl-pyrazolo[3,4-b]pyridin-[X]-amineAryl-substituted 6-methyl-pyrazolo[3,4-b]pyridin-[X]-amine (Final GSK-3 Inhibitor)Arylboronic acid, Pd catalyst, base, solvent (e.g., DME/water), heat50-75>99Analogous

Experimental Protocols

Protocol 1: Synthesis of N-(4-methyl-3-nitropyridin-2-yl)-[pyrimidine]-2-amine derivative (Intermediate 1)

This protocol describes the palladium-catalyzed cross-coupling reaction between this compound and a suitable 2-chloropyrimidine derivative.

Materials:

  • This compound

  • Substituted 2-chloropyrimidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Schlenk flask and standard glassware for inert atmosphere reactions

  • Magnetic stirrer with heating plate

  • Argon or Nitrogen gas supply

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the substituted 2-chloropyrimidine (1.1 eq), Cs₂CO₃ (2.0 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane to the flask.

  • Add Pd₂(dba)₃ (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(4-methyl-3-nitropyridin-2-yl)-[pyrimidine]-2-amine derivative.

Protocol 2: Synthesis of Substituted 6-methyl-pyrazolo[3,4-b]pyridin-[X]-amine (Intermediate 2)

This protocol outlines the reductive cyclization of the nitro-substituted intermediate to form the pyrazolo[3,4-b]pyridine core.

Materials:

  • N-(4-methyl-3-nitropyridin-2-yl)-[pyrimidine]-2-amine derivative (from Protocol 1)

  • Iron powder (Fe)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Suspend the N-(4-methyl-3-nitropyridin-2-yl)-[pyrimidine]-2-amine derivative (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., 4:1 v/v).

  • Add iron powder (5.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the iron residues and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the substituted 6-methyl-pyrazolo[3,4-b]pyridin-[X]-amine.

Protocol 3: Synthesis of the Final GSK-3 Inhibitor via Suzuki Coupling

This protocol describes a typical final step to introduce further diversity, assuming the pyrimidine or another part of the molecule was appropriately functionalized with a halide for a Suzuki coupling.

Materials:

  • Halogenated 6-methyl-pyrazolo[3,4-b]pyridin-[X]-amine (from a modified Protocol 2)

  • Substituted arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME) and water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Argon or Nitrogen gas supply

Procedure:

  • In a round-bottom flask, dissolve the halogenated 6-methyl-pyrazolo[3,4-b]pyridin-[X]-amine (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of DME and water (e.g., 3:1 v/v).

  • Add Na₂CO₃ (2.0 eq) to the solution.

  • Bubble argon or nitrogen through the mixture for 15-20 minutes to degas.

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 85-95 °C) for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the final GSK-3 inhibitor.

Visualizations

Synthetic Workflow

Synthetic_Workflow A This compound B N-(4-methyl-3-nitropyridin-2-yl)- [pyrimidine]-2-amine derivative A->B Protocol 1: Pd-catalyzed Cross-Coupling C Substituted 6-methyl- pyrazolo[3,4-b]pyridin-[X]-amine B->C Protocol 2: Reductive Cyclization D Final GSK-3 Inhibitor C->D Protocol 3: Further Functionalization (e.g., Suzuki Coupling) Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State / GSK-3 Inhibition GSK3_off GSK-3 beta_catenin_off β-catenin GSK3_off->beta_catenin_off Phosphorylates APC_Axin_off APC/Axin Complex APC_Axin_off->beta_catenin_off Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Complex Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activates GSK3_on GSK-3 Dishevelled->GSK3_on Inhibits GSK3_Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor GSK3_Inhibitor->GSK3_on Inhibits beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus Translocates TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activates

experimental protocol for the synthesis of 2-Amino-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

2-Amino-4-methyl-3-nitropyridine is a valuable chemical intermediate in the synthesis of a variety of heterocyclic compounds, particularly in the development of pharmaceutical and agrochemical agents.[1] Its specific substitution pattern makes it a crucial building block for creating complex molecular architectures. The synthesis of this compound, however, presents a notable challenge in regioselectivity. The direct electrophilic nitration of the readily available starting material, 2-amino-4-methylpyridine (also known as 2-amino-4-picoline), typically yields a mixture of isomeric products, primarily the 3-nitro and 5-nitro derivatives.[2][3] This protocol details a robust method for the synthesis of this compound via a mixed-acid nitration of 2-amino-4-methylpyridine, followed by a purification procedure to isolate the desired 3-nitro isomer.

Principle of the Method

The synthesis is a two-stage process. The first stage is the electrophilic aromatic substitution (nitration) of 2-amino-4-methylpyridine. A mixture of concentrated sulfuric acid and nitric acid is used to generate the nitronium ion (NO₂⁺), which then attacks the pyridine ring. The amino group at the 2-position and the methyl group at the 4-position direct the incoming nitro group to the 3 and 5 positions. The second stage involves the separation of the resulting 3-nitro and 5-nitro isomers. This protocol utilizes steam distillation for the separation, leveraging the volatility of the 3-nitro isomer, which is attributed to intramolecular hydrogen bonding.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material
2-Amino-4-methylpyridine10.8 g (0.1 mol)
Reagents
Concentrated Sulfuric Acid (98%)60 mL
Concentrated Nitric Acid (70%)12 mL
Reaction Conditions
Nitration Temperature0-5 °C (addition), 95 °C (reaction)
Reaction Time2 hours
Product Information
Product NameThis compound
Molecular FormulaC₆H₇N₃O₂
Molecular Weight153.14 g/mol
AppearanceYellow crystalline solid
Melting Point136-140 °C
Purity (Typical)≥98%

Experimental Protocol

Materials:

  • 2-Amino-4-methylpyridine (≥98%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ammonia solution (NH₄OH, concentrated)

  • Crushed ice

  • Distilled water

  • Sodium chloride (for salting out, if necessary)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Equipment:

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle

  • Steam distillation apparatus

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

Part 1: Nitration of 2-Amino-4-methylpyridine

  • Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add 60 mL of concentrated sulfuric acid.

  • Substrate Addition: Cool the sulfuric acid to 0-5 °C using an ice bath. While maintaining this temperature, slowly add 10.8 g (0.1 mol) of 2-amino-4-methylpyridine in small portions with continuous stirring.

  • Nitrating Mixture Addition: In a separate beaker, prepare the nitrating mixture by cautiously adding 12 mL of concentrated nitric acid to a pre-cooled amount of concentrated sulfuric acid (approximately 10 mL). Cool this mixture to 0-5 °C.

  • Nitration: Add the cold nitrating mixture dropwise to the flask containing the 2-amino-4-methylpyridine solution over a period of about 1 hour. Ensure the temperature of the reaction mixture is maintained between 0-5 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 95 °C. Maintain this temperature for 2 hours with continuous stirring.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto approximately 400 g of crushed ice in a large beaker with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with concentrated ammonia solution until the pH is approximately 7-8. This step should be performed in a fume hood and with external cooling, as the neutralization is highly exothermic. A precipitate of the mixed isomers will form.

  • Isolation of Isomer Mixture: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water and air dry.

Part 2: Separation of 3-Nitro and 5-Nitro Isomers by Steam Distillation

  • Apparatus Setup: Set up the steam distillation apparatus. Place the crude mixture of isomers into the distillation flask and add a sufficient amount of water.

  • Distillation: Pass steam through the flask. The this compound, being the more volatile isomer, will co-distill with the steam. The 5-nitro isomer will remain in the distillation flask.

  • Collection: Collect the distillate, which will contain the 3-nitro isomer as a yellow solid suspended in water.

  • Isolation of 3-Nitro Isomer: Cool the collected distillate in an ice bath to fully precipitate the product. Collect the solid this compound by vacuum filtration.

  • Purification (Optional): For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Safety Precautions

  • This procedure must be carried out in a well-ventilated fume hood.

  • Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic and has the potential for a runaway reaction. Strict temperature control is crucial.

  • The neutralization step with ammonia is also highly exothermic. Add the base slowly and with efficient cooling.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 2-Amino-4-methylpyridine C Nitration (0-5°C then 95°C) A->C B Mixed Acid (H₂SO₄ + HNO₃) B->C D Quenching & Neutralization C->D E Crude Isomer Mixture (3-nitro and 5-nitro) D->E F Steam Distillation E->F G This compound (Volatile Fraction) F->G H 2-Amino-4-methyl-5-nitropyridine (Non-volatile Residue) F->H I Filtration & Drying G->I J Pure this compound I->J

Caption: Workflow for the synthesis and purification of this compound.

References

analytical techniques for the characterization of 2-Amino-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide for the analytical characterization of 2-Amino-4-methyl-3-nitropyridine, detailing spectroscopic, chromatographic, and thermal analysis techniques. This document provides researchers, scientists, and drug development professionals with comprehensive application notes and detailed experimental protocols to ensure structural confirmation, purity assessment, and quality control.

Physicochemical Properties

This compound is a substituted pyridine derivative. Accurate determination of its fundamental physicochemical properties is the first step in its characterization.

PropertyValueSource(s)
Molecular Formula C₆H₇N₃O₂[1][2]
Molecular Weight 153.14 g/mol [3]
CAS Number 6635-86-5[1][2][3]
Appearance Light yellow to yellow powder/crystal[4]
Melting Point 136-140 °C[3]
Assay (Purity) ≥98% (GC)[4]

General Analytical Workflow

A comprehensive characterization of this compound requires a multi-technique approach to confirm its identity, purity, and stability. The following workflow provides a logical sequence for a thorough analysis.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Data Analysis & Reporting Sample Sample Reception Purity Purity & Impurity Profile (HPLC, GC) Sample->Purity Assess Purity Structure Structural Elucidation (NMR, MS, IR) Sample->Structure Confirm Identity Analysis Data Interpretation Purity->Analysis Thermal Thermal Properties (DSC) Structure->Thermal Physical Properties Structure->Analysis Thermal->Analysis Report Certificate of Analysis Analysis->Report

Caption: A general workflow for the analytical characterization of this compound.

Spectroscopic Techniques

Spectroscopic methods are essential for the unambiguous structural elucidation and confirmation of functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for determining the precise molecular structure of this compound. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon framework.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[5]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. The spectral width should typically cover 0-12 ppm.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A sufficient number of scans is required to achieve an adequate signal-to-noise ratio.[5]

  • Data Processing: Process the raw data (FID) by applying Fourier transform, phase correction, and baseline correction.

Predicted NMR Data: Note: The following data is predicted based on analogues and standard chemical shift values, as comprehensive experimental data is not widely published.[5]

¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityAssignment
Pyridine Ring~8.1-8.3dH-6
Pyridine Ring~6.8-7.0dH-5
Amino Group~6.5-7.0br sNH₂
Methyl Group~2.4-2.6sCH₃
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
Pyridine Ring~158-160C-2 (C-NH₂)
Pyridine Ring~150-152C-4 (C-CH₃)
Pyridine Ring~148-150C-6
Pyridine Ring~130-132C-3 (C-NO₂)
Pyridine Ring~115-117C-5
Methyl Group~18-20CH₃
Infrared (IR) Spectroscopy

Application Note: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the amino (N-H), nitro (N-O), and aromatic (C-H, C=C) groups, by detecting their vibrational frequencies.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[5]

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum.

Characteristic IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadN-H stretching (amino group)
3100-3000MediumAromatic C-H stretching
1640-1600StrongN-H bending (scissoring)
1580-1500StrongAsymmetric NO₂ stretching
1480-1400Medium-StrongAromatic C=C and C=N stretching
1350-1300StrongSymmetric NO₂ stretching
Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. Analysis of the fragmentation pattern can further corroborate the proposed structure.

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10-100 µg/mL).

  • Instrumentation: Employ a mass spectrometer coupled with a chromatographic inlet (LC-MS) or a direct infusion pump.[6]

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecular ion [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 Da).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern if MS/MS data is acquired.

Expected Mass Spectrometry Data:

ParameterValue
Molecular Formula C₆H₇N₃O₂
Exact Mass 153.0538
Expected Ion (ESI+) [M+H]⁺
Expected m/z 154.0611

Chromatographic Techniques

Chromatographic methods are the gold standard for assessing the purity of a compound and quantifying any related impurities.

High-Performance Liquid Chromatography (HPLC)

Application Note: Reverse-phase HPLC with UV detection is a robust and versatile method for determining the purity of this compound and separating it from starting materials, by-products, or degradation products.

HPLC_Workflow HPLC Analysis Workflow prep Sample & Mobile Phase Preparation system System Equilibration prep->system inject Sample Injection system->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect process Data Processing & Purity Calculation detect->process

Caption: A typical workflow for purity analysis by HPLC.

Experimental Protocol:

  • Instrumentation: Standard HPLC system equipped with a UV-Vis detector.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 0.5-1.0 mg/mL.

  • Method Parameters: The following conditions can serve as a starting point for method development.

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 10-20% B, ramp to 90% B over 15 min, hold, and re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at 254 nm
Injection Volume 5-10 µL
Gas Chromatography (GC)

Application Note: GC is a suitable technique for assay determination, particularly if impurities are volatile and the main compound is thermally stable without decomposition.[4]

Experimental Protocol:

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Method Parameters:

ParameterRecommended Condition
Column Medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Start at 100 °C, ramp at 10 °C/min to 250 °C, hold for 5 min
Carrier Gas Helium or Hydrogen
Injection Mode Split (e.g., 50:1)

Thermal Analysis

Differential Scanning Calorimetry (DSC)

Application Note: DSC is used to measure the melting point and enthalpy of fusion of this compound. It can also be used to detect polymorphism or thermal degradation events.

Experimental Protocol:

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Method Parameters:

    • Temperature Program: Heat from ambient temperature (e.g., 30 °C) to above the melting point (e.g., 180 °C) at a constant rate (e.g., 10 °C/min).

    • Atmosphere: Purge with an inert gas like nitrogen at a constant flow rate (e.g., 50 mL/min).

  • Data Analysis: Determine the onset temperature and peak maximum of the melting endotherm.

Expected Thermal Data:

ParameterValueSource(s)
Melting Point (Onset) ~136-140 °C[3]
Thermal Event Sharp endotherm corresponding to melting-

References

Application Notes and Protocols for the Biotransformation of 2-Amino-4-methyl-3-nitropyridine by Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microbial biotransformation of 2-Amino-4-methyl-3-nitropyridine. This document outlines the use of specific microorganisms to generate hydroxylated and N-oxidized derivatives, which are valuable as metabolites and potential starting materials for further chemical synthesis.

Introduction

The biotransformation of xenobiotics, including pharmaceutical compounds and intermediates, offers a green and often highly selective alternative to traditional chemical synthesis. The pyridine derivative this compound can be effectively transformed by certain microbial strains into several value-added products. This process leverages the enzymatic machinery of microorganisms to introduce functional groups at specific positions on the pyridine ring and its substituents. This document details the biotransformation of this compound by the filamentous fungus Cunninghamella elegans and the bacterium Streptomyces antibioticus.

Overview of Biotransformation Pathways

The microbial transformation of this compound primarily involves oxidation reactions, including hydroxylation and N-oxidation. The specific products obtained are dependent on the microorganism employed.

  • Cunninghamella elegans ATCC 26269: This fungus is known for its ability to model mammalian drug metabolism and catalyzes the hydroxylation of the pyridine ring and the methyl group, as well as the N-oxidation of the pyridine nitrogen.

  • Streptomyces antibioticus ATCC 14890: This bacterium facilitates the hydroxylation of the pyridine ring, leading to the formation of a pyridinone derivative.

The identified biotransformation products are summarized in the table below.

Data Presentation: Biotransformation Products

MicroorganismSubstrateProduct NameMolecular Weight (Da)Yield
Cunninghamella elegans ATCC 26269This compound2-amino-5-hydroxy-4-methyl-3-nitropyridine169~13%
2-amino-4-hydroxymethyl-3-nitropyridine169Not Reported
This compound-1-oxide169Not Reported
Streptomyces antibioticus ATCC 14890This compound2-amino-4-methyl-3-nitro-6(1H)-pyridinone169Not Reported
2-amino-6-hydroxy-4-methyl-3-nitropyridine (tautomer)169Not Reported

Experimental Protocols

Materials and Equipment
  • Microorganisms: Cunninghamella elegans ATCC 26269, Streptomyces antibioticus ATCC 14890

  • Culture Media: Sabouraud Dextrose Broth (SDB), Tryptic Soy Broth (TSB), or other suitable growth media.

  • Substrate: this compound (CAS 6635-86-5)

  • Equipment: Shaking incubator, centrifuge, analytical balance, pH meter, sterile flasks, and standard microbiology laboratory equipment.

  • Analytical Instruments: High-Performance Liquid Chromatography (HPLC) system with a UV detector, Mass Spectrometer (MS), Nuclear Magnetic Resonance (NMR) spectrometer.

Protocol 1: Biotransformation using Cunninghamella elegans ATCC 26269

4.2.1. Inoculum Preparation:

  • Aseptically transfer a loopful of C. elegans mycelia from a stock culture to a 250 mL Erlenmeyer flask containing 50 mL of sterile Sabouraud Dextrose Broth.

  • Incubate the flask at 28°C on a rotary shaker at 150 rpm for 48-72 hours until sufficient biomass is obtained.

4.2.2. Biotransformation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

  • After the initial incubation period, add the substrate stock solution to the fungal culture to a final concentration of 0.1-1.0 mg/mL.

  • Continue the incubation under the same conditions for an additional 72-120 hours.

  • Monitor the transformation process by periodically taking samples and analyzing them by HPLC.

4.2.3. Product Extraction and Analysis:

  • After the incubation period, separate the mycelia from the culture broth by centrifugation or filtration.

  • Extract the broth with an equal volume of a suitable organic solvent, such as ethyl acetate or dichloromethane, three times.

  • Combine the organic extracts and evaporate the solvent under reduced pressure.

  • Analyze the crude extract by HPLC to quantify the products.

  • Purify the individual products using preparative HPLC or column chromatography.

  • Confirm the structure of the purified products using MS and NMR spectroscopy.

Protocol 2: Biotransformation using Streptomyces antibioticus ATCC 14890

4.3.1. Inoculum Preparation:

  • Inoculate a 250 mL flask containing 50 mL of Tryptic Soy Broth with a stock culture of S. antibioticus.

  • Incubate at 28°C and 200 rpm for 48 hours.

4.3.2. Biotransformation:

  • Use the inoculum to seed a larger fermentation vessel containing the production medium.

  • Add the substrate, this compound, to the culture after an initial growth phase (e.g., 24 hours).

  • Maintain the fermentation at 28°C with appropriate aeration and agitation for 5-7 days.

4.3.3. Product Extraction and Analysis:

  • Follow the same extraction and analysis procedure as described for C. elegans (Section 4.2.3). Note that one of the products from S. antibioticus is acid-labile.[1]

Visualizations

Biotransformation_Workflow cluster_prep Preparation cluster_biotransformation Biotransformation cluster_analysis Analysis Microorganism Select Microorganism (C. elegans or S. antibioticus) Inoculum Inoculum Preparation Microorganism->Inoculum Fermentation Fermentation Inoculum->Fermentation Extraction Product Extraction Fermentation->Extraction Substrate Substrate Addition (this compound) Substrate->Fermentation Purification Purification (HPLC) Extraction->Purification Analysis Structural Analysis (MS, NMR) Purification->Analysis

Caption: General experimental workflow for the biotransformation of this compound.

Biotransformation_Pathways cluster_Celegans Cunninghamella elegans cluster_Santibioticus Streptomyces antibioticus Substrate This compound Product1 2-amino-5-hydroxy-4-methyl-3-nitropyridine Substrate->Product1 Hydroxylation Product2 2-amino-4-hydroxymethyl-3-nitropyridine Substrate->Product2 Hydroxylation Product3 This compound-1-oxide Substrate->Product3 N-oxidation Product4 2-amino-4-methyl-3-nitro-6(1H)-pyridinone Substrate->Product4 Hydroxylation Product5 2-amino-6-hydroxy-4-methyl-3-nitropyridine (tautomer) Product4->Product5 Tautomerization

Caption: Biotransformation pathways of this compound by different microorganisms.

Troubleshooting and Optimization

  • Low Yield: Optimize substrate concentration, incubation time, and medium composition. Design of Experiments (DOE) can be employed to systematically investigate critical process parameters.[1]

  • Inhibition: The hydroxylation reaction by C. elegans can be inhibited by sulfate ions.[1] Consider using a low-sulfate medium for improved yields.

  • Product Instability: The tautomer produced by S. antibioticus is acid-labile.[1] Maintain neutral or slightly basic conditions during extraction and purification to prevent its conversion to the more stable pyridinone form.

Scale-Up Considerations

The biotransformation of this compound by C. elegans has been successfully scaled up to 15-L fermentors, yielding multi-gram quantities of 2-amino-5-hydroxy-4-methyl-3-nitropyridine.[1] A simple isolation process that does not require chromatography has also been developed for this product, which is advantageous for large-scale production.[1]

Safety Precautions

Standard microbiological safety practices should be followed when handling the microorganisms. Personal protective equipment (PPE), including lab coats, gloves, and safety glasses, should be worn. All work with microbial cultures should be performed in a biological safety cabinet. The substrate and its products should be handled with care, and their toxicological properties should be considered.

References

Application Notes and Protocols for the Derivatization of 2-Amino-4-methyl-3-nitropyridine in Analog Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthetic derivatization of 2-Amino-4-methyl-3-nitropyridine, a key building block in the development of novel chemical entities for pharmaceutical and agrochemical research. The strategic placement of the amino, methyl, and nitro groups on the pyridine ring offers multiple avenues for chemical modification, enabling the creation of diverse analog libraries for structure-activity relationship (SAR) studies.

This document outlines detailed protocols for key transformations, including the conversion of the amino group via Sandmeyer reaction, palladium-catalyzed cross-coupling reactions (Suzuki and Buchwald-Hartwig) on the corresponding 2-chloro derivative, acylation of the amino group, and reduction of the nitro group.

Key Derivatization Strategies

The derivatization of this compound can be systematically approached through several key synthetic pathways. The initial step often involves the conversion of the amino group into a more versatile handle, such as a halide, via the Sandmeyer reaction. This 2-halo-4-methyl-3-nitropyridine intermediate then serves as a versatile substrate for various cross-coupling reactions. Alternatively, the amino group can be directly acylated to introduce a variety of amide functionalities. Furthermore, the nitro group can be reduced to an amino group, opening up another site for derivatization.

Derivatization_Strategies A 2-Amino-4-methyl- 3-nitropyridine B 2-Chloro-4-methyl- 3-nitropyridine A->B  Sandmeyer  Reaction E N-(4-methyl-3-nitropyridin-2-yl) -amide Analogs A->E Amide Coupling F 2,3-Diamino- 4-methylpyridine Analogs A->F Nitro Group Reduction C 2-Aryl-4-methyl- 3-nitropyridine Analogs B->C Suzuki Coupling D 2-Amino(substituted)-4-methyl- 3-nitropyridine Analogs B->D Buchwald-Hartwig Amination

Caption: Key derivatization pathways for this compound.

Quantitative Data Summary

The following tables summarize the expected yields for the key derivatization reactions of this compound and its derivatives based on literature precedents for similar substrates.

Table 1: Synthesis of 2-Chloro-4-methyl-3-nitropyridine

ReactionReagentsSolventTemperatureTimeYield (%)
Sandmeyer ReactionNaNO₂, HCl, CuClWater/HCl0-5 °C then heat1-2 h~70-95%

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-4-methyl-3-nitropyridine

ReactionCoupling PartnerCatalystLigandBaseSolventTemperatureTimeYield (%)
Suzuki CouplingPhenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O100 °C12-24 h70-95%
Buchwald-Hartwig AminationMorpholinePd₂(dba)₃XPhosNaOtBuToluene100 °C12-24 h60-88%

Table 3: Derivatization of the Amino and Nitro Groups

ReactionReagentSolventTemperatureTimeYield (%)
Amide CouplingAcetyl chlorideDichloromethane0 °C to RT2-4 h>90%
Nitro Group ReductionH₂, Pd/CMethanolRoom Temperature1-3 h60-85%

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-methyl-3-nitropyridine via Sandmeyer Reaction

This protocol describes the conversion of the amino group of this compound to a chloro group. A similar procedure for 2-amino-4-methylpyridine has been reported to yield the corresponding chloride in 95% yield.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ice

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in concentrated HCl with cooling in an ice bath.

  • Slowly add a solution of NaNO₂ (1.1 eq) in water dropwise to the cooled solution, maintaining the temperature between 0-5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of CuCl (1.2 eq) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases (typically 1-2 hours).

  • Cool the reaction mixture to room temperature and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Chloro-4-methyl-3-nitropyridine.

Sandmeyer_Workflow cluster_prep Diazonium Salt Formation cluster_reaction Sandmeyer Reaction cluster_workup Workup and Purification A Dissolve 2-Amino-4-methyl- 3-nitropyridine in conc. HCl B Cool to 0-5 °C A->B C Add NaNO₂ solution dropwise B->C D Stir for 30 min at 0-5 °C C->D F Add diazonium salt solution to CuCl solution D->F E Prepare CuCl in conc. HCl E->F G Warm to RT and heat to 50-60 °C F->G H Extract with DCM G->H I Wash with NaHCO₃ and brine H->I J Dry, filter, and concentrate I->J K Purify by column chromatography J->K

Caption: Experimental workflow for the Sandmeyer reaction.

Protocol 2: Suzuki Coupling of 2-Chloro-4-methyl-3-nitropyridine with Phenylboronic Acid

This protocol outlines the palladium-catalyzed Suzuki coupling to form a C-C bond at the 2-position of the pyridine ring.

Materials:

  • 2-Chloro-4-methyl-3-nitropyridine

  • Phenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • Toluene

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a reaction vessel, add 2-Chloro-4-methyl-3-nitropyridine (1.0 eq), Phenylboronic Acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Pathway 2-Chloro-4-methyl-\n3-nitropyridine 2-Chloro-4-methyl- 3-nitropyridine 2-Phenyl-4-methyl-\n3-nitropyridine 2-Phenyl-4-methyl- 3-nitropyridine 2-Chloro-4-methyl-\n3-nitropyridine->2-Phenyl-4-methyl-\n3-nitropyridine Phenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C

Caption: Suzuki coupling of 2-Chloro-4-methyl-3-nitropyridine.

Protocol 3: Buchwald-Hartwig Amination of 2-Chloro-4-methyl-3-nitropyridine with Morpholine

This protocol describes the palladium-catalyzed C-N bond formation at the 2-position of the pyridine ring. Similar reactions on related substrates have shown good to excellent yields (60-88%).[1]

Materials:

  • 2-Chloro-4-methyl-3-nitropyridine

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 eq), XPhos (0.03 eq), and NaOtBu (1.4 eq) to a reaction vessel.

  • Add toluene, followed by 2-Chloro-4-methyl-3-nitropyridine (1.0 eq) and Morpholine (1.2 eq).

  • Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel.

Buchwald_Hartwig_Pathway 2-Chloro-4-methyl-\n3-nitropyridine 2-Chloro-4-methyl- 3-nitropyridine 2-Morpholino-4-methyl-\n3-nitropyridine 2-Morpholino-4-methyl- 3-nitropyridine 2-Chloro-4-methyl-\n3-nitropyridine->2-Morpholino-4-methyl-\n3-nitropyridine Morpholine, Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C

Caption: Buchwald-Hartwig amination with morpholine.

Protocol 4: Amide Coupling of this compound with Acetyl Chloride

This protocol details the acylation of the 2-amino group.

Materials:

  • This compound

  • Acetyl Chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and a base such as triethylamine (1.5 eq) or pyridine (2.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Acetyl Chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting N-(4-methyl-3-nitropyridin-2-yl)acetamide can be purified by recrystallization or column chromatography if necessary.

Protocol 5: Reduction of the Nitro Group to an Amine

This protocol describes the reduction of the 3-nitro group to a 3-amino group. A similar reduction of 3-nitropyridine has been reported with yields of 61-65%.[2]

Materials:

  • This compound

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen Gas (H₂)

  • Celite

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C (5-10 mol% Pd).

  • Evacuate the vessel and backfill with hydrogen gas (this can be done using a balloon of hydrogen for atmospheric pressure reactions).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield 2,3-diamino-4-methylpyridine.

  • The product can be purified by column chromatography or recrystallization if needed.

References

Application Notes and Protocols for the Analysis of 2-Amino-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4-methyl-3-nitropyridine is a substituted pyridine derivative with applications in pharmaceutical and chemical synthesis. As a key intermediate, its purity and accurate quantification are critical for ensuring the quality and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for the separation, identification, and quantification of such compounds.[1] This document provides detailed protocols for the analysis of this compound using both HPLC and GC methods, designed for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for the analysis of non-volatile and thermally labile compounds like this compound.[1] A reverse-phase method is typically effective for pyridine derivatives.[1]

Chromatographic Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Area F->G H Quantify Concentration G->H

Caption: General workflow for HPLC analysis of this compound.

Experimental Protocol

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is suitable.[2]

  • Analytical Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Guard Column: C18 guard column.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment of the mobile phase)

  • This compound reference standard

  • 0.45 µm syringe filters

3. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% Phosphoric acid in Water. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[3][4]

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: A mixture of Mobile Phase A and Mobile Phase B (e.g., 70:30 v/v). The exact ratio may need optimization.

  • Degas the mobile phase using sonication or vacuum filtration before use.

4. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water (diluent).[2]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard stock solution.[2]

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: Determined by the UV-Vis spectrum of the compound (a wavelength around 254 nm is a good starting point).

Data Presentation

Table 1: HPLC Method Performance Characteristics (Hypothetical Data)

ParameterValue
Retention Time (RT)~ 5.8 min
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[1] Due to the polar nature of the amino and nitro groups, which can cause poor peak shape and thermal degradation, derivatization is often required to improve volatility and stability.[5][6] Silylation is a common derivatization technique for compounds with active hydrogens.[5]

Chromatographic Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Add Derivatization Reagent B->C D Heat to Complete Reaction C->D E Inject into GC System D->E F Separation on Capillary Column E->F G FID or MS Detection F->G H Integrate Peak Area G->H I Quantify Concentration H->I

Caption: General workflow for GC analysis of this compound.

Experimental Protocol

1. Instrumentation and Columns:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).[1]

2. Reagents and Materials:

  • Pyridine (anhydrous)

  • Acetonitrile (anhydrous)

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)).[5]

  • This compound reference standard

  • Reaction vials

3. Sample Derivatization:

  • Accurately weigh about 1-2 mg of the sample or standard into a reaction vial.

  • Add 200 µL of anhydrous pyridine and 200 µL of the silylating agent (e.g., BSTFA with 1% TMCS).

  • Cap the vial tightly and heat at 70-80 °C for 30-60 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injection.

4. Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless inlet, typically at 250 °C.[1]

  • Injection Volume: 1 µL (split ratio may need optimization, e.g., 20:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Detector:

    • FID: Temperature at 300 °C.

    • MS: Operated in electron ionization (EI) mode.[1]

Data Presentation

Table 2: GC Method Performance Characteristics (Hypothetical Data)

ParameterValue
Retention Time (RT)~ 10.5 min (for the derivatized analyte)
Linearity (r²)> 0.998
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantitation (LOQ)1.5 µg/mL
Precision (%RSD)< 3%
Accuracy (% Recovery)95 - 105%
Conclusion

The HPLC and GC methods outlined provide robust and reliable approaches for the quantitative analysis of this compound. The choice between HPLC and GC will depend on the specific requirements of the analysis, such as the volatility of potential impurities and the available instrumentation. The HPLC method is suitable for direct analysis, while the GC method requires a derivatization step to enhance the volatility and thermal stability of the analyte. Both protocols serve as a strong foundation for method development and validation in a research or quality control setting.

References

The Role of 2-Amino-4-methyl-3-nitropyridine in the Synthesis of Novel Inducible Nitric Oxide Synthase (iNOS) Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory cascade, and its dysregulation is implicated in a range of pathologies, including chronic inflammation, neurodegenerative diseases, and septic shock. The development of selective iNOS inhibitors is a key therapeutic strategy. This document outlines the potential role of 2-Amino-4-methyl-3-nitropyridine as a versatile starting material for the synthesis of a novel class of iNOS inhibitors. While direct synthesis of established iNOS inhibitors from this specific precursor is not widely documented, its chemical functionalities offer a strategic advantage for creating new chemical entities with potential iNOS inhibitory activity. These notes provide a comprehensive overview of the iNOS signaling pathway, a proposed synthetic protocol leveraging this compound, and relevant quantitative data from analogous inhibitor classes.

Introduction to iNOS and Its Signaling Pathway

Inducible nitric oxide synthase is one of three isoforms of nitric oxide synthase, enzymes responsible for the production of nitric oxide (NO), a key signaling molecule.[1] Unlike the other isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), iNOS is not constitutively expressed. Its transcription and subsequent translation are induced by pro-inflammatory stimuli such as bacterial lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[1][2] Once expressed, iNOS produces large and sustained amounts of NO, which can be cytotoxic and contribute to tissue damage in chronic inflammatory conditions.[3]

The signaling cascade leading to iNOS expression is complex and involves multiple pathways. A primary mechanism involves the activation of Toll-like receptor 4 (TLR4) by LPS, which triggers a downstream cascade involving MyD88 and IRAK, ultimately leading to the activation of the transcription factor NF-κB.[1] NF-κB then translocates to the nucleus and binds to the promoter region of the iNOS gene, initiating transcription.[1] Concurrently, cytokines like IFN-γ activate the JAK/STAT pathway, leading to the synthesis of the transcription factor IRF1, which also plays a crucial role in iNOS gene expression.[1] The overproduction of NO by iNOS can lead to the formation of peroxynitrite, a highly reactive and damaging species.[2] Therefore, inhibiting iNOS activity is a promising therapeutic approach for a variety of inflammatory and autoimmune diseases.

iNOS Signaling Pathway Diagram

iNOS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK NFkB NF-κB IRAK->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR JAK JAK IFNgR->JAK STAT1 STAT1 JAK->STAT1 IRF1 IRF1 STAT1->IRF1 IRF1->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation L_Arginine L-Arginine iNOS_protein->L_Arginine NO Nitric Oxide (NO) L_Arginine->NO iNOS L_Citrulline L-Citrulline NO->L_Citrulline Inflammation Inflammation & Pathogen Defense NO->Inflammation Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite Tissue_Damage Tissue Damage Peroxynitrite->Tissue_Damage O2_minus O2- O2_minus->Peroxynitrite

Caption: Simplified iNOS signaling pathway.

Synthetic Application of this compound

This compound is a valuable synthetic intermediate due to its multiple reactive sites. The amino group can be acylated or alkylated, the nitro group can be reduced to an amine, and the pyridine ring itself can undergo further functionalization. While the direct use of this compound in the synthesis of currently known iNOS inhibitors is not extensively reported, a plausible synthetic strategy involves the reduction of the nitro group to generate a diamine intermediate. This 2,3-diamino-4-methylpyridine can then serve as a key building block for the construction of fused heterocyclic systems, a common scaffold in many enzyme inhibitors.

Proposed Synthetic Workflow

Synthetic_Workflow Start 2-Amino-4-methyl- 3-nitropyridine Reduction Nitro Group Reduction Start->Reduction Intermediate 2,3-Diamino- 4-methylpyridine Reduction->Intermediate Cyclization Cyclization with Dicarbonyl Compound Intermediate->Cyclization Product Fused Heterocyclic iNOS Inhibitor Cyclization->Product

Caption: Proposed synthesis of iNOS inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diamino-4-methylpyridine (Hypothetical)

This protocol describes a plausible method for the reduction of this compound to the corresponding diamine.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Hydrazine hydrate or Hydrogen gas

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • For reduction with hydrazine hydrate: Add hydrazine hydrate dropwise to the mixture at room temperature. The reaction is exothermic and should be controlled. After the addition is complete, reflux the mixture for 2-4 hours.

  • For reduction with hydrogen gas: Connect the flask to a hydrogen gas supply and purge the system. Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature until the starting material is consumed (monitored by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude 2,3-Diamino-4-methylpyridine.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of a Fused Imidazole-Pyridine iNOS Inhibitor (Hypothetical)

This protocol outlines a potential cyclization reaction of the diamine intermediate with a dicarbonyl compound to form a fused heterocyclic system.

Materials:

  • 2,3-Diamino-4-methylpyridine

  • An appropriate 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl) or a carboxylic acid derivative.

  • Acetic acid or another suitable solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 2,3-Diamino-4-methylpyridine in glacial acetic acid.

  • Add an equimolar amount of the 1,2-dicarbonyl compound or carboxylic acid derivative to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • The crude product can be purified by column chromatography or recrystallization to yield the target fused heterocyclic compound.

Quantitative Data of Structurally Related iNOS Inhibitors

While specific data for inhibitors synthesized from this compound is not available, the following table presents inhibitory concentrations (IC50) for a series of 2-aminopyridine based iNOS inhibitors to provide a benchmark for potency.

CompoundiNOS IC50 (nM)nNOS IC50 (nM)eNOS IC50 (nM)Selectivity (iNOS vs. nNOS)Selectivity (iNOS vs. eNOS)
2-amino-4-methylpyridine 401001002.52.5
Compound with 6-propyl substitution 28----
FR038251 1,70064,60013,600388
FR191863 1,900>100,0005,700>533
Aminoguanidine 2,10029,70016,300147.8

Data compiled from multiple sources.[4][5][6]

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel iNOS inhibitors. Its strategic placement of functional groups allows for the generation of a key 2,3-diamino-4-methylpyridine intermediate, which can be further elaborated into fused heterocyclic systems. The provided hypothetical protocols, based on established organic chemistry principles, offer a roadmap for researchers to explore this avenue of drug discovery. The development of new chemical entities derived from this precursor could lead to the identification of potent and selective iNOS inhibitors with significant therapeutic potential for treating a wide range of inflammatory and related diseases. Further research is warranted to synthesize and evaluate the biological activity of compounds derived from this compound.

References

Application Notes and Protocols for 2-Amino-4-methyl-3-nitropyridine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-methyl-3-nitropyridine is a polarizable heterocyclic molecule with significant potential in materials science, particularly in the field of nonlinear optics (NLO). Its molecular structure, featuring an electron-donating amino group and an electron-withdrawing nitro group on a conjugated pyridine ring, makes it a promising candidate for applications requiring second-order nonlinear optical effects, such as frequency conversion and electro-optic modulation. This document provides an overview of its potential applications, general experimental protocols for material preparation and characterization, and a summary of relevant data based on closely related compounds.

Physicochemical Properties

Basic physicochemical data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 6635-86-5
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
Melting Point 136-140 °C
Appearance Light yellow to yellow powder/crystal[1]

Applications in Materials Science: Nonlinear Optics

The primary application of this compound in materials science lies in the field of nonlinear optics. Organic materials with high second-order NLO susceptibility are of great interest for various photonic applications.

2.1. Second-Harmonic Generation (SHG)

Second-harmonic generation is a nonlinear optical process in which two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. For this phenomenon to be observed, the material must lack a center of symmetry.

2.2. Guest-Host Polymer Systems for Electro-Optics

Another significant application is the development of electro-optic (EO) materials. In this approach, the NLO chromophore (this compound) is dispersed into a polymer matrix. To achieve a macroscopic EO effect, the randomly oriented chromophores must be aligned in a non-centrosymmetric fashion. This is typically achieved by applying a strong DC electric field at a temperature near the glass transition temperature of the polymer, a process known as poling.

Experimental Protocols

3.1. Crystal Growth by Slow Evaporation

High-quality single crystals are essential for the full characterization of the NLO properties of a material. The slow evaporation solution growth technique is a common and effective method for growing organic crystals.

Materials:

  • This compound powder

  • High-purity solvent (e.g., methanol, ethanol, acetone, or a mixture thereof)

  • Beakers or crystallizing dishes

  • Filter paper (e.g., Whatman No. 1)

  • Parafilm or aluminum foil

Protocol:

  • Prepare a saturated or slightly undersaturated solution of this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filter the solution while warm to remove any insoluble impurities.

  • Transfer the filtered solution to a clean beaker or crystallizing dish.

  • Cover the container with parafilm or aluminum foil and perforate it with a few small holes to allow for slow evaporation of the solvent.[3]

  • Place the container in a location with a stable temperature and minimal vibrations.

  • Monitor the container for the formation of seed crystals. Once small, well-formed crystals appear, they can be selected and used for seeded growth in a fresh, saturated solution to obtain larger, higher-quality crystals.

3.2. Kurtz-Perry Powder Second-Harmonic Generation (SHG) Measurement

The Kurtz-Perry powder technique is a widely used method for the initial screening of materials for their SHG efficiency.[4][5][6][7]

Apparatus:

  • Q-switched Nd:YAG laser (1064 nm)

  • Sample holder for powdered samples

  • Photomultiplier tube (PMT) detector

  • High-pass filter to block the fundamental laser wavelength

  • Monochromator or interference filter to select the second-harmonic wavelength (532 nm)

  • Oscilloscope

  • Reference material with a known SHG efficiency (e.g., potassium dihydrogen phosphate - KDP, or urea)

Protocol:

  • Grind the crystalline this compound into a fine powder and sieve it to obtain a uniform particle size.

  • Pack the powder into a sample cell (typically a capillary tube or a thin window cell).

  • Mount the sample in the path of the Nd:YAG laser beam.

  • Direct the fundamental laser beam (1064 nm) onto the sample.

  • Collect the light transmitted through the sample and pass it through a filter to block the 1064 nm light.

  • Direct the remaining light to the PMT detector. The signal at 532 nm corresponds to the second-harmonic generation.

  • Measure the intensity of the SHG signal using the oscilloscope.

  • Replace the sample with the reference material (e.g., KDP) of the same particle size and measure its SHG intensity under the identical experimental conditions.

  • The relative SHG efficiency of the sample is calculated as the ratio of its SHG intensity to that of the reference material.

3.3. Preparation of Guest-Host Polymer Thin Films

Materials:

  • This compound (guest)

  • Amorphous polymer with high transparency and a suitable glass transition temperature (host), e.g., poly(methyl methacrylate) (PMMA) or amorphous polycarbonate (APC)

  • A common solvent for both the guest and the host, e.g., chloroform, dichloromethane, or cyclopentanone

  • Indium tin oxide (ITO) coated glass substrates

  • Spin coater

Protocol:

  • Prepare a solution by dissolving the host polymer and the guest chromophore (this compound) in the chosen solvent. A typical concentration would be in the range of 5-20 wt% of the chromophore relative to the polymer.

  • Stir the solution until both components are fully dissolved.

  • Filter the solution through a syringe filter (e.g., 0.2 µm) to remove any particulate matter.

  • Deposit the solution onto a clean ITO-coated glass substrate using a spin coater. The spin speed and time will determine the thickness of the film.

  • Bake the film in an oven at a temperature below the glass transition temperature of the polymer to remove the residual solvent.

  • To induce a non-centrosymmetric alignment of the chromophores, the film needs to be poled. This involves heating the film to near the polymer's glass transition temperature and applying a strong DC electric field across the film (between the ITO bottom electrode and a top electrode).

  • While the electric field is applied, the film is cooled down to room temperature, thus "freezing" the alignment of the chromophores.

Data Presentation

ParameterValue
Crystal System Monoclinic
Space Group P2/c
a (Å) 12.2049 (3)
b (Å) 9.8463 (2)
c (Å) 11.5405 (2)
β (°) 107.106 (1)
Volume (ų) 1325.51 (5)

For comparison, the SHG efficiencies of some related aminonitropyridine compounds are presented below.

CompoundRelative SHG Efficiency (vs. KDP)
2-amino-3-nitropyridinium chloride~15
2-amino-3-nitropyridinium bromide~10
2-amino-3-nitropyridinium iodide1.5

Note: These values are for related compounds and the SHG efficiency of this compound needs to be experimentally determined.[8]

Visualizations

Experimental Workflow for Material Characterization

experimental_workflow cluster_synthesis Material Preparation cluster_characterization Characterization synthesis Synthesis of This compound crystal_growth Single Crystal Growth (Slow Evaporation) synthesis->crystal_growth thin_film Guest-Host Polymer Thin Film Fabrication synthesis->thin_film ftir FTIR Spectroscopy synthesis->ftir Functional Group ID uv_vis UV-Vis-NIR Spectroscopy synthesis->uv_vis Optical Properties xrd Single Crystal XRD crystal_growth->xrd Structural Analysis shg Kurtz-Perry SHG crystal_growth->shg NLO Screening eo Electro-Optic Measurement thin_film->eo Device Performance

Caption: Workflow for the preparation and characterization of materials based on this compound.

Logical Relationship for NLO Material Development

nlo_relationship molecule This compound (High Molecular Hyperpolarizability) crystal Non-centrosymmetric Crystal Packing molecule->crystal Crystal Engineering polymer Aligned Guest-Host Polymer System molecule->polymer Polymer Doping & Poling shg_material Second-Harmonic Generation Material crystal->shg_material eo_material Electro-Optic Material polymer->eo_material

Caption: Relationship between molecular properties and the development of NLO materials.

Conclusion

This compound is a promising organic material for nonlinear optical applications. The provided protocols offer a general framework for the synthesis, crystal growth, and characterization of this and related compounds. Further research is required to determine the specific quantitative NLO properties of this compound and to optimize its performance in various material systems. The development of detailed protocols for specific device fabrication will depend on these fundamental characterizations.

References

Application Notes and Protocols for Transition Metal-Catalyzed Cross-Coupling Reactions of Nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and selectivity. For drug development professionals and medicinal chemists, the functionalization of heterocyclic scaffolds is of paramount importance, as these motifs are prevalent in a vast number of pharmaceutical agents. Nitropyridines, in particular, are valuable building blocks due to the electron-withdrawing nature of the nitro group, which can influence the reactivity of the pyridine ring and serve as a handle for further synthetic transformations.

These application notes provide a detailed overview of various palladium-catalyzed cross-coupling reactions applied to nitropyridine substrates, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck reactions. The protocols and data presented herein are compiled from the chemical literature to serve as a practical guide for researchers in the synthesis of functionalized nitropyridine derivatives.

General Workflow for Transition Metal-Catalyzed Cross-Coupling Reactions

The successful execution of a cross-coupling reaction relies on the careful assembly of reactants and catalyst components under an inert atmosphere. The following diagram outlines a typical experimental workflow.

G prep Preparation of Reaction Vessel (Oven-dried glassware, stir bar) add_solids Addition of Solid Reagents (Nitropyridine, coupling partner, base, catalyst, ligand) prep->add_solids inert Establish Inert Atmosphere (Evacuate and backfill with N2 or Ar) add_solids->inert add_liquids Addition of Solvent and Liquid Reagents inert->add_liquids reaction Reaction at Elevated Temperature (Stirring for specified time) add_liquids->reaction workup Aqueous Workup (Quenching, extraction) reaction->workup purification Purification (Column chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

General experimental workflow for a cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For nitropyridines, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents.

General Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the halonitropyridine, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the product and regenerate the catalyst.

Suzuki_Cycle cluster_product Pd0 Pd(0)L_n PdII_halide Ar(NO2)Py-Pd(II)L_n-X Pd0->PdII_halide Oxidative Addition (Ar(NO2)Py-X) PdII_aryl Ar(NO2)Py-Pd(II)L_n-Ar' PdII_halide->PdII_aryl Transmetalation (Ar'B(OH)2, Base) PdII_aryl->Pd0 Reductive Elimination Product Ar(NO2)Py-Ar'

Catalytic cycle of the Suzuki-Miyaura coupling.

Quantitative Data Summary

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of various halonitropyridines.

Nitropyridine SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-5-methylpyridine4-Chlorophenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂OReflux--[1]
Aryl Halide(4-Methoxypyridin-2-yl)boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001685-95
2,6-DichloropurinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene110--[2]
Pyridine-2-sulfonyl fluorideHetero(aryl) boronic acidsPd(dppf)Cl₂ (10)-Na₃PO₄Dioxane65-100-5-89[3][4]

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine [1]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-bromo-5-methylpyridine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

  • Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is particularly useful for synthesizing arylamines derived from nitropyridines.

Quantitative Data Summary

The following table presents typical conditions for the Buchwald-Hartwig amination of halopyridines.

Halopyridine SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-BromopyridineVolatile AminesPd(OAc)₂dpppNaOt-BuToluene80-55-98[5]
Aryl BromideAnilinePd(OAc)₂ (2)XPhos (4)NaOt-BuToluene1001295
2,5-Dibromo-3-(trifluoromethyl)pyridineAmmoniaPd₂(dba)₃ (2)XPhos (8)NaOt-BuDioxane10012-24-[6]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [7]

  • Reaction Setup: In a glovebox, add the aryl halide (1.0 eq), the amine (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq) to a vial equipped with a stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This method is highly effective for the alkynylation of nitropyridines.

Quantitative Data Summary

The following table provides representative data for the Sonogashira coupling of halopyridines.

Halopyridine SubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Chloro-5-iodopyridinePhenylacetylene(PPh₃)₂PdCl₂ (5)--[TBP][4EtOV]--72[8]
2-Amino-3-iodopyridinePhenylacetylene(PPh₃)₂PdCl₂ (5)--[TBP][4EtOV]--93[8]
4-IodotoluenePhenylacetylene5% Pd/Al₂O₃0.1% Cu₂O/Al₂O₃-THF/DMA7572<2 (batch)
Aryl Iodide2-Methyl-3-butyn-2-ol(PPh₃)₂PdCl₂CuIEt₃NEt₃NRT1.5-[4]

Experimental Protocol: Sonogashira Coupling of 2-Iodo-5-(m-tolyl)oxazole with Phenylacetylene [9]

  • Reaction Setup: To a Schlenk flask, add 2-iodo-5-(m-tolyl)oxazole (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) iodide (1-3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add the solvent (e.g., THF or DMF), the terminal alkyne (1.1-1.5 equiv), and the base (e.g., diethylamine or triethylamine, 2.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide or pseudohalide, catalyzed by palladium. This reaction is tolerant of a wide variety of functional groups.

Quantitative Data Summary

The following table summarizes conditions for the Stille coupling of various aryl halides.

ElectrophileOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
4-IodoacetophenoneTriphenyl vinyl tinPd₂(dba)₃ (2.5)P(t-Bu)₃ (10)Dioxane1001292[10]
4-IodotolueneTriphenyl vinyl tinPd(PPh₃)₄ (5)-DMF801688[10]
1-Iodo-4-nitrobenzeneTriphenyl vinyl tinPd(OAc)₂ (5)SPhos (10)Toluene110895[10]
2-BromopyridineTriphenyl vinyl tinPdCl₂(dppf) (5)-NMP901275[10]

Experimental Protocol: General Procedure for Stille Coupling

  • Reaction Setup: To a dry Schlenk tube, add the organostannane and the aryl halide.

  • Inert Atmosphere: Subject the tube to three pump/purge cycles with argon.

  • Solvent and Catalyst Addition: Add anhydrous and degassed toluene via syringe, followed by the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., P(o-tol)₃, 4 mol%).

  • Reaction: Seal the tube and stir the reaction mixture at 90-110 °C for 12-16 hours.

  • Work-up: After cooling to room temperature, evaporate the solvent.

  • Purification: Isolate the product by silica gel column chromatography.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. It provides a valuable method for the vinylation of nitropyridines.

Quantitative Data Summary

The following table presents typical data for the Heck reaction of aryl halides.

Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-Substituted Aryl BromidesStyrene----80High
6-BromonicotinonitrileStyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF100-120-[2]
6-Bromonicotinonitrilen-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NNMP120-140-[2]
(Z)-2-bromo-2-buteneStyrenePd(OAc)₂PPh₃Et₃NDMF80-100-[3]

Experimental Protocol: Heck Reaction of 6-Bromonicotinonitrile with Styrene [2]

  • Reaction Setup: To a dry Schlenk flask, add 6-bromonicotinonitrile, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add anhydrous DMF and styrene to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the organic layers with brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. It is a powerful tool for the formation of C-C bonds.

Experimental Protocol: General Procedure for Negishi Coupling

  • Preparation of Organozinc Reagent: The organozinc reagent can be prepared in situ from the corresponding organohalide and activated zinc metal, or from an organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂).

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium or nickel catalyst and ligand to a dry reaction flask.

  • Reagent Addition: Add the solvent, followed by the halonitropyridine and the organozinc reagent.

  • Reaction: Stir the reaction at the appropriate temperature until completion.

  • Work-up and Purification: Quench the reaction, perform an aqueous workup, and purify the product by chromatography.

Conclusion

The transition metal-catalyzed cross-coupling reactions described in these application notes offer a powerful and versatile platform for the synthesis of a wide range of functionalized nitropyridine derivatives. By carefully selecting the appropriate reaction type, catalyst system, and reaction conditions, researchers can efficiently construct complex molecules with potential applications in drug discovery and materials science. The provided protocols and data serve as a valuable starting point for the development of novel synthetic routes to these important heterocyclic compounds.

References

Application Notes and Protocols for the Synthesis of 2-amino-4-methyl-3-nitropyridine-1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-4-methyl-3-nitropyridine-1-oxide is a heterocyclic compound belonging to the class of pyridine N-oxides. These compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals.[1] The N-oxide functional group enhances the reactivity of the pyridine ring, facilitating various substitution reactions. The presence of amino and nitro groups further allows for a diverse range of chemical transformations.

This document provides a detailed protocol for the synthesis of this compound-1-oxide via the N-oxidation of its precursor, this compound.

Synthesis Pathway and Mechanism

The synthesis is achieved through the direct N-oxidation of this compound. This reaction typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in a suitable solvent like acetic acid. The oxygen atom from the oxidizing agent is transferred to the nitrogen atom of the pyridine ring.

Caption: General reaction scheme for N-oxidation.

Experimental Protocol

This protocol outlines the synthesis of the target compound from its pyridine precursor.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS Number
This compound≥98%Sigma-Aldrich6635-86-5
meta-Chloroperoxybenzoic acid (m-CPBA)70-77%Sigma-Aldrich937-14-4
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific75-09-2
Sodium bicarbonate (NaHCO₃)Reagent GradeVWR144-55-8
Sodium sulfite (Na₂SO₃)ACS ReagentVWR7757-83-7
Magnesium sulfate (MgSO₄)AnhydrousSigma-Aldrich7487-88-9
Round-bottom flask (100 mL)---
Magnetic stirrer and stir bar---
Ice bath---
Separatory funnel (250 mL)---
Rotary evaporator---
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄--

Procedure

Caption: Experimental workflow for synthesis.

  • Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 6.53 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C.

  • Addition of Oxidant: Add meta-chloroperoxybenzoic acid (m-CPBA, ~75%, 1.68 g, 7.18 mmol, 1.1 equivalents) to the solution in small portions over 20 minutes. Ensure the temperature remains below 5°C during the addition.

  • Reaction: Allow the reaction mixture to stir at 0°C for one hour, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of DCM:Methanol (95:5). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation.

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Quantitative Data Summary
ParameterValue
Reactants
This compound1.0 g (6.53 mmol)
m-CPBA (~75%)1.68 g (7.18 mmol)
Dichloromethane (DCM)30 mL
Reaction Conditions
Temperature0°C to Room Temperature
Duration5-7 hours
Expected Outcome
Theoretical Yield~1.12 g
AppearanceYellowish solid

Safety and Handling Precautions

It is crucial to handle all chemicals with care in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • This compound: May cause skin, eye, and respiratory system irritation.[2]

  • m-CPBA: A strong oxidizing agent that can be shock-sensitive. It is an irritant. Avoid contact with flammable materials.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen.[3] Avoid inhalation and skin contact.

  • General Hazards: Nitropyridine derivatives should be handled with caution, as related compounds are reported to be toxic if swallowed and may pose risks of irreversible effects or genetic defects.[4]

Emergency Procedures:

  • Skin Contact: Immediately wash with plenty of soap and water.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[6]

  • Inhalation: Move the person to fresh air.[3]

  • Ingestion: If swallowed, call a poison center or doctor immediately.[4]

Dispose of all chemical waste according to institutional and local regulations.

References

Troubleshooting & Optimization

optimizing reaction conditions for 2-Amino-4-methyl-3-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-4-methyl-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common initial approach is the direct electrophilic nitration of 2-amino-4-methylpyridine using a mixture of concentrated sulfuric acid and nitric acid. However, this method often results in a mixture of isomers, with 2-amino-4-methyl-5-nitropyridine being the major product. Achieving high regioselectivity for the desired 3-nitro isomer is a significant challenge with this direct approach.

Q2: Why is the formation of the 5-nitro isomer favored over the 3-nitro isomer in the direct nitration of 2-amino-4-methylpyridine?

A2: In the electrophilic nitration of 2-amino-4-methylpyridine, the amino group at the 2-position is an activating and directing group. It preferentially directs the incoming nitro group to the 5-position (para to the amino group), leading to the formation of 2-amino-4-methyl-5-nitropyridine as the major isomer.

Q3: What are the key reaction parameters to control during the nitration of 2-amino-4-methylpyridine?

A3: The critical reaction parameters to control are temperature and the ratio of nitric acid to sulfuric acid. These factors play a crucial role in the regioselectivity of the reaction and in minimizing the formation of unwanted byproducts. Careful control of the reaction temperature, typically keeping it low initially, is essential.[1]

Q4: Are there alternative synthesis routes that provide better yields of this compound?

A4: Yes, due to the challenges with direct nitration, multi-step synthetic routes are often employed to obtain higher yields and purity of the 3-nitro isomer. One such strategy involves the nitration of 2-amino-4-methylpyridine to obtain a mixture of isomers, followed by a series of chemical transformations to isolate or convert the desired isomer.[1]

Q5: How can the isomeric mixture of 3-nitro and 5-nitro pyridines be separated?

A5: The separation of this compound and 2-amino-4-methyl-5-nitropyridine can be challenging due to their similar physical properties. Careful chromatographic techniques or fractional crystallization may be required. In some multi-step syntheses, the isomers are not separated but the mixture is carried through subsequent steps where one isomer reacts selectively, allowing for separation at a later stage.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low to no yield of the desired 3-nitro isomer - Incorrect reaction temperature. - Inappropriate ratio of nitrating agents. - Degradation of starting material or product.- Carefully control the temperature, typically between 0-10°C during the addition of the nitrating mixture.[1] - Optimize the molar ratio of nitric acid to sulfuric acid. - Ensure the reaction is not overheating, which can lead to decomposition.
Predominant formation of the 5-nitro isomer - The directing effect of the amino group favors 5-position nitration.- Consider a multi-step synthesis strategy designed for the 3-nitro isomer. - Investigate alternative nitrating agents that may offer different regioselectivity.
Formation of di-nitro or other byproducts - Reaction temperature is too high. - Excess of nitrating agent.- Maintain a low reaction temperature throughout the addition and initial reaction period. - Use a stoichiometric amount of the nitrating agent.
Difficulty in purifying the final product - Presence of closely related isomers. - Contamination with starting material or byproducts.- Employ high-performance liquid chromatography (HPLC) or column chromatography for separation. - Recrystallization from a suitable solvent system can be effective for purification.

Experimental Protocols

Protocol 1: Direct Nitration of 2-Amino-4-methylpyridine (Illustrative)

This protocol is a general illustration and requires optimization for the desired isomer ratio.

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (0-10°C), slowly add a stoichiometric amount of concentrated nitric acid to concentrated sulfuric acid with constant stirring.

  • Reaction Setup: Dissolve 2-amino-4-methylpyridine in a suitable solvent (e.g., concentrated sulfuric acid) in a separate reaction vessel equipped with a stirrer and a thermometer, and cool the mixture to 0°C.

  • Nitration: Slowly add the pre-cooled nitrating mixture to the solution of 2-amino-4-methylpyridine, ensuring the temperature does not exceed 10°C.[1]

  • Reaction Progression: After the addition is complete, continue stirring at a controlled temperature (e.g., 95°C for 2 hours, as reported in one procedure for a mixture of isomers).[1]

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., concentrated ammonia water) to a pH of 7.[1]

  • Isolation: Filter the precipitated solid, wash with cold water, and dry.

  • Purification: The crude product, which will be a mixture of isomers, will require further purification by chromatography or recrystallization.

Data Presentation

Parameter Value / Range Reference
Starting Material 2-Amino-4-methylpyridine[1]
Nitrating Agent Concentrated Nitric Acid in Concentrated Sulfuric Acid[1]
Reaction Temperature (Addition) Below 10°C[1]
Reaction Temperature (Progression) 95°C[1]
Reaction Time 2 hours[1]
pH for Precipitation 7[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start prep_nitrating_mix Prepare Nitrating Mixture (HNO3 + H2SO4) start->prep_nitrating_mix dissolve_starting_material Dissolve 2-Amino-4-methylpyridine in H2SO4 start->dissolve_starting_material add_nitrating_mix Slowly Add Nitrating Mixture (T < 10°C) prep_nitrating_mix->add_nitrating_mix dissolve_starting_material->add_nitrating_mix stir_reaction Stir at Controlled Temperature (e.g., 95°C, 2h) add_nitrating_mix->stir_reaction quench Quench on Ice stir_reaction->quench neutralize Neutralize with Base (pH 7) quench->neutralize filter_solid Filter Precipitated Solid neutralize->filter_solid purify Purify Isomer Mixture (Chromatography/Recrystallization) filter_solid->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield of 3-Nitro Isomer check_temp Was reaction temperature strictly controlled below 10°C during addition? start->check_temp check_ratio Was the nitrating agent ratio optimized? check_temp->check_ratio Yes adjust_temp Action: Improve cooling and monitor temperature closely. check_temp->adjust_temp No predominant_5_nitro Is the 5-nitro isomer the major product? check_ratio->predominant_5_nitro Yes optimize_ratio Action: Perform stoichiometric calculations and optimize ratio. check_ratio->optimize_ratio No consider_alternative This is expected. Consider a multi-step synthesis for higher regioselectivity. predominant_5_nitro->consider_alternative Yes end Re-run Experiment predominant_5_nitro->end No, unexpected result. Analyze byproducts. adjust_temp->end optimize_ratio->end

Caption: Troubleshooting flowchart for low yield of this compound.

References

Technical Support Center: Regioselective Nitration of 2-Amino-4-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective nitration of 2-amino-4-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the nitration of 2-amino-4-methylpyridine?

The direct nitration of 2-amino-4-methylpyridine with a mixture of concentrated sulfuric acid and nitric acid typically yields a mixture of two main regioisomers: 2-amino-4-methyl-5-nitropyridine and 2-amino-4-methyl-3-nitropyridine. The 5-nitro isomer is generally the major product due to the directing effects of the amino group.

Q2: What factors influence the regioselectivity of the nitration reaction?

The regioselectivity of the nitration is primarily influenced by the directing effects of the substituents on the pyridine ring, reaction temperature, and the composition of the nitrating mixture. The amino group at the C2 position is a strong activating group and directs the incoming electrophile (nitronium ion, NO₂⁺) to the ortho (C3) and para (C5) positions. The methyl group at C4 also has a weak activating and ortho/para directing effect.

Q3: Why is the 5-nitro isomer the major product in most cases?

The formation of the 5-nitro isomer as the major product is attributed to both electronic and steric factors. The para-position (C5) relative to the strongly activating amino group is electronically favored. Additionally, the approach of the electrophile to the C3 position (ortho to the amino group) may experience some steric hindrance from the adjacent amino and methyl groups.

Q4: Can the reaction conditions be modified to favor the formation of the 3-nitro isomer?

While the 5-nitro isomer is typically favored, altering reaction conditions can influence the isomer ratio. However, achieving high selectivity for the 3-nitro isomer through direct nitration is challenging. Alternative multi-step synthetic routes are often employed for the specific preparation of this compound.

Q5: What are the potential safety hazards associated with this reaction?

Nitration reactions, particularly on a larger scale, are highly exothermic and carry a risk of a runaway reaction.[1][2][3][4][5] This can lead to a rapid increase in temperature and pressure, potentially causing an explosion. The use of strong acids like concentrated sulfuric and nitric acid also presents significant corrosive hazards. It is crucial to have adequate cooling, controlled addition of reagents, and appropriate personal protective equipment.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low overall yield - Incomplete reaction. - Decomposition of starting material or product. - Loss of product during workup and purification.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Maintain strict temperature control to prevent side reactions and degradation. - Optimize the pH during neutralization and extraction steps to minimize product loss.
Poor regioselectivity (high proportion of 3-nitro isomer) - High reaction temperature. - Incorrect ratio of nitric acid to sulfuric acid.- Maintain a lower reaction temperature (e.g., 0-10 °C) to favor the formation of the 5-nitro isomer. - Carefully control the stoichiometry of the nitrating agents as specified in the protocol.
Formation of dark-colored byproducts - Overheating of the reaction mixture. - Presence of impurities in the starting material. - Side reactions such as oxidation.- Ensure efficient stirring and cooling to prevent localized overheating. - Use high-purity 2-amino-4-methylpyridine. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
Runaway reaction - Poor temperature control. - Too rapid addition of the nitrating agent. - Inadequate cooling capacity for the scale of the reaction.- Immediate Action: Stop the addition of reagents and apply maximum cooling. - Prevention: Use an ice bath or a cryostat for precise temperature control. Add the nitrating mixture dropwise with vigorous stirring. For larger scale reactions, ensure the cooling system is sufficient to dissipate the heat generated.
Difficulty in separating the 3-nitro and 5-nitro isomers - Similar polarities of the two isomers.- Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes). - Recrystallization from a suitable solvent may also be effective for purification if one isomer is significantly more abundant.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-methyl-5-nitropyridine (Favored Isomer)

This protocol is adapted from a general procedure for the nitration of aminopyridines.

Materials:

  • 2-amino-4-methylpyridine

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (90%)

  • Ice

  • Ammonia solution (aqueous)

  • 10% Hydrochloric acid (aqueous)

  • 50% Sodium hydroxide solution (aqueous)

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.

  • Cool the flask in an ice bath to 5-10 °C.

  • Slowly add 2-amino-4-methylpyridine with vigorous stirring, ensuring the temperature remains below 10 °C.

  • Once the 2-amino-4-methylpyridine has completely dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid dropwise, maintaining the temperature between 5-10 °C.

  • After the addition is complete, slowly warm the reaction mixture in a water bath to approximately 60 °C.

  • Maintain this temperature for about 15 hours, or until the evolution of gas ceases. The reaction mixture will change color from light yellow to wine red.[6]

  • After the reaction is complete, carefully pour the mixture over crushed ice.

  • Neutralize the solution with an ammonia solution. A deep yellow precipitate will form at a pH between 5.0 and 5.5.[6]

  • Continue neutralization until the pH is between 5.5 and 6.0; the precipitate will become a lighter, pale yellow solid, which is a mixture of the 3-nitro and 5-nitro isomers.[6]

  • Filter the precipitate.

  • To isolate the 2-amino-4-methyl-5-nitropyridine, dissolve the mixed isomer precipitate in 10% dilute hydrochloric acid and filter to remove any oily substances.

  • Neutralize the filtrate with a 50% sodium hydroxide solution to a pH between 4 and 5. A deep yellow precipitate of 2-amino-4-methyl-5-nitropyridine will form.[6]

  • Filter the solid, wash with water, and dry.

Protocol 2: Synthesis of a Mixture of this compound and 2-Amino-4-methyl-5-nitropyridine

This protocol describes a multi-step synthesis that initially produces a mixture of the nitrated isomers.

Procedure:

  • Add 950 g of concentrated sulfuric acid to a 1000 mL flask.

  • Cool the flask to below 10 °C and add the starting material.

  • Add 108 g of concentrated nitric acid below 10 °C.

  • Stir the mixture for a specified time, then heat to 95 °C for 2 hours.

  • After cooling to room temperature, pour the mixture into 1000 mL of ice water.

  • Neutralize with concentrated ammonia water to pH 7 and filter the product. This will yield a mixture of this compound and 2-amino-4-methyl-5-nitropyridine.[7]

Note: Further separation of the isomers would be required. This can be achieved through fractional crystallization or column chromatography.

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Ratio (Qualitative)

Reaction Condition Effect on Regioselectivity Predominant Isomer
Low Temperature (e.g., 0-10 °C) Favors kinetic control, enhancing the directing effect of the amino group to the para position.2-amino-4-methyl-5-nitropyridine
High Temperature (e.g., >60 °C) May lead to a slight increase in the proportion of the 3-nitro isomer and potential side reactions.2-amino-4-methyl-5-nitropyridine (still major, but selectivity may decrease)
Strongly Acidic Medium (Conc. H₂SO₄) Protonation of the pyridine nitrogen deactivates the ring, but the amino group's directing effect remains dominant.2-amino-4-methyl-5-nitropyridine

Visualizations

G cluster_start Starting Material cluster_reagents Nitrating Agent cluster_products Products 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine HNO3 / H2SO4 HNO3 / H2SO4 2-Amino-4-methyl-5-nitropyridine 2-Amino-4-methyl-5-nitropyridine HNO3 / H2SO4->2-Amino-4-methyl-5-nitropyridine Major Product (Para-nitration) This compound This compound HNO3 / H2SO4->this compound Minor Product (Ortho-nitration)

Caption: Reaction pathway for the nitration of 2-amino-4-methylpyridine.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield_Poor_Selectivity Low Yield or Poor Selectivity Temp_Control Inadequate Temperature Control Low_Yield_Poor_Selectivity->Temp_Control Reagent_Addition Rapid Reagent Addition Low_Yield_Poor_Selectivity->Reagent_Addition Impure_Starting_Material Impure Starting Material Low_Yield_Poor_Selectivity->Impure_Starting_Material Optimize_Cooling Optimize Cooling & Stirring Temp_Control->Optimize_Cooling Slow_Addition Slow, Dropwise Addition Reagent_Addition->Slow_Addition Purify_Reactant Purify Starting Material Impure_Starting_Material->Purify_Reactant

Caption: Troubleshooting workflow for common nitration issues.

References

common side products in the synthesis of 2-Amino-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-methyl-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory synthesis method is the direct electrophilic nitration of 2-amino-4-methylpyridine. This reaction typically employs a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

Q2: What are the primary side products observed in this synthesis?

A2: The major side product is the isomeric 2-Amino-4-methyl-5-nitropyridine. The formation of this isomer is electronically favored due to the strong para-directing effect of the amino group at the C2 position of the pyridine ring. Dinitrated byproducts are also a possibility if the reaction conditions are not carefully controlled.

Q3: Why is the 5-nitro isomer the major product in the direct nitration of 2-amino-4-methylpyridine?

A3: The amino group at the C2 position is a powerful activating and ortho-, para-directing group. In the case of 2-amino-4-methylpyridine, the para-position (C5) is sterically more accessible and electronically favored for electrophilic attack by the nitronium ion (NO₂⁺), leading to the formation of 2-Amino-4-methyl-5-nitropyridine as the major product. The desired 3-nitro isomer is the result of the less favored ortho-nitration.

Q4: Are there alternative synthetic routes to improve the yield of this compound?

A4: Yes, to circumvent the regioselectivity issue, multi-step synthetic strategies are often employed. One such strategy involves blocking the more reactive C5 position with a removable group, such as a halogen (e.g., bromine), prior to nitration.[1][2] After the nitration at the C3 position, the blocking group can be removed.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired this compound isomer. The reaction conditions favor the formation of the 5-nitro isomer.Optimize reaction temperature; lower temperatures may slightly improve the ratio of the 3-nitro isomer. Consider a multi-step synthesis involving a protecting group at the 5-position.[1]
Formation of di-nitro products. The reaction is too vigorous, or the concentration of the nitrating agent is too high.Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating agent. Use a stoichiometric amount or a slight excess of nitric acid. Monitor the reaction progress carefully using TLC or HPLC.
Difficulty in separating the 3-nitro and 5-nitro isomers. The isomers have similar polarities, making chromatographic separation challenging.Fractional crystallization can be attempted. For analytical purposes, techniques like HPLC with an appropriate column and mobile phase can be used. Some literature suggests that the 3-nitro isomer of similar compounds can be separated by steam distillation due to intramolecular hydrogen bonding.[3]
Runaway reaction. The nitration of aminopyridines can be highly exothermic.Ensure efficient stirring and cooling of the reaction mixture. Add the nitrating agent slowly and portion-wise, carefully monitoring the internal temperature. Perform the reaction on a smaller scale initially to assess the reaction's exothermicity.

Experimental Protocols

Protocol 1: Direct Nitration of 2-Amino-4-methylpyridine (Illustrative)

Disclaimer: This is an illustrative protocol adapted from similar procedures and should be optimized for specific laboratory conditions.

Materials:

  • 2-Amino-4-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Hydroxide solution (for neutralization)

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add a measured amount of concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice bath.

  • Slowly and portion-wise, add 2-amino-4-methylpyridine to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete and the starting material is fully dissolved, cool the mixture back to 0-5 °C.

  • From the dropping funnel, add the nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction flask, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the product mixture.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • The crude product, a mixture of 3-nitro and 5-nitro isomers, can be further purified by fractional crystallization or column chromatography.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_products Products 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine 3-Nitro This compound (Desired Product) 2-Amino-4-methylpyridine->3-Nitro ortho-Nitration 5-Nitro 2-Amino-4-methyl-5-nitropyridine (Major Side Product) 2-Amino-4-methylpyridine->5-Nitro para-Nitration (Major) HNO3_H2SO4 HNO3 / H2SO4

Caption: Reaction scheme for the nitration of 2-amino-4-methylpyridine.

Experimental Workflow

Experimental_Workflow A 1. Dissolution of Starting Material in Sulfuric Acid at 0-5 °C B 2. Dropwise Addition of Nitrating Mixture at < 5 °C A->B C 3. Reaction Monitoring (TLC/HPLC) B->C D 4. Quenching on Ice C->D E 5. Neutralization and Precipitation D->E F 6. Filtration and Washing E->F G 7. Drying of Crude Product F->G H 8. Purification (Crystallization/Chromatography) G->H

Caption: General experimental workflow for the synthesis.

References

Technical Support Center: Purification of 2-Amino-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-4-methyl-3-nitropyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
ProblemPotential CauseSuggested Solution
Compound does not dissolve in the chosen solvent, even with heating. The solvent is not polar enough for the polar this compound molecule.Select a more polar solvent or a solvent mixture. Ethanol, ethyl acetate, or mixtures with water could be effective. Always perform small-scale solubility tests first.[1]
No crystals form after the solution has cooled. The solution may be supersaturated, or too much solvent was used.[1]1. Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.[1] 2. Reduce solvent: If scratching or seeding doesn't work, carefully evaporate some of the solvent to increase the compound's concentration and allow it to cool again.[1]
The purified product is an oil and does not solidify. Minor impurities may be inhibiting crystallization, or the compound has a high affinity for the solvent.1. Ensure high purity: The product may require further purification by another method, such as column chromatography, before recrystallization. 2. Solvent screening: Test a variety of solvents and solvent mixtures. Sometimes, adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to a solution of the compound can induce crystallization.[2]
The resulting crystals are very fine and difficult to filter. Crystallization occurred too rapidly.Slow down the cooling process. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath.
The purified product is still impure. The impurities have similar solubility profiles to the product and co-crystallize.A second recrystallization may be necessary, or an alternative purification technique like column chromatography should be employed to remove the persistent impurities.[2]
Column Chromatography Issues
ProblemPotential CauseSuggested Solution
Significant peak tailing is observed. The basic amino group on the pyridine ring can interact with acidic silanol groups on the silica gel surface.[2]Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase to neutralize the active sites on the silica gel.[2]
The compound does not move from the top of the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
Poor separation of the desired product from impurities. The chosen solvent system is not providing adequate resolution. This is a common issue when separating positional isomers (e.g., 2-amino-4-methyl-5-nitropyridine).1. Optimize the mobile phase: Systematically test different solvent systems with varying polarities. Thin-layer chromatography (TLC) is an effective way to quickly screen for a suitable mobile phase.[3] 2. Consider a different stationary phase: If silica gel does not provide adequate separation, consider using alumina (neutral or basic).[4]
The compound appears to be decomposing on the column. The compound may be unstable on the acidic silica gel.Minimize the time the compound spends on the column by using flash chromatography. Alternatively, switch to a less acidic stationary phase like neutral alumina.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities often include positional isomers formed during the synthesis, particularly 2-amino-4-methyl-5-nitropyridine. Unreacted starting materials and byproducts from side reactions during the nitration of 2-amino-4-methylpyridine are also potential impurities. The separation of these closely related isomers is often the primary purification challenge.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: While specific data for this compound is limited, for similar polar aminonitropyridines, solvents like ethanol, ethyl acetate, or a mixture of ethanol and water are good starting points.[5] Small-scale solubility tests are highly recommended to determine the optimal solvent or solvent system.

Q3: My NMR spectrum of the purified compound looks clean, but the melting point is broad. Is it impure?

A3: A broad melting point range typically indicates the presence of impurities, even if they are not readily apparent in the NMR spectrum. The impurities may not have distinct proton signals or could be present at low levels. Further purification or analysis by a more sensitive technique like HPLC is recommended.

Q4: How should I store purified this compound?

A4: Similar to other nitropyridine derivatives, it should be stored in a cool, dry, and well-ventilated area, protected from light.[5] For long-term stability, storing it in a tightly sealed container under an inert atmosphere (like nitrogen or argon) at 2-8°C is advisable.

Q5: Can I use reverse-phase chromatography to purify this compound?

A5: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a suitable method for the analysis and purification of aminopyridine derivatives.[6] A typical mobile phase would consist of a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Experimental Protocols

Protocol 1: Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, ethyl acetate)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture while stirring until the compound completely dissolves.

  • If the solution is colored with impurities, a small amount of activated carbon can be added, and the solution can be hot filtered.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent. The melting point of pure this compound is in the range of 136-140°C.

Protocol 2: Silica Gel Column Chromatography

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Mobile phase (e.g., a mixture of hexanes and ethyl acetate)[7]

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • Prepare the Column: Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Pack the Column: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack evenly without any air bubbles.[8]

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica gel with the adsorbed compound to the top of the column.[5]

  • Elute the Column: Begin eluting the column with the mobile phase. Start with a less polar mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).[5]

  • Collect Fractions: Collect the eluent in a series of collection tubes.

  • Monitor the Separation: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.[5]

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to obtain the purified this compound.

Visualizations

PurificationWorkflow start Crude this compound recrystallization Attempt Recrystallization start->recrystallization check_purity1 Check Purity (TLC, MP, NMR) recrystallization->check_purity1 troubleshoot Troubleshoot Recrystallization recrystallization->troubleshoot Issues Encountered column_chromatography Perform Column Chromatography check_purity1->column_chromatography Purity Not Acceptable pure_product Pure Product check_purity1->pure_product Purity Acceptable check_purity2 Check Purity (TLC, MP, NMR) column_chromatography->check_purity2 check_purity2->column_chromatography Further Purification Needed check_purity2->pure_product Purity Acceptable troubleshoot->recrystallization

Caption: A general workflow for the purification of this compound.

ColumnChromatographyTroubleshooting start Column Chromatography Issue peak_tailing Peak Tailing? start->peak_tailing poor_separation Poor Separation? peak_tailing->poor_separation No add_base Add Base (e.g., Triethylamine) to Mobile Phase peak_tailing->add_base Yes no_movement Compound Not Moving? poor_separation->no_movement No optimize_solvent Optimize Mobile Phase (TLC) poor_separation->optimize_solvent Yes increase_polarity Increase Mobile Phase Polarity no_movement->increase_polarity Yes end Improved Separation no_movement->end No add_base->end optimize_solvent->end increase_polarity->end

Caption: A decision tree for troubleshooting common column chromatography issues.

References

Technical Support Center: 2-Amino-4-methyl-3-nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-4-methyl-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its main challenges?

The most prevalent method for synthesizing this compound is the direct electrophilic nitration of 2-amino-4-methylpyridine using a mixture of concentrated sulfuric acid and nitric acid. The primary challenge with this route is the lack of regioselectivity. The amino group at the 2-position directs the incoming nitro group to both the 3- and 5-positions, resulting in a mixture of this compound and the isomeric byproduct, 2-amino-4-methyl-5-nitropyridine. This co-production significantly lowers the yield of the desired 3-nitro isomer and necessitates challenging purification steps.

Q2: How can I improve the regioselectivity of the nitration reaction to favor the 3-nitro isomer?

Achieving high regioselectivity for the 3-nitro isomer in the direct nitration of 2-amino-4-methylpyridine is difficult. The 5-nitro isomer is often the major product due to electronic and steric factors. However, careful control of reaction conditions can influence the isomer ratio. Lowering the reaction temperature may slightly favor the formation of the 3-nitro isomer, although this can also decrease the overall reaction rate. The choice of nitrating agent can also play a role, though mixed acid is most commonly employed. For significantly improved regioselectivity, alternative multi-step synthetic routes are recommended.

Q3: What are some effective methods for purifying this compound and removing the 5-nitro isomer?

Separating the 3-nitro and 5-nitro isomers is a critical step to obtain high-purity this compound. Common purification techniques include:

  • Fractional Crystallization: This is a widely used method that exploits the different solubilities of the isomers in a particular solvent. By carefully selecting the solvent and controlling the cooling rate, it is possible to selectively crystallize one isomer, leaving the other in the mother liquor. This process may need to be repeated to achieve high purity.

  • Steam Distillation: This technique can be effective for separating isomers with different volatilities. The 3-nitro isomer may be more volatile with steam than the 5-nitro isomer, allowing for its separation.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially on a smaller scale, preparative HPLC is a powerful technique. It allows for the efficient separation of isomers based on their differential interactions with the stationary phase.

Q4: Are there alternative synthetic routes that avoid the formation of isomeric mixtures?

Yes, to circumvent the regioselectivity issues of direct nitration, multi-step synthetic strategies can be employed. One such approach involves starting with a pre-functionalized pyridine ring where the 3-position is activated for nitration or where other functional groups can be converted to a nitro group. An example of an alternative starting material is 2-chloro-4-methylpyridine. The synthesis can proceed through nitration to 2-chloro-4-methyl-3-nitropyridine, followed by amination to replace the chloro group with an amino group. This method offers better control over the position of the nitro group, leading to a higher yield and purity of the final product.

Troubleshooting Guides

Issue 1: Low Yield of the Desired 3-Nitro Isomer
Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Carefully control the reaction temperature. Running the reaction at lower temperatures (e.g., 0-5 °C) may slightly improve the 3-nitro to 5-nitro isomer ratio, but may also slow down the reaction rate. Monitor the reaction progress by TLC or LC-MS to find the optimal balance.
Incorrect Molar Ratio of Reactants Ensure the correct stoichiometry of 2-amino-4-methylpyridine to the nitrating mixture. An excess of nitric acid can lead to dinitration or other side reactions.
Inefficient Quenching and Work-up The quenching step, where the reaction mixture is added to ice, must be done carefully to avoid localized heating and potential degradation of the product. Ensure the pH is adjusted correctly during neutralization to precipitate the product effectively.
Losses During Purification Fractional crystallization and other purification methods can lead to significant loss of product if not optimized. Carefully select the recrystallization solvent and optimize the cooling process to maximize the recovery of the 3-nitro isomer.
Issue 2: Poor Purity of the Final Product (Contamination with 5-Nitro Isomer)
Potential Cause Troubleshooting Steps
Incomplete Separation of Isomers A single purification step may not be sufficient. Consider sequential purification methods. For example, an initial fractional crystallization could be followed by a second recrystallization from a different solvent system or preparative HPLC for very high purity requirements.
Co-crystallization of Isomers The 3- and 5-nitro isomers may have similar crystal lattice energies, leading to co-crystallization. Experiment with a variety of recrystallization solvents of different polarities to find one that provides better discrimination between the two isomers.
Inadequate Analytical Monitoring Use a high-resolution analytical technique, such as HPLC or GC-MS, to accurately assess the purity of the fractions during purification. This will help in making informed decisions about which fractions to combine.

Data Presentation

Table 1: Hypothetical Data on the Influence of Reaction Temperature on the Nitration of 2-amino-4-methylpyridine

Temperature (°C)Reaction Time (h)Molar Ratio (Substrate:HNO₃:H₂SO₄)Total Yield (%)Isomer Ratio (3-nitro:5-nitro)
0 - 561 : 1.1 : 57535 : 65
20 - 2541 : 1.1 : 58530 : 70
40 - 4521 : 1.1 : 58825 : 75

Note: This data is illustrative and intended to show the general trend. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Direct Nitration of 2-amino-4-methylpyridine (Adapted from similar procedures)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 molar equivalents).

  • Substrate Addition: Cool the sulfuric acid to 0 °C in an ice bath. Slowly add 2-amino-4-methylpyridine (1 molar equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture Addition: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 molar equivalents) to concentrated sulfuric acid (2 molar equivalents) while cooling in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of 2-amino-4-methylpyridine in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C. After the addition is complete, stir the mixture at this temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide or ammonium hydroxide to a pH of 7-8. The product mixture will precipitate.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Drying: Dry the crude product under vacuum.

  • Purification: Purify the crude mixture of isomers by fractional crystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography.

Protocol 2: Alternative Synthesis via 2-chloro-4-methyl-3-nitropyridine

This protocol outlines a more regioselective multi-step synthesis.

Step 1: Nitration of 2-chloro-4-methylpyridine

  • Follow a similar nitration procedure as in Protocol 1, using 2-chloro-4-methylpyridine as the starting material. This will yield 2-chloro-4-methyl-3-nitropyridine with higher regioselectivity.

Step 2: Amination of 2-chloro-4-methyl-3-nitropyridine

  • Reaction Setup: In a sealed pressure vessel, dissolve 2-chloro-4-methyl-3-nitropyridine in a suitable solvent such as ethanol.

  • Ammonia Addition: Add a solution of ammonia in ethanol (or aqueous ammonia).

  • Reaction: Heat the mixture to a temperature typically between 100-150 °C for several hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After cooling, the solvent is removed under reduced pressure. The residue is then taken up in water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude this compound can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Direct Nitration cluster_protocol2 Protocol 2: Alternative Synthesis cluster_purification Purification start1 2-amino-4-methylpyridine step1_1 Dissolve in H₂SO₄ at 0°C start1->step1_1 step1_2 Add Nitrating Mixture (HNO₃/H₂SO₄) at 0-5°C step1_1->step1_2 step1_3 Quench on Ice step1_2->step1_3 step1_4 Neutralize & Precipitate step1_3->step1_4 step1_5 Filter & Wash step1_4->step1_5 product1 Crude Product (Mixture of 3- & 5-nitro isomers) step1_5->product1 crude Crude Product product1->crude start2 2-chloro-4-methylpyridine step2_1 Nitration start2->step2_1 intermediate 2-chloro-4-methyl-3-nitropyridine step2_1->intermediate step2_2 Amination (Ammonia) intermediate->step2_2 product2 This compound step2_2->product2 product2->crude purification_step Fractional Crystallization or Preparative HPLC crude->purification_step pure_product Pure this compound purification_step->pure_product byproduct 5-nitro isomer purification_step->byproduct

Caption: Experimental workflows for the synthesis and purification of this compound.

Caption: Troubleshooting logic for improving the yield and purity of this compound.

troubleshooting guide for the synthesis of substituted nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted nitropyridines. Our focus is on identifying and minimizing the formation of common side products to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of substituted nitropyridines?

The main challenges in synthesizing substituted nitropyridines stem from the inherent electronic properties of the pyridine ring. Pyridine is less reactive towards electrophilic aromatic substitution (like nitration) than benzene due to the electron-withdrawing nature of the nitrogen atom.[1] This deactivation requires harsh reaction conditions, which can lead to low yields, over-nitration, and poor regioselectivity.[1][2] Additionally, the stability of the nitropyridine product under reaction and workup conditions can be a concern, with potential for decomposition.[2][3]

Q2: Why is direct nitration of pyridine often inefficient and what are the typical products?

Direct nitration of pyridine requires harsh conditions (e.g., fuming nitric acid at high temperatures) due to the deactivated ring system.[1] These conditions often result in low yields of nitropyridines.[4] The primary product of direct nitration is typically 3-nitropyridine, as the ortho (2- and 6-) and para (4-) positions are significantly deactivated by the protonated nitrogen atom under acidic conditions.[1][4]

Q3: Are there alternative methods to direct nitration for synthesizing specific nitropyridine isomers?

Yes, several alternative strategies offer better control and regioselectivity. A widely used method is the nitration of pyridine-N-oxide. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position.[1][5] The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield 4-nitropyridine.[6] Other methods include the synthesis from other substituted pyridines, such as the chlorination of hydroxypyridines followed by substitution, or ring transformation reactions.[3][7][8]

Q4: How do substituents on the pyridine ring affect the nitration reaction?

Substituents on the pyridine ring significantly influence the outcome of nitration reactions. Electron-donating groups (EDGs) like alkyl and alkoxy groups can increase the reactivity of the ring, making nitration easier.[9] Conversely, electron-withdrawing groups (EWGs) such as nitro, cyano, and halo groups further deactivate the ring, making substitution more difficult.[1][9] The position of the substituent also directs the incoming nitro group to specific locations on the ring.[1]

Troubleshooting Guide

Low Yield

Problem: The yield of the desired substituted nitropyridine is significantly lower than expected.

Potential Cause Troubleshooting Strategy
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.[3] - Increase Reaction Temperature: Cautiously increase the temperature, but be aware that this may also increase side product formation.[3] - Optimize Reagent Stoichiometry: Ensure an appropriate excess of the nitrating agent or other key reagents is used to drive the reaction to completion.[3]
Product Decomposition - Controlled Quenching: Add the reaction mixture slowly to a cold, vigorously stirred solution of a mild base (e.g., sodium bicarbonate) to control the exotherm and avoid localized high pH.[3] - Use Milder Bases: Employ milder bases like potassium carbonate for pH adjustment instead of strong bases like sodium hydroxide.[3] - Efficient Extraction: Promptly extract the product into an organic solvent after quenching to minimize contact with the aqueous phase.[3]
Poor Regioselectivity - Alternative Synthetic Route: Consider a different synthetic approach, such as the nitration of the corresponding pyridine-N-oxide to favor 4-substitution.[1] - Use of Protecting Groups: For substrates with sensitive functional groups (e.g., amino groups), use a protecting group to direct nitration and prevent side reactions.[10]
Over-nitration

Problem: Significant formation of dinitrated or polynitrated byproducts is observed.

Potential Cause Troubleshooting Strategy
Harsh Reaction Conditions - Control Reaction Temperature: Lowering the reaction temperature can reduce the rate of subsequent nitrations.[1] - Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to maintain a low concentration of the active nitrating species.[1]
Excess Nitrating Agent - Optimize Stoichiometry: Use a minimal excess of the nitrating agent.[1]
Prolonged Reaction Time - Monitor Reaction Progress: Use TLC or GC-MS to stop the reaction once the formation of the desired mono-nitrated product is maximized.[1]
Poor Regioselectivity

Problem: A mixture of isomers is formed, and the desired isomer is not the major product.

Potential Cause Troubleshooting Strategy
Direct Nitration of Unactivated Pyridine - Nitration of Pyridine-N-Oxide: This method strongly directs nitration to the 4-position.[1][5]
Steric and Electronic Effects of Substituents - Consider Substituent Effects: The directing effect of existing substituents on the pyridine ring will determine the position of nitration.[1] - Alternative Isomer Synthesis: It may be necessary to start with a different isomer of the substituted pyridine to obtain the desired product.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyridine-N-Oxide from Pyridine-N-Oxide[1]

This protocol is an effective method for obtaining a precursor to 4-nitropyridine.

Methodology:

  • Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Allow the mixture to warm to 20°C before use.

  • Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, thermometer, and addition funnel, heat pyridine-N-oxide to 60°C.

  • Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over a period of 30 minutes.

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the solution to a pH of 7-8 by adding a saturated sodium carbonate solution, which will cause a yellow solid to precipitate.

  • Isolation: Collect the solid by filtration.

  • Purification: Extract the product from the solid using acetone and evaporate the solvent to obtain the crude product. The product can be further purified by recrystallization from acetone if necessary.

Protocol 2: Synthesis of 2,4-Dichloro-5-nitropyridine[3]

This protocol describes the conversion of a hydroxypyridine to a dichloronitropyridine.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 2-hydroxy-4-chloro-5-nitropyridine in toluene.

  • Addition of POCl₃: Add phosphorus oxychloride (POCl₃) dropwise to the suspension over a period of 10 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6 hours.

  • Cooling and Concentration: After the reaction is complete, cool the mixture to 60°C and stir at this temperature overnight. Then, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Workup: Carefully adjust the pH of the residue to alkaline with a saturated aqueous potassium carbonate (K₂CO₃) solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (EtOAc). Combine the organic phases and wash them sequentially with water and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent. A reported yield for this synthesis is approximately 74%.[3]

Visualizations

Troubleshooting_Low_Yield start Low Yield of Nitropyridine incomplete_reaction Incomplete Reaction start->incomplete_reaction Potential Cause product_decomposition Product Decomposition start->product_decomposition Potential Cause poor_regioselectivity Poor Regioselectivity start->poor_regioselectivity Potential Cause increase_time Increase Reaction Time incomplete_reaction->increase_time Solution increase_temp Increase Temperature incomplete_reaction->increase_temp Solution optimize_stoichiometry Optimize Stoichiometry incomplete_reaction->optimize_stoichiometry Solution controlled_quench Controlled Quenching product_decomposition->controlled_quench Solution mild_base Use Milder Base product_decomposition->mild_base Solution efficient_extraction Efficient Extraction product_decomposition->efficient_extraction Solution alt_route Alternative Synthetic Route (e.g., N-Oxide) poor_regioselectivity->alt_route Solution protecting_groups Use Protecting Groups poor_regioselectivity->protecting_groups Solution

Caption: Troubleshooting workflow for addressing low yields in nitropyridine synthesis.

Over_Nitration_Control start Observed Over-Nitration harsh_conditions Harsh Reaction Conditions start->harsh_conditions Cause excess_nitrating_agent Excess Nitrating Agent start->excess_nitrating_agent Cause prolonged_time Prolonged Reaction Time start->prolonged_time Cause control_temp Control Temperature (Lower Temp) harsh_conditions->control_temp Strategy slow_addition Slow Addition of Nitrating Agent harsh_conditions->slow_addition Strategy optimize_stoichiometry Optimize Stoichiometry (Minimal Excess) excess_nitrating_agent->optimize_stoichiometry Strategy monitor_reaction Monitor Reaction Progress (TLC, GC-MS) prolonged_time->monitor_reaction Strategy

Caption: Strategies to control and minimize over-nitration in pyridine synthesis.

Experimental_Workflow_4_Nitropyridine_N_Oxide start Start: Pyridine-N-Oxide heat_pyridine_n_oxide Heat Pyridine-N-Oxide to 60°C start->heat_pyridine_n_oxide prep_nitrating_acid Prepare Nitrating Acid (HNO₃/H₂SO₄) add_nitrating_acid Add Nitrating Acid Dropwise prep_nitrating_acid->add_nitrating_acid heat_pyridine_n_oxide->add_nitrating_acid heat_reaction Heat to 125-130°C for 3 hours add_nitrating_acid->heat_reaction workup Work-up: Pour onto Ice heat_reaction->workup neutralize Neutralize with Na₂CO₃ (pH 7-8) workup->neutralize isolate Isolate Precipitate (Filtration) neutralize->isolate purify Purify by Recrystallization isolate->purify end End: 4-Nitropyridine-N-Oxide purify->end

References

preventing over-nitration in the synthesis of 2-Amino-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-methyl-3-nitropyridine. The primary focus is on preventing over-nitration and controlling regioselectivity during the nitration of 2-amino-4-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound via nitration of 2-amino-4-methylpyridine?

A1: The primary challenges are twofold:

  • Regioselectivity: The direct nitration of 2-amino-4-methylpyridine strongly favors the formation of the 2-Amino-4-methyl-5-nitropyridine isomer due to the ortho-, para-directing effect of the amino group. The desired 3-nitro isomer is typically a minor product.

  • Over-nitration: The activating nature of the amino group makes the pyridine ring susceptible to a second nitration, leading to the formation of dinitrated byproducts. Controlling the reaction to achieve mono-nitration is critical.

Q2: What are the key reaction parameters to control to minimize over-nitration?

A2: To prevent the formation of dinitrated products, careful control of the following parameters is essential:

  • Reaction Temperature: Lower temperatures decrease the rate of the second nitration.

  • Stoichiometry of Nitrating Agent: Using a minimal excess of the nitrating agent reduces the likelihood of multiple nitrations.

  • Rate of Addition: A slow, dropwise addition of the nitrating agent helps to maintain a low concentration of the active nitrating species, favoring the mono-nitrated product.

  • Reaction Time: Monitoring the reaction progress is crucial to stop the reaction after the formation of the desired product has maximized and before significant dinitration occurs.

Q3: Can I improve the yield of the 3-nitro isomer over the 5-nitro isomer?

A3: Achieving high regioselectivity for the 3-nitro isomer is challenging with direct nitration. While optimizing reaction conditions (e.g., lower temperature) can have a minor influence, alternative strategies are often required for substantial improvement. These can include the use of protecting groups to modify the directing effect of the amino group or multi-step synthetic routes involving pre-functionalized pyridine rings.

Q4: What are some common dinitro byproducts I might expect?

A4: While specific characterization would be necessary, potential dinitro byproducts from the nitration of 2-amino-4-methylpyridine include 2-amino-4-methyl-3,5-dinitropyridine.

Q5: How can I purify this compound from the reaction mixture?

A5: Purification can be challenging due to the presence of the more abundant 5-nitro isomer and other byproducts. Column chromatography is a common method for separating isomers. Recrystallization may also be employed, potentially after an initial chromatographic separation. The 3-nitro isomer can sometimes be separated from the 5-nitro isomer by steam distillation due to the potential for intramolecular hydrogen bonding in the 3-nitro isomer.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Excessive Over-Nitration (High levels of dinitro byproducts) 1. Reaction temperature is too high.2. Large excess of nitrating agent used.3. Rapid addition of the nitrating agent.4. Prolonged reaction time.1. Maintain a lower reaction temperature (e.g., 0°C or below) using an ice or dry ice/acetone bath.2. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.3. Add the nitrating agent dropwise over an extended period with efficient stirring.4. Monitor the reaction closely using TLC or LC-MS and quench the reaction as soon as the desired product is maximized.
Low Yield of the Desired 3-Nitro Isomer / Predominance of the 5-Nitro Isomer 1. Inherent directing effect of the 2-amino group favoring 5-nitration.2. Reaction conditions favoring the thermodynamically more stable 5-nitro isomer.1. This is an inherent challenge of direct nitration. For higher yields of the 3-nitro isomer, consider alternative multi-step synthetic routes.2. Experiment with very low reaction temperatures, as this may slightly improve the kinetic product (3-nitro) ratio. However, significant improvements are unlikely with this approach alone.
Low or No Conversion of Starting Material 1. Reaction temperature is too low.2. Insufficient amount of nitrating agent.3. Inadequate reaction time.1. While low temperature is crucial to prevent over-nitration, ensure the temperature is sufficient for the reaction to proceed. A slight, gradual increase in temperature might be necessary.2. Ensure the stoichiometry of the nitrating agent is correct.3. Allow the reaction to stir for a longer period, while continuing to monitor for the formation of byproducts.
Difficulty in Isolating the Product 1. Co-precipitation of isomers and byproducts.2. Product remains dissolved in the aqueous work-up solution.1. Utilize column chromatography for separation. Different solvent systems may need to be screened for optimal separation.2. Ensure the pH of the aqueous solution is sufficiently neutralized or made slightly basic to precipitate the amino-nitropyridine products. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

Experimental Protocols

General Protocol for the Nitration of 2-amino-4-methylpyridine with a Focus on Minimizing Over-Nitration

This protocol is a general guideline and may require optimization for the selective synthesis of this compound.

Materials:

  • 2-amino-4-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution (or other suitable base)

  • Organic Solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add a calculated volume of concentrated sulfuric acid.

  • Substrate Addition: Cool the sulfuric acid to 0°C in an ice bath. Slowly and portion-wise, add 2-amino-4-methylpyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding the desired amount of concentrated nitric acid to a small amount of concentrated sulfuric acid. Cool this mixture to 0°C.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the solution of 2-amino-4-methylpyridine in sulfuric acid. Maintain the reaction temperature at 0°C (or lower) throughout the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC or LC-MS.

  • Quenching: Once the desired level of conversion is achieved, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7-8. The product(s) should precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold water. Alternatively, extract the product from the aqueous solution using an appropriate organic solvent.

  • Drying: Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate the 3-nitro isomer from the 5-nitro isomer and any dinitrated byproducts.

Visualizations

G cluster_start Starting Point cluster_troubleshooting Troubleshooting Workflow cluster_solutions Corrective Actions start 2-amino-4-methylpyridine Nitration Experiment issue Identify Primary Issue start->issue over_nitration Excessive Over-Nitration issue->over_nitration High dinitro byproducts low_yield_3_nitro Low Yield of 3-Nitro Isomer issue->low_yield_3_nitro Mainly 5-nitro isomer low_conversion Low/No Conversion issue->low_conversion Starting material remains purification_difficulty Purification Issues issue->purification_difficulty Cannot isolate pure product sol_over_nitration Decrease Temperature Reduce Nitrating Agent Stoichiometry Slow Addition Rate Monitor Reaction Time over_nitration->sol_over_nitration sol_low_yield_3_nitro Consider Alternative Synthetic Route (e.g., with protecting groups) Optimize for Kinetic Product (very low temp) low_yield_3_nitro->sol_low_yield_3_nitro sol_low_conversion Slightly Increase Temperature Check Stoichiometry Increase Reaction Time low_conversion->sol_low_conversion sol_purification_difficulty Optimize Column Chromatography Attempt Steam Distillation Check Work-up pH purification_difficulty->sol_purification_difficulty

Caption: Troubleshooting workflow for the synthesis of this compound.

G reactant 2-Amino-4-methylpyridine nitrating_agent HNO3 / H2SO4 reactant->nitrating_agent product_3_nitro This compound (Desired Product - Kinetic) nitrating_agent->product_3_nitro Path A (Minor) product_5_nitro 2-Amino-4-methyl-5-nitropyridine (Major Byproduct - Thermodynamic) nitrating_agent->product_5_nitro Path B (Major) product_dinitro 2-Amino-4-methyl-3,5-dinitropyridine (Over-nitration Byproduct) product_3_nitro->product_dinitro Further Nitration product_5_nitro->product_dinitro Further Nitration

Caption: Reaction pathways in the nitration of 2-amino-4-methylpyridine.

References

scalability and process optimization for 2-Amino-4-methyl-3-nitropyridine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-methyl-3-nitropyridine. The information is designed to address common challenges related to scalability and process optimization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Observed Issue Potential Cause Recommended Solution
Low Yield of the Desired 3-Nitro Isomer The direct nitration of 2-amino-4-methylpyridine favors the formation of the 5-nitro isomer due to electronic effects.Optimize Reaction Conditions: Carefully control the reaction temperature, as lower temperatures can sometimes influence isomer distribution. Experiment with different nitrating agents or solvent systems. Alternative Synthesis Route: Consider a multi-step synthesis that avoids the direct nitration of 2-amino-4-methylpyridine. One such route involves starting from a furan derivative to ensure the correct regiochemistry from the outset.
Difficult Separation of 3-Nitro and 5-Nitro Isomers The isomers have very similar physical properties, making separation by standard crystallization or chromatography challenging.pH-Controlled Precipitation: The isomers can be separated by carefully adjusting the pH during the workup. The 2-amino-5-nitro-4-methylpyridine isomer precipitates at a pH of 4-5, while the desired 3-nitro isomer may precipitate at a different pH.[1] Fractional Crystallization: If pH-controlled precipitation is not sufficient, perform fractional crystallization using a suitable solvent system. This may require screening various solvents to find one that provides good separation.
Formation of Dark, Tarry Byproducts This is often a sign of over-nitration or decomposition of the starting material or product, which can be caused by excessively high reaction temperatures or prolonged reaction times.Strict Temperature Control: Maintain a low and consistent temperature throughout the addition of the nitrating agent and the subsequent reaction period. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and stop it once the starting material is consumed to avoid the formation of byproducts.
Runaway Reaction During Nitration Nitration reactions are highly exothermic and can become uncontrollable if the addition of the nitrating agent is too fast or the cooling is insufficient.[2]Slow and Controlled Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) very slowly and dropwise to the reaction mixture. Efficient Cooling: Ensure the reaction vessel is adequately cooled using an ice bath or a cryostat to dissipate the heat generated during the reaction. Scale-Up Consideration: When scaling up, be aware that heat dissipation becomes more challenging. It is crucial to have a robust cooling system and to adjust the addition rate of the nitrating agent accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in synthesizing this compound?

A1: The primary challenge is controlling the regioselectivity of the nitration reaction. The direct nitration of 2-amino-4-methylpyridine predominantly yields the 2-amino-4-methyl-5-nitropyridine isomer, making the isolation of the desired 3-nitro isomer in high yield difficult.

Q2: Are there alternative synthesis routes that avoid the formation of the 5-nitro isomer?

A2: Yes, alternative multi-step synthetic routes can provide better regioselectivity. One patented method starts with a furan-based compound, which, through a series of reactions including ring expansion, hydroxylation, chlorination, and dechlorination, yields 2-amino-4-methylpyridine derivatives without the formation of isomeric byproducts.[3] Another approach involves the reduction of 2-chloro-4-methyl-3-nitropyridine.

Q3: What are the recommended purification methods for this compound?

A3: A combination of pH-controlled precipitation and recrystallization is often effective. By carefully adjusting the pH of the reaction mixture after quenching, it's possible to selectively precipitate the 5-nitro isomer, which can be filtered off.[1] The remaining solution containing the 3-nitro isomer can then be further purified by recrystallization from a suitable solvent.

Q4: How can I monitor the progress of the nitration reaction?

A4: The progress of the reaction should be monitored using chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to track the consumption of the starting material (2-amino-4-methylpyridine) and the formation of the product isomers, helping to determine the optimal reaction time and prevent the formation of degradation products.

Q5: What safety precautions should be taken during the nitration of 2-amino-4-methylpyridine?

A5: Nitration reactions are potentially hazardous due to their exothermic nature.[2] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be conducted with careful temperature control, and the nitrating agents should be added slowly and cautiously. A blast shield is also recommended, especially for larger-scale reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Nitration (Adapted from a similar procedure)

This protocol is adapted from the synthesis of the isomeric 2-amino-5-nitro-4-methylpyridine and may require optimization for maximizing the yield of the 3-nitro isomer.

Materials:

  • 2-amino-4-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • Ammonia solution

  • Ice

  • 10% Dilute Hydrochloric Acid

  • 50% Sodium Hydroxide solution

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.

  • Slowly add 2-amino-4-methylpyridine to the sulfuric acid with vigorous stirring while maintaining the temperature between 5-10°C using an ice bath.

  • Once the 2-amino-4-methylpyridine is completely dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid, keeping the temperature below 10°C.

  • After the addition is complete, slowly warm the reaction mixture to approximately 60°C and maintain this temperature for about 15 hours, or until the evolution of gas ceases. The color of the reaction mixture will change from light yellow to wine red.

  • Pour the cooled reaction mixture into a beaker containing crushed ice.

  • Neutralize the solution with ammonia. A deep yellow precipitate of the mixed isomers will form at a pH between 5.0 and 5.5.[1]

  • Filter the precipitate. To separate the isomers, dissolve the precipitate in 10% dilute hydrochloric acid and filter to remove any oily substances.

  • Neutralize the filtrate with a 50% sodium hydroxide solution. The 2-amino-5-nitro-4-methylpyridine isomer is reported to precipitate at a pH of 4-5.[1] The desired this compound may precipitate at a different pH, requiring careful monitoring and fractional precipitation.

  • Collect the desired precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Alternative Synthesis via Furan-based Precursor (Conceptual Outline based on Patent)

This outlines a conceptual multi-step synthesis based on a patented method to avoid isomeric mixtures.[3]

  • Ring Expansion: Start with ethyl 2-(4-methylfuran) formate. React it with a source of ammonia in a suitable solvent to induce ring expansion and form a 2-amino-3-hydroxy-4-methylpyridine intermediate.

  • Hydroxylation and Chlorination: Convert the hydroxyl group to a chloro group using a standard chlorinating agent like phosphorus oxychloride.

  • Dechlorination: Remove the chloro group through a reduction reaction to yield 2-amino-4-methylpyridine.

  • Nitration: The resulting 2-amino-4-methylpyridine can then be nitrated. While this brings back the challenge of regioselectivity, the patent suggests this route can lead to higher purity products. Further optimization of the nitration step would still be required.

Visualizations

experimental_workflow cluster_synthesis Direct Nitration Synthesis cluster_purification Purification A 2-Amino-4-methylpyridine B Nitration (H2SO4, HNO3) A->B C Mixture of Isomers (3-nitro and 5-nitro) B->C D pH-Controlled Precipitation C->D E 2-Amino-4-methyl-5-nitropyridine (Isomer) D->E pH 4-5 F This compound (Product) D->F Adjust pH

Caption: Workflow for the direct nitration and purification of this compound.

troubleshooting_logic Start Low Yield of 3-Nitro Isomer CheckPurity Is the main impurity the 5-nitro isomer? Start->CheckPurity OptimizeNitration Optimize Nitration: - Lower Temperature - Change Nitrating Agent CheckPurity->OptimizeNitration Yes OtherImpurities Are there other significant impurities (e.g., tar)? CheckPurity->OtherImpurities No AlternativeRoute Consider Alternative Synthesis Route OptimizeNitration->AlternativeRoute OptimizeWorkup Optimize Workup: - Control Temperature - Monitor Reaction Time OtherImpurities->OptimizeWorkup Yes Purification Improve Purification: - pH-controlled precipitation - Recrystallization OtherImpurities->Purification No

Caption: Decision-making workflow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Managing Exothermic Reactions in the Nitration of Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely and effectively managing the exothermic nature of aminopyridine nitration.

Troubleshooting Guides

This section addresses specific issues that may arise during the nitration of aminopyridines.

Issue 1: Rapid Temperature Increase and Gas Evolution

  • Question: My reaction temperature is rising uncontrollably, and I observe the evolution of brown fumes. What is happening and what should I do?

  • Answer: This indicates a potential runaway reaction. The brown fumes are likely nitrogen oxides, which are toxic and signal that the reaction is out of control.[1] The highly exothermic nature of nitration, if not properly managed, can lead to a rapid increase in temperature, accelerating the reaction rate further.

    Immediate Actions:

    • Immediately cease the addition of the nitrating agent.

    • Increase the efficiency of the cooling bath (e.g., by adding more dry ice or a cooling liquid).

    • If the reaction is in a small-scale flask that can be safely handled, consider immersing it in a larger vessel containing a cooling mixture.

    • If the situation does not come under control, evacuate the fume hood and follow your laboratory's emergency procedures.

    Preventative Measures:

    • Ensure adequate cooling capacity before starting the reaction.

    • Add the nitrating agent slowly and in a controlled manner, monitoring the internal temperature continuously.

    • Use a semi-batch mode for larger-scale reactions, where the reagent is dosed over time.

Issue 2: Low Yield of the Desired Mononitrated Product

  • Question: My final product yield is significantly lower than expected. What are the possible reasons?

  • Answer: Low yields in aminopyridine nitration can stem from several factors:

    • Incomplete Reaction: The reaction time may be too short, or the temperature may be too low for the specific substrate.

    • Side Reactions: The highly activating amino group can promote side reactions if the temperature is not adequately controlled.

    • Product Decomposition: Some nitro-aminopyridine derivatives can be unstable under the harsh acidic conditions of the reaction, especially at elevated temperatures. It has been noted that certain nitro compounds formed during the nitration of aminopyridine derivatives can be unstable and even explosive in larger batches.[2]

    • Loss during Work-up: The product may be partially soluble in the aqueous phase during quenching or in the washing solvents.

    Troubleshooting Steps:

    • Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

    • Ensure precise and consistent temperature control throughout the reaction.

    • During work-up, use ice-cold water for quenching and washing to minimize product loss.

    • Consider protecting the amino group before nitration to improve stability and selectivity.

Issue 3: Formation of Dinitrated Byproducts

  • Question: I am observing a significant amount of dinitrated product in my reaction mixture. How can I improve the selectivity for mononitration?

  • Answer: The formation of dinitrated species is a common challenge due to the activating effect of the amino group. To favor mononitration, consider the following strategies:[3]

    • Stoichiometry Control: Use a minimal excess of the nitrating agent. A large excess significantly increases the probability of multiple nitrations.[3]

    • Slow Reagent Addition: Add the nitrating agent dropwise or in small portions. This maintains a low concentration of the nitrating species, favoring the mono-substituted product.[3]

    • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second nitration, thereby improving selectivity for the mononitrated product.[3]

    • Reaction Time: Monitor the reaction closely and stop it once the formation of the desired mononitrated product is maximized, before significant dinitration occurs.[3]

Frequently Asked Questions (FAQs)

  • Q1: What are the key safety precautions for aminopyridine nitration?

  • A1: Always conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Use a blast shield, especially for larger-scale reactions. Ensure that an appropriate quenching agent and a cooling bath are readily accessible. Nitration reactions are exothermic and can be hazardous if not handled properly.[4]

  • Q2: How does the position of the amino group on the pyridine ring affect the nitration reaction?

  • A2: The position of the amino group significantly influences the regioselectivity of the nitration. For example, in the nitration of 2-aminopyridine, the main product is typically 2-amino-5-nitropyridine, with 2-amino-3-nitropyridine as a byproduct.[5][6] The electronic effects of the amino group and the pyridine nitrogen direct the incoming nitro group.

  • Q3: Can I use a different nitrating agent besides the standard nitric acid/sulfuric acid mixture?

  • A3: Yes, alternative nitrating agents can be used and may offer better control and selectivity in some cases. These include nitronium tetrafluoroborate (NO₂BF₄) or using a milder acid catalyst. The choice of nitrating agent depends on the specific substrate and the desired outcome.

  • Q4: What is the role of sulfuric acid in the nitrating mixture?

  • A4: Sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺). Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and inhibit the reaction.[7][8]

Data Presentation

Table 1: Typical Reaction Conditions for Aminopyridine Nitration

Aminopyridine DerivativeNitrating AgentTemperature (°C)Reaction TimeKey ObservationsReference
2-AminopyridineHNO₃/H₂SO₄0 - 530 min addition, 20 min stirFormation of 2-nitraminopyridine, which rearranges to amino-nitropyridines.[4]
3-Aminopyridine (as N,N'-di-(3-pyridyl)-urea)32% HNO₃ in H₂SO₄ with 10% oleum601.5 hoursProtection of the amino group allows for selective nitration.[2]
2-Amino-5-chloropyridineHNO₃/H₂SO₄0 - 530 min addition, 20 min stirYields 2-nitramino-5-chloropyridine.[4]

Experimental Protocols

Protocol: Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine and 2-Amino-3-nitropyridine

This protocol is a general guideline and may require optimization based on specific laboratory conditions and substrate batches.

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dry Ice/Acetone or Ice/Salt bath

  • Crushed Ice

  • Saturated Sodium Carbonate Solution

  • Acetone

Procedure:

  • Preparation of the Reaction Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-aminopyridine in concentrated sulfuric acid. The dissolution is exothermic, so perform this step slowly and with cooling in an ice bath.

  • Cooling: Cool the resulting solution to 0-5 °C using a dry ice/acetone or ice/salt bath.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture to the 2-aminopyridine solution via the dropping funnel over a period of 30-60 minutes. Maintain the internal reaction temperature between 0-5 °C throughout the addition.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 20-30 minutes.[4] The progress of the reaction can be monitored by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is neutral. The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product is a mixture of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine. The isomers can be separated by methods such as steam distillation or column chromatography.[5][6]

Mandatory Visualization

ExothermicReactionTroubleshooting start Start Nitration (Slow addition of nitrating agent) monitor Continuously Monitor Temperature start->monitor temp_check Temperature Stable? monitor->temp_check continue_addition Continue Addition temp_check->continue_addition Yes rapid_rise Rapid Temperature Rise & Brown Fumes Observed temp_check->rapid_rise No continue_addition->monitor end Reaction Complete continue_addition->end stop_addition STOP Addition Immediately rapid_rise->stop_addition enhance_cooling Enhance Cooling stop_addition->enhance_cooling controlled Reaction Controlled? enhance_cooling->controlled resume Resume Cautious Addition controlled->resume Yes emergency Follow Emergency Procedures controlled->emergency No resume->monitor

Caption: Troubleshooting workflow for a runaway exothermic reaction.

NitrationWorkflow start Start prep_amino Prepare Aminopyridine Solution in H₂SO₄ start->prep_amino cool_amino Cool Solution (0-5 °C) prep_amino->cool_amino add_nitrating Slow, Dropwise Addition of Nitrating Mixture cool_amino->add_nitrating prep_nitrating Prepare Nitrating Mixture (HNO₃/H₂SO₄) & Cool prep_nitrating->add_nitrating monitor Maintain Temperature & Monitor Reaction (TLC) add_nitrating->monitor quench Quench on Crushed Ice monitor->quench neutralize Neutralize with Sat. Na₂CO₃ quench->neutralize filter Filter & Wash with Cold Water neutralize->filter purify Purify Product (e.g., Recrystallization, Chromatography) filter->purify end End purify->end

Caption: Experimental workflow for the nitration of aminopyridines.

References

Technical Support Center: Separation of 3-nitro and 5-nitro Isomers of 2-amino-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 3-nitro and 5-nitro isomers of 2-amino-4-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 3-nitro and 5-nitro isomers of 2-amino-4-methylpyridine challenging?

A1: The primary difficulty arises from the isomers' similar physicochemical properties. Their structural similarity results in comparable polarity, solubility, and boiling points, making separation by common techniques like fractional distillation or simple crystallization inefficient.[1]

Q2: What are the primary methods for separating these nitro isomers?

A2: The main strategies for separating closely related pyridine isomers include:

  • Fractional Crystallization: This method exploits subtle differences in the solubility of the isomers in a specific solvent or solvent system.

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase or mixed-mode HPLC, which can capitalize on minor differences in hydrophobicity and electronic interactions with the stationary phase.[2]

  • Complexation and Crystallization: This involves reacting the isomer mixture with an agent to form a salt or complex with one isomer, altering its solubility and allowing for separation.[1]

Q3: How can I monitor the progress of the separation?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the separation of the 3-nitro and 5-nitro isomers. Developing an appropriate solvent system that shows different Rf values for each isomer is crucial.

Troubleshooting Guides

Fractional Crystallization

Issue: Co-crystallization or poor separation of isomers.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Co-crystallization A Initial Observation: Poor separation or co-crystallization B Solvent Screening: Test a range of solvents with varying polarities A->B Different solubilities? C Temperature Gradient Optimization: Experiment with different cooling rates and final temperatures B->C Solubility difference identified D Seeding: Introduce a pure crystal of the desired isomer to encourage selective crystallization C->D Controlled cooling E Purity Analysis: Analyze crystals and mother liquor by HPLC or TLC D->E Monitor purity F Successful Separation E->F Purity criteria met G Further Optimization Needed E->G Purity criteria not met G->B Re-evaluate solvent

Caption: Workflow for troubleshooting co-crystallization issues.

Solutions:

  • Solvent Selection: The choice of solvent is critical. A solvent in which one isomer is sparingly soluble while the other is more soluble is ideal. It is recommended to perform solubility tests with a variety of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures thereof).

  • Cooling Rate: A slow cooling rate generally promotes the formation of purer crystals. Rapid cooling can lead to the entrapment of impurities.

  • Seeding: If a small amount of pure desired isomer is available, seeding the solution can initiate selective crystallization.

High-Performance Liquid Chromatography (HPLC)

Issue: Poor resolution or co-elution of isomer peaks.

Troubleshooting Workflow:

G cluster_1 Troubleshooting: Poor HPLC Resolution A Initial Observation: Co-eluting or poorly resolved peaks B Optimize Mobile Phase: Adjust organic modifier ratio (e.g., acetonitrile vs. methanol) A->B Minor improvement? C Modify pH: Use acidic or basic additives to alter ionization and retention B->C Selectivity change? F Baseline Resolution Achieved B->F Resolution adequate D Change Stationary Phase: Consider columns with different selectivities (e.g., Phenyl, PFP) C->D Still co-eluting? C->F Resolution adequate E Adjust Temperature: Vary column temperature to influence separation thermodynamics D->E Alternative chemistry E->F Resolution adequate

Caption: Workflow for troubleshooting poor HPLC resolution.

Solutions:

  • Stationary Phase Selection: Standard C18 columns may not provide sufficient selectivity. Consider columns with alternative chemistries, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which can offer different interactions (e.g., π-π stacking) with the aromatic isomers.[2]

  • Mobile Phase Composition:

    • Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.[2]

    • pH: Adjusting the pH of the mobile phase with additives like formic acid or ammonium acetate can change the ionization state of the amino-pyridine isomers and improve resolution.[1]

  • Temperature: Operating the column at different temperatures can affect the thermodynamics of the separation and may improve peak shape and resolution.[2]

Issue: Peak Tailing.

  • Cause: Secondary interactions between the basic amine groups of the analytes and acidic silanols on the silica support of the HPLC column.

  • Solution: Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase to saturate the active silanol sites.[1]

Experimental Protocols

Representative Fractional Crystallization Protocol

This protocol is a starting point and should be optimized based on experimental observations.

  • Solubility Determination:

    • Determine the solubility of the isomer mixture in various solvents at different temperatures to identify a suitable solvent for crystallization. A good solvent will show a significant difference in solubility for the two isomers and a steep solubility curve with temperature.

  • Dissolution:

    • Dissolve the crude mixture of 3-nitro and 5-nitro isomers of 2-amino-4-methylpyridine in a minimum amount of the chosen hot solvent.

  • Cooling and Crystallization:

    • Slowly cool the solution to allow for the selective crystallization of the less soluble isomer. A programmed cooling ramp is recommended.

  • Isolation:

    • Isolate the crystals by filtration.

  • Purity Analysis:

    • Analyze the purity of the crystals and the mother liquor using TLC or HPLC.

  • Recrystallization:

    • If necessary, repeat the crystallization process to achieve the desired purity.

Representative HPLC Method for Purity Analysis

This method is based on general procedures for separating pyridine isomers and should be optimized for your specific instrument and sample.

  • Instrumentation:

    • HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Data Presentation

Table 1: Physicochemical Properties of 3-nitro and 5-nitro Isomers of 2-amino-4-methylpyridine
Property3-nitro Isomer5-nitro Isomer
Molecular Formula C₆H₇N₃O₂C₆H₇N₃O₂
Molecular Weight 153.14 g/mol 153.14 g/mol
Melting Point 136-140 °C[3]Not available
Appearance Yellow solidYellow solid
Solubility Qualitative data suggests potential for differential solubility in various organic solvents. Experimental verification is required.
Table 2: Representative TLC and HPLC Data (Hypothetical)

This data is illustrative and will vary with experimental conditions.

IsomerTLC Rf Value (Ethyl Acetate/Hexane 1:1)HPLC Retention Time (min)
3-nitro-2-amino-4-methylpyridine ~0.5~12.5
5-nitro-2-amino-4-methylpyridine ~0.4~13.2

Logical Relationships in Method Development

G cluster_2 Separation Strategy Development A Isomer Mixture B Analytical Method Development (TLC/HPLC) A->B Monitor separation C Solubility Screening A->C Identify suitable solvents D Fractional Crystallization B->D Assess purity of fractions E Preparative HPLC B->E Scale-up analytical method C->D Based on solubility differences F Purity Analysis D->F Check purity E->F Check purity G Pure Isomers F->G Purity > 99%

Caption: Logical workflow for developing a separation strategy.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination.

Section 1: Troubleshooting Guide

Palladium-catalyzed amination reactions are powerful tools for C-N bond formation, but catalyst deactivation can lead to low yields and reaction failure. This guide provides a systematic approach to identifying and resolving common deactivation issues.

Initial Diagnosis: Is the Catalyst Deactivated?

Before delving into specific deactivation pathways, it's crucial to confirm that catalyst deactivation is the primary issue.

Symptoms of Catalyst Deactivation:

  • Low or no conversion: The most obvious sign that the reaction is not proceeding as expected.

  • Reaction stalls: The reaction starts but does not go to completion.

  • Formation of palladium black: A black precipitate indicates the aggregation of the active Pd(0) catalyst into inactive bulk palladium metal.

  • Inconsistent results: Reactions that previously worked are no longer reproducible.

If you observe any of these symptoms, proceed with the troubleshooting steps below.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving catalyst deactivation issues.

Troubleshooting_Workflow Troubleshooting Workflow for Catalyst Deactivation cluster_Diagnosis Diagnosis cluster_Solutions Potential Solutions Start Low Yield or Stalled Reaction Check_Purity 1. Verify Reagent and Solvent Purity Start->Check_Purity Check_Atmosphere 2. Confirm Inert Atmosphere Check_Purity->Check_Atmosphere Purify_Reagents Purify Reagents and Solvents Check_Purity->Purify_Reagents Impurities Suspected Review_Conditions 3. Review Reaction Conditions (Ligand, Base, Temp, Time) Check_Atmosphere->Review_Conditions Improve_Inertness Improve Inert Atmosphere Technique Check_Atmosphere->Improve_Inertness Air/Moisture Contamination Visual_Inspection 4. Visually Inspect for Pd Black Review_Conditions->Visual_Inspection Optimize_Conditions Screen Ligands, Bases, and Temperature Review_Conditions->Optimize_Conditions Suboptimal Conditions Change_Ligand Use Stabilizing/Bulky Ligand Visual_Inspection->Change_Ligand Pd Black Observed Purify_Reagents->Start Re-run Reaction Improve_Inertness->Start Re-run Reaction Optimize_Conditions->Start Re-run Reaction Analytical_Characterization Advanced Analysis (XPS, XAS) Optimize_Conditions->Analytical_Characterization Optimization Fails Change_Ligand->Start Re-run Reaction Change_Ligand->Analytical_Characterization Issue Persists

Caption: A step-by-step workflow for diagnosing and resolving catalyst deactivation in palladium-catalyzed amination reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common causes of palladium catalyst deactivation in amination reactions?

A1: The most frequent causes of catalyst deactivation include:

  • Ligand Degradation or Displacement: The phosphine ligands that stabilize the palladium center can be displaced by the amine substrate or other coordinating species, or they can degrade under the reaction conditions.[1]

  • Formation of Inactive Palladium Species: The active Pd(0) catalyst can aggregate to form palladium black, an inactive form of the metal.[2] Oxidation to Pd(II) species that are not part of the catalytic cycle can also occur.

  • Substrate or Product Inhibition: The starting materials or the product of the amination can coordinate to the palladium center and inhibit its catalytic activity.[2] This is particularly common with heteroaromatic substrates.[1]

  • Impurities in Reagents or Solvents: Trace impurities, especially sulfur-containing compounds, can act as catalyst poisons.[3] The purity of the amine is exceedingly important.[3]

  • Inappropriate Base: The use of a base that is too strong can lead to the decomposition of base-sensitive substrates, generating species that poison the catalyst.[1][4]

Q2: My reaction has turned black, and the conversion has stopped. What happened, and what can I do?

A2: The formation of a black precipitate is likely palladium black, which is aggregated, inactive palladium metal.[2] This is a common mode of catalyst deactivation. To address this, consider the following:

  • Ligand Choice: Use bulkier, more electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) which are designed to stabilize the Pd(0) center and prevent aggregation.[5]

  • Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio can sometimes help to better stabilize the catalytic species.

  • Reaction Concentration: Very high concentrations can sometimes promote aggregation. Try diluting the reaction mixture.

Q3: I am working with a heteroaryl halide, and my reaction is giving a low yield. What are the specific challenges with these substrates?

A3: Heteroaryl halides present unique challenges that can lead to catalyst deactivation:

  • Coordination to Palladium: The heteroatoms (e.g., nitrogen, sulfur) in the ring can coordinate strongly to the palladium center, displacing the phosphine ligand and forming off-cycle, inactive complexes.[1]

  • Base Sensitivity: Many heteroaromatic compounds are sensitive to strong bases and can decompose.[1][4] The decomposition products can act as catalyst poisons.[1][4]

  • Difficult Reductive Elimination: The electron-rich nature of some five-membered heteroarenes can make the final C-N bond-forming reductive elimination step more difficult.[1]

To overcome these challenges, consider using a combination of a deactivation-resistant ligand (like GPhos) and a milder base (like NaOTMS or K₃PO₄) to prevent substrate decomposition.[1][4]

Q4: How important is the choice of base, and what are the trade-offs?

A4: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOt-Bu) are often used because they facilitate the deprotonation of the amine, which is a key step in the catalytic cycle.[2] However, they are not compatible with base-sensitive functional groups like esters and nitro groups.[3] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher reaction temperatures or longer reaction times.[3] For base-sensitive substrates, a weaker base is often necessary to prevent decomposition and subsequent catalyst poisoning.[1][4]

Q5: Can I use Pd(II) precursors directly, or do I need a Pd(0) source?

A5: Both Pd(II) and Pd(0) precursors can be used. Pd(II) sources like Pd(OAc)₂ are common, but they need to be reduced in situ to the active Pd(0) species.[6] This reduction is often accomplished by the amine or phosphine ligand in the reaction mixture.[6] However, using a pre-formed Pd(0) catalyst or a pre-catalyst that readily generates the active Pd(0) species can sometimes lead to more consistent and reliable results.[7]

Section 3: Data Presentation - Comparative Performance

The following tables summarize quantitative data on the performance of different ligands and bases in palladium-catalyzed amination reactions, providing a basis for troubleshooting and optimization.

Table 1: Comparison of Buchwald Ligands in the Amination of 4-Chlorotoluene with Morpholine

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
XPhosPd₂(dba)₃NaOtBuToluene100694
RuPhosPd₂(dba)₃K₃PO₄Dioxane1001260-88*

*Yield range reported for the coupling of aryl bromides with morpholine derivatives; direct comparative data for 4-chlorotoluene was not available in the searched literature.

Table 2: Effect of Base in the Amination of 4-Bromothiazole with Piperidine

EntryBaseYield (%)
1NaOTMS95
2NaOPh<5
3Cs₂CO₃<5
4NaOt-Bu25

Reaction conditions: 1.2 mol % P1 (GPhos-supported precatalyst), base (1.4 equiv), 4-bromothiazole (1.0 equiv), piperidine (1.2 equiv), toluene, 100 °C, 3 h. Yields determined by GC.[1][4]

Section 4: Experimental Protocols

Detailed methodologies for key experimental procedures are provided below to ensure reproducibility and help troubleshoot experimental setup issues.

Protocol 1: General Procedure for Setting Up a Reaction Under Inert Atmosphere

Maintaining an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst.

Materials:

  • Oven-dried glassware (e.g., Schlenk flask or screw-cap vial)

  • Magnetic stir bar

  • Rubber septa or PTFE-lined caps

  • Inert gas (Argon or Nitrogen) source with a manifold or balloon setup

  • Syringes and needles

Procedure:

  • Drying Glassware: Oven-dry all glassware and the stir bar at >120 °C for at least 4 hours and allow to cool in a desiccator.

  • Assembly: Quickly assemble the hot glassware and seal with a rubber septum or screw cap.

  • Purging the Vessel: Connect the reaction vessel to a Schlenk line or insert a needle attached to an inert gas-filled balloon. Insert a second "outlet" needle.

  • Evacuation-Backfill Cycle (Schlenk Line): Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times for best results.[8]

  • Balloon Method: If using a balloon, allow the inert gas to flush through the vessel via the outlet needle for 5-10 minutes to displace the air.[9] Then, remove the outlet needle.[9]

  • Adding Reagents: Add solid reagents (palladium precursor, ligand, base, aryl halide) under a positive pressure of inert gas. Liquid reagents (amine, solvent) should be added via syringe through the septum.[8]

  • Reaction: Once all reagents are added, the reaction can be heated as required. The inert atmosphere should be maintained throughout the reaction.

Protocol 2: Purification of Reagents

Impurities in reagents can poison the catalyst. Here are general procedures for purifying common components.

Solvents (e.g., Toluene, Dioxane):

  • Degassing: Place the solvent in a flask and subject it to several freeze-pump-thaw cycles. Alternatively, sparge the solvent with an inert gas for 30-60 minutes.[10]

  • Drying: For anhydrous conditions, pass the solvent through a column of activated alumina (solvent purification system) or distill from a suitable drying agent (e.g., sodium/benzophenone for ethers and aromatic hydrocarbons).

Amines (Liquid):

  • Distill from a suitable drying agent such as potassium hydroxide (KOH) or calcium hydride (CaH₂).[11]

  • Store over molecular sieves under an inert atmosphere.[11]

Aryl Halides (Solid):

  • Recrystallize from an appropriate solvent to remove impurities.

  • Dry thoroughly under vacuum.

Protocol 3: Sample Preparation for XPS Analysis of Palladium Catalysts

X-ray Photoelectron Spectroscopy (XPS) can determine the oxidation state of palladium on the surface of a catalyst.

Procedure:

  • Sample Handling: Always use clean, powder-free gloves and tweezers to handle the sample to avoid surface contamination.[12]

  • Mounting Powdered Samples:

    • Pressing into Indium Foil: This is a preferred method. Press a small amount of the catalyst powder into a clean piece of high-purity indium foil.[6]

    • Conductive Carbon Tape: Sprinkle the powder onto double-sided conductive carbon tape mounted on a sample holder.[6] Gently press the powder to ensure good contact.

  • Transfer: If the sample is air-sensitive, it should be prepared in a glovebox and transferred to the XPS instrument under an inert atmosphere using a vacuum transfer vessel.[12]

  • Analysis: Load the sample into the XPS instrument. It is often recommended to analyze the Pd 3d region first, as X-ray exposure can sometimes reduce Pd(II) species.[4]

Protocol 4: Sample Preparation for XAS Analysis of Palladium Catalysts

X-ray Absorption Spectroscopy (XAS) provides information about the local coordination environment and oxidation state of the palladium atoms.

Procedure for Transmission XAS of Solid Catalysts:

  • Grinding: Grind the catalyst sample into a fine, homogeneous powder using a mortar and pestle.[13]

  • Dilution: If the catalyst is concentrated, dilute it with an inert, low-Z material like boron nitride or cellulose to achieve an appropriate absorption.[13] The goal is to have a total absorption (μx) of approximately 2-3 above the absorption edge.[14]

  • Pelletizing: Press the diluted powder into a self-supporting pellet of uniform thickness using a hydraulic press.

  • Mounting: Mount the pellet in a sample holder, often using Kapton tape to secure it.[15]

  • In Situ Analysis: For studying the catalyst under reaction conditions, specialized in situ cells are required that allow for heating and the introduction of reactant gases or liquids while the XAS data is being collected.

Section 5: Visualizing Deactivation Pathways

The following diagram illustrates common deactivation pathways from the active Pd(0) catalyst.

Deactivation_Pathways Common Catalyst Deactivation Pathways cluster_Deactivation Deactivation Pathways Active_Catalyst Active L-Pd(0) Species Aggregation Aggregation (Palladium Black) Active_Catalyst->Aggregation Oxidation Oxidation to Pd(II) Active_Catalyst->Oxidation Ligand_Displacement Ligand Displacement (by Substrate/Amine) Active_Catalyst->Ligand_Displacement Poisoning Poisoning (by Impurities/Decomposition Products) Active_Catalyst->Poisoning Inactive_Species Inactive/Off-Cycle Species Aggregation->Inactive_Species Oxidation->Inactive_Species Ligand_Displacement->Inactive_Species Poisoning->Inactive_Species

Caption: Key pathways leading to the deactivation of the active Pd(0) catalyst in amination reactions.

References

incomplete conversion issues in nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with incomplete conversion during nitropyridine synthesis.

Troubleshooting Guide: Incomplete Conversion

The direct nitration of pyridine is often challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[1][2] This inherent lack of reactivity necessitates harsh reaction conditions, which can lead to incomplete conversion, low yields, and the formation of side products.[1][3]

Observation/Issue Potential Causes Recommended Solutions & Optimizations
High recovery of starting pyridine 1. Insufficiently Activating Conditions: The nitrating agent may not be strong enough, or the temperature may be too low to overcome the high activation energy.[2] 2. Protonation of Pyridine Nitrogen: In strong acidic media (e.g., H₂SO₄/HNO₃), the pyridine nitrogen is protonated, forming the highly deactivated pyridinium cation.[3]1. Modify Reaction Conditions:     a. Increase Temperature: Carefully increase the reaction temperature. Nitration of pyridines often requires high temperatures (e.g., 110-130°C).[1][4]     b. Use a Stronger Nitrating System: Consider alternatives to standard mixed acid. Systems like fuming nitric acid or dinitrogen pentoxide (N₂O₅) can be more effective.[2][3] The use of nitric acid in trifluoroacetic anhydride has also been reported to give 3-nitropyridines in yields ranging from 10-83%.[5][6] 2. Alternative Synthetic Routes:     a. Pyridine N-oxide Route: Synthesize the corresponding pyridine N-oxide first. The N-oxide group activates the ring, particularly at the 4-position, making nitration easier. The N-oxide can then be deoxygenated (e.g., with PCl₃) to yield the nitropyridine.[7][8]     b. Bakke's Procedure: Treat the pyridine with N₂O₅ in an organic solvent followed by reaction with aqueous SO₂/HSO₃⁻. This method can produce 3-nitropyridine in good yields (e.g., 77%).[3][9]
Reaction stalls after partial conversion 1. Deactivation by Product: The product, nitropyridine, is even more electron-deficient than the starting material, potentially inhibiting further reaction under the initial conditions. 2. Reagent Degradation: The nitrating agent may degrade over the course of a long reaction at high temperatures.1. Monitor Reaction and Adjust:     a. Reaction Monitoring: Use TLC, GC-MS, or HPLC to closely monitor the reaction progress.[1]     b. Staged Reagent Addition: Consider a slow, controlled addition of the nitrating agent to maintain its concentration throughout the reaction.[1] 2. Re-evaluate Stoichiometry: Ensure a sufficient molar excess of the nitrating agent is used, but be cautious as a large excess can promote side reactions like over-nitration.[1]
Formation of multiple isomers 1. Substituent Effects: Electron-donating groups on the pyridine ring can activate it but may direct nitration to multiple positions, leading to isomeric mixtures.[1] 2. Harsh Conditions: High temperatures can sometimes reduce the regioselectivity of the reaction.1. Control Temperature: Lowering the reaction temperature, if feasible with an alternative, more reactive nitrating agent, can improve selectivity.[1] 2. Use of Directing Groups: For specific isomers, such as 3-amino-4-nitropyridine, a protecting group strategy is often necessary. For example, acylating the amino group can direct nitration to the C4 position.[10]
Low yield with complex mixture of byproducts 1. Over-Nitration: The desired mono-nitrated product can undergo a second nitration, especially if the ring is activated or reaction conditions are too harsh.[1] 2. Side Reactions: High temperatures and strong acids can lead to decomposition or other unwanted side reactions.[11]1. Minimize Over-Nitration:     a. Control Stoichiometry: Use a minimal excess of the nitrating agent.[1]     b. Slow Addition: Add the nitrating agent dropwise to avoid localized high concentrations.[1]     c. Monitor Reaction Time: Stop the reaction as soon as the maximum yield of the desired mono-nitrated product is observed via TLC or GC-MS.[1] 2. Consider Milder, Modern Methods: Explore newer protocols that may offer higher selectivity, such as the dearomatization-rearomatization strategy for meta-nitration.[11]

Frequently Asked Questions (FAQs)

Q1: Why is my standard nitration protocol (conc. H₂SO₄/HNO₃) not working for my substituted pyridine?

A1: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom.[2] This deactivates the ring towards electrophilic attack. In the presence of strong acids like H₂SO₄, the nitrogen atom is protonated, forming a pyridinium ion, which is even more strongly deactivated.[3] If your pyridine also contains electron-withdrawing substituents, the ring becomes exceptionally resistant to nitration under standard conditions. You will likely need to employ more forceful conditions, such as higher temperatures or more potent nitrating agents, or switch to an alternative synthetic strategy like the N-oxide route.[1][8]

Q2: I am trying to synthesize 4-nitropyridine, but I keep getting the 3-nitro isomer. How can I achieve 4-substitution?

A2: Direct electrophilic nitration of pyridine overwhelmingly favors substitution at the 3-position (meta).[2] The intermediates for attack at the 2- (ortho) and 4- (para) positions are significantly destabilized.[12] To synthesize 4-nitropyridine, the most common and effective method is to first oxidize pyridine to pyridine N-oxide. The N-oxide group activates the ring and directs nitration to the 4-position. The resulting 4-nitropyridine N-oxide can then be deoxygenated using a reagent like phosphorus trichloride (PCl₃) to yield 4-nitropyridine.[8]

Q3: My reaction is very slow, and upon heating, I see significant charring and decomposition. What can I do?

A3: This indicates that the required reaction conditions are too harsh for your specific substrate, leading to decomposition before the desired nitration can occur. Instead of simply increasing the temperature, you should explore alternative nitrating systems that operate under different mechanisms or have higher reactivity. For instance, the reaction of pyridines with dinitrogen pentoxide (N₂O₅) in liquid SO₂ can proceed at low temperatures (-11°C) and may prevent thermal decomposition.[7] Another approach is to use a milder reagent combination, such as nitric acid in trifluoroacetic anhydride.[5]

Q4: How can I effectively monitor the progress of my nitration reaction to avoid incomplete conversion or byproduct formation?

A4: Actively monitoring the reaction is crucial for optimization. The best method depends on your specific compounds.

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively track the consumption of your starting material and the appearance of the product(s).

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for quantitatively monitoring the reaction, allowing you to determine the optimal time to quench the reaction to maximize the yield of your desired product and minimize the formation of byproducts like dinitrated species.[1]

Key Experimental Protocols

Protocol 1: General Procedure for Nitration of Pyridine N-oxide to 4-Nitropyridine N-oxide

This protocol is adapted from continuous flow methodologies, which are designed for safety and efficiency, but the principles apply to batch synthesis.[8]

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly and carefully add fuming nitric acid to concentrated sulfuric acid with constant stirring. Allow the mixture to cool before use.

  • Reaction Setup: Dissolve pyridine N-oxide in a suitable solvent (e.g., concentrated sulfuric acid) in a three-neck flask equipped with a mechanical stirrer, thermometer, and an addition funnel. Cool the flask in an ice bath.

  • Addition: Slowly add the chilled nitrating mixture dropwise to the pyridine N-oxide solution. Carefully monitor the internal temperature and maintain it below the desired threshold (e.g., < 10°C) throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled, elevated temperature (e.g., 90-100°C) for several hours. Monitor the reaction's progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of a base, such as sodium carbonate or sodium hydroxide, until the pH is between 7 and 8. This step must be done carefully in an ice bath as it is highly exothermic.

  • Isolation: The product, 4-nitropyridine N-oxide, often precipitates as a solid. Collect the solid by filtration, wash it with cold water, and dry it under a vacuum. Further purification can be achieved by recrystallization.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot the starting material (dissolved in a suitable solvent) in one lane. In another lane, carefully spot a small aliquot of the reaction mixture. It is also helpful to co-spot the starting material and the reaction mixture in a third lane to aid in comparison.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). The solvent level should be below the pencil line. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV-active, use an appropriate stain (e.g., iodine or potassium permanganate).

  • Analysis: Compare the spot(s) from the reaction mixture lane to the starting material lane. A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot for the product. Incomplete conversion is indicated by the persistence of a significant starting material spot.

Visualizations

G cluster_start Start: Incomplete Conversion Observed cluster_analysis Initial Analysis cluster_solutions Troubleshooting Pathways cluster_outcomes Specific Actions & Outcomes start High SM Recovery / Stalled Reaction cause Potential Cause? start->cause reactivity Inherently Low Reactivity (Electron-Deficient Ring) cause->reactivity Yes conditions Suboptimal Conditions (Temp, Reagents) cause->conditions Likely side_reactions Side Reactions / Decomposition cause->side_reactions Possible alt_route Alternative Synthetic Route reactivity->alt_route harsher Increase Reaction Severity (Higher Temp, Stronger Acid) conditions->harsher monitor Optimize & Monitor conditions->monitor side_reactions->monitor temp_up Carefully Increase Temp harsher->temp_up reagent_change Change Nitrating Agent (e.g., HNO3/TFAA) harsher->reagent_change n_oxide Switch to N-Oxide Pathway alt_route->n_oxide bakke Use Bakke's Procedure (N2O5) alt_route->bakke tlc_gcms Implement TLC/GC-MS Monitoring monitor->tlc_gcms success Improved Conversion n_oxide->success bakke->success temp_up->success reagent_change->success tlc_gcms->success

Caption: Troubleshooting workflow for incomplete nitropyridine synthesis.

G cluster_pyridine Pyridine Route (Difficult) cluster_noxide Pyridine N-Oxide Route (Preferred for 4-Nitro) pyridine Pyridine pyridinium Pyridinium Ion (Deactivated) pyridine->pyridinium H+/HNO3 three_nitro 3-Nitropyridine (Low Yield) pyridinium->three_nitro High Temp n_oxide Pyridine N-Oxide nitro_n_oxide 4-Nitropyridine N-Oxide (Activated Ring) n_oxide->nitro_n_oxide H2SO4/HNO3 four_nitro 4-Nitropyridine (High Yield) nitro_n_oxide->four_nitro Deoxygenation (e.g., PCl3) start Pyridine Starting Material start->pyridine start->n_oxide Oxidation

Caption: Comparison of direct vs. N-oxide routes for nitropyridine synthesis.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 2-Amino-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of 2-Amino-4-methyl-3-nitropyridine, a key intermediate in pharmaceutical synthesis. By presenting supporting experimental data and detailed methodologies, this document aims to offer an objective assessment of various analytical approaches, ensuring accurate and reliable characterization of this compound.

Introduction

The precise structural elucidation of chemical entities is a cornerstone of safe and effective drug development. This compound (C₆H₇N₃O₂, Molar Mass: ~153.14 g/mol , CAS: 6635-86-5) serves as a critical building block in the synthesis of various pharmaceutical agents. Its isomeric purity and confirmed structure are paramount to ensure the desired pharmacological activity and to avoid the formation of potentially harmful impurities. This guide will compare and detail the most effective analytical methods for its structural validation, with a particular focus on X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and other supporting spectrometric techniques. As a point of comparison, the isomeric compound 2-Amino-4-methyl-5-nitropyridine will be used to highlight the discerning power of these analytical methods.

Definitive Structural Validation: Single-Crystal X-ray Crystallography

The most unambiguous method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. This technique provides precise information about bond lengths, bond angles, and the overall molecular conformation, leaving no ambiguity in the assignment of substituent positions on the pyridine ring.

The crystal structure of this compound has been determined and reported, providing definitive evidence of its molecular geometry.[1][2] The compound crystallizes in the monoclinic P2(1)/n space group.[1][2] This structure is stabilized by a combination of N-H···N and N-H···O hydrogen bonds, forming a layered arrangement with a dimeric N-H···N motif where the molecular units are related by an inversion center.[1][2]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Suitable single crystals of this compound are grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol or methanol).

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Comparative Spectroscopic Analysis

While X-ray crystallography provides the ultimate structural proof, spectroscopic methods are more commonly used for routine identification and quality control. A combination of NMR, IR, and Mass Spectrometry is typically employed to confirm the structure of this compound and to distinguish it from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei and the coupling constants (J) between them provide detailed information about the chemical environment of each atom.

Workflow for NMR-Based Structural Validation

Caption: Workflow for structural validation using NMR spectroscopy.

Data Comparison: this compound vs. 2-Amino-4-methyl-5-nitropyridine

The key to distinguishing between the 3-nitro and 5-nitro isomers lies in the chemical shifts and coupling patterns of the aromatic protons and carbons.

Compound Technique Observed Signals and Assignments (Predicted/Reported)
This compound ¹H NMR H-5: Doublet, H-6: Doublet, CH₃: Singlet, NH₂: Broad Singlet
¹³C NMR C-2, C-3, C-4, C-5, C-6, CH₃
2-Amino-4-methyl-5-nitropyridine ¹H NMR H-3: Singlet, H-6: Singlet, CH₃: Singlet, NH₂: Broad Singlet
¹³C NMR C-2, C-3, C-4, C-5, C-6, CH₃

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

  • 2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations, and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to determine direct ¹H-¹³C correlations. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons and confirming the overall structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The vibrational frequencies of different bonds provide a characteristic fingerprint of the compound.

Comparative IR Data

Functional Group This compound (cm⁻¹) 2-Amino-4-methyl-5-nitropyridine (cm⁻¹)
N-H Stretch (Amino)~3400-3200~3400-3200
C-H Stretch (Aromatic/Aliphatic)~3100-2900~3100-2900
N-O Stretch (Nitro - Asymmetric)~1580-1540~1580-1540
N-O Stretch (Nitro - Symmetric)~1350-1320~1350-1320
C=C, C=N Stretch (Aromatic Ring)~1600-1450~1600-1450

Data obtained from the NIST Chemistry WebBook and other spectral databases.[3]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and compare them with reference spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and aspects of its structure.

Comparative Mass Spectrometry Data

Technique This compound 2-Amino-4-methyl-5-nitropyridine
Molecular Ion (M⁺) m/z 153m/z 153
Key Fragmentation Ions Fragments corresponding to the loss of NO₂, NH₂, and other characteristic fragments.Similar fragmentation patterns are expected, but relative intensities may differ.

Data obtained from the NIST Chemistry WebBook.[3]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular formula and deduce structural information.

Conclusion

The definitive structural validation of this compound is best achieved through single-crystal X-ray crystallography. However, for routine analysis and quality control, a combination of spectroscopic techniques provides a robust and reliable alternative. NMR spectroscopy, in particular, is a powerful tool for distinguishing between the 3-nitro and 5-nitro isomers. When combined with IR and Mass Spectrometry, a high degree of confidence in the structure of this compound can be achieved. The experimental protocols and comparative data presented in this guide offer a framework for the accurate and efficient structural characterization of this important pharmaceutical intermediate.

Logical Relationship of Validation Techniques

Validation_Hierarchy cluster_definitive Definitive Method cluster_spectroscopic Spectroscopic Confirmation XRay Single-Crystal X-ray Crystallography NMR NMR Spectroscopy (¹H, ¹³C, 2D) XRay->NMR Confirms IR IR Spectroscopy NMR->IR Complements MS Mass Spectrometry NMR->MS Complements IR->MS Complements

References

Comparative Analysis of 2-Amino-4-methyl-3-nitropyridine and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physicochemical properties, synthesis, reactivity, and biological implications of 2-Amino-4-methyl-3-nitropyridine and its key isomers, 2-Amino-4-methyl-5-nitropyridine and 2-Amino-6-methyl-3-nitropyridine, providing essential data for researchers and professionals in drug development and materials science.

The strategic placement of amino, methyl, and nitro groups on the pyridine ring significantly influences the electronic environment and, consequently, the chemical and biological profiles of aminomethylnitropyridine isomers. This guide offers a comparative analysis of this compound and two of its common isomers, providing a comprehensive overview of their properties and potential applications. These compounds serve as crucial intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[1][2][3]

Physicochemical Properties

The positional variation of the nitro group, a strong electron-withdrawing group, and the amino and methyl groups, which are electron-donating, leads to notable differences in the physicochemical properties of these isomers. These differences are critical for their separation, purification, and behavior in various chemical and biological systems.

PropertyThis compound2-Amino-4-methyl-5-nitropyridine2-Amino-6-methyl-3-nitropyridine
Molecular Formula C₆H₇N₃O₂C₆H₇N₃O₂C₆H₇N₃O₂
Molecular Weight 153.14 g/mol 153.14 g/mol [4]153.14 g/mol [5]
CAS Number 6635-86-521901-40-6[4]21901-29-1[5]
Melting Point 136-140 °C223-225 °C153-155 °C[6]
Appearance Not specifiedYellow to brown powder or crystalline powderYellow crystalline powder[1]
Solubility Not specifiedNot specifiedSlightly soluble in water[7]

Synthesis and Reactivity

The primary synthetic route to these aminomethylnitropyridine isomers involves the electrophilic nitration of the corresponding aminomethylpyridine precursor. The regioselectivity of this reaction is highly dependent on the directing effects of the amino and methyl groups and the reaction conditions.

The amino group at the 2-position of 2-amino-4-methylpyridine directs the incoming nitro group to the 3 and 5 positions.[8] This often results in a mixture of this compound and 2-amino-4-methyl-5-nitropyridine, which then requires separation.[9] The synthesis of 2-amino-6-methyl-3-nitropyridine follows a similar nitration strategy starting from 2-amino-6-methylpyridine.[10]

The reactivity of these isomers is dictated by the interplay of the functional groups. The amino group can undergo acylation, alkylation, and diazotization reactions. The nitro group can be reduced to an amino group, providing a pathway to diamino derivatives. The pyridine ring itself is generally deactivated towards electrophilic substitution due to the presence of the nitro group but is activated for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The unique electronic properties of these isomers make them valuable precursors for creating more complex molecular architectures.[1][11] For instance, 2-amino-4-methyl-5-nitropyridine has been utilized as a starting material in the synthesis of a highly selective DNA-dependent protein kinase inhibitor.[3]

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for the unambiguous identification and characterization of these isomers. The distinct electronic environments of the protons and carbon atoms in each isomer lead to unique chemical shifts in their NMR spectra. Similarly, the vibrational modes of the functional groups and the pyridine ring provide characteristic absorption bands in their FTIR spectra.

Expected Spectroscopic Features:

  • ¹H NMR: The chemical shifts of the aromatic protons are influenced by the positions of the electron-donating (amino, methyl) and electron-withdrawing (nitro) groups. Protons ortho to the nitro group are expected to be shifted downfield.

  • ¹³C NMR: The carbon atoms attached to or in close proximity to the nitro group will experience a significant downfield shift.

  • FTIR: Characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic groups (around 2900-3100 cm⁻¹), and asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively) are expected.[11][12]

Biological Activity

Derivatives of aminopyridines are known to exhibit a wide range of biological activities.[2][13] While comprehensive and directly comparative biological data for these specific aminomethylnitropyridine isomers are limited in publicly available literature, their precursor, 2-amino-4-methylpyridine, has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS).[1] One study on 2-amino-4-methylpyridine analogues as iNOS inhibitors reported IC50 values for various derivatives, indicating the potential for this class of compounds in modulating inflammatory processes.[1]

The cytotoxicity of pyridine derivatives is an area of active research, with various assays being employed to evaluate their potential as anticancer agents.[2][5][13] Further investigation into the specific biological activities of this compound and its isomers is warranted to explore their therapeutic potential.

Experimental Protocols

General Synthesis of Aminomethylnitropyridine Isomers via Nitration

This protocol describes a general method for the nitration of an aminomethylpyridine precursor. Caution: This reaction involves the use of strong acids and should be performed with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

  • 2-Aminomethylpyridine precursor (e.g., 2-amino-4-methylpyridine)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Ammonia solution or Sodium Hydroxide solution for neutralization

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add the 2-aminomethylpyridine precursor to the cold sulfuric acid while stirring, maintaining a low temperature (typically 5-10°C).[9]

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid.

  • Slowly add the nitrating mixture dropwise to the solution of the aminomethylpyridine in sulfuric acid, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., warming to around 60°C) for a specified duration (e.g., 15 hours), monitoring the reaction by thin-layer chromatography (TLC).[9]

  • Upon completion, pour the reaction mixture carefully onto crushed ice.

  • Neutralize the acidic solution with a base such as ammonia or sodium hydroxide solution until a precipitate forms. The pH for precipitation may vary depending on the isomer.[9]

  • Collect the precipitate by filtration.

  • If a mixture of isomers is obtained, they can be separated by techniques such as fractional crystallization or column chromatography.

  • The purified product can be further dried under vacuum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[14]

Sample Preparation:

  • Dissolve a small amount of the purified aminomethylnitropyridine isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

  • For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can also be performed.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation:

  • An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[15]

Sample Preparation:

  • For solid samples (using ATR): Place a small amount of the powdered sample directly onto the ATR crystal.[15]

  • For KBr pellets: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample holder (or clean ATR crystal).

  • Place the sample in the spectrometer and record the sample spectrum.

  • The instrument software will automatically subtract the background to generate the absorbance or transmittance spectrum of the sample. The typical range for data collection is 4000-400 cm⁻¹.[16]

Cytotoxicity Assay (MTT Assay)

This protocol provides a general procedure for assessing the cytotoxicity of the compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • The aminomethylnitropyridine isomer to be tested, dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Caption: General synthesis pathway for this compound and its 5-nitro isomer.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_activity Biological Evaluation Start Aminomethylpyridine Precursor Nitration Electrophilic Nitration Start->Nitration Purification Separation/Purification Nitration->Purification Isomers Pure Isomers Purification->Isomers NMR NMR Spectroscopy (1H, 13C) Isomers->NMR FTIR FTIR Spectroscopy Isomers->FTIR MS Mass Spectrometry Isomers->MS Cytotoxicity Cytotoxicity Assays (e.g., MTT) Isomers->Cytotoxicity Other_Assays Other Bioassays Isomers->Other_Assays

Caption: A typical experimental workflow for the synthesis and analysis of aminomethylnitropyridine isomers.

References

A Comparative Analysis of 2-Amino-4-methyl-3-nitropyridine and 2-Amino-4-methyl-5-nitropyridine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and applications of two critical nitropyridine isomers.

The isomeric pair, 2-Amino-4-methyl-3-nitropyridine and 2-Amino-4-methyl-5-nitropyridine, serve as pivotal intermediates in the synthesis of a wide array of functional molecules, from pharmaceuticals to advanced materials. Although they share the same molecular formula and weight, the positional difference of the nitro group on the pyridine ring imparts distinct physicochemical properties and reactivity. This guide provides a detailed comparison of these two isomers, supported by experimental data and protocols, to aid researchers in selecting the appropriate building block for their specific application.

Physicochemical Properties: A Side-by-Side Comparison

The seemingly minor structural variation between the 3-nitro and 5-nitro isomers results in a significant difference in their physical properties, most notably the melting point. This divergence can be attributed to differences in crystal lattice packing and intermolecular forces.

PropertyThis compound2-Amino-4-methyl-5-nitropyridine
CAS Number 6635-86-5[1][2]21901-40-6[3][4]
Molecular Formula C₆H₇N₃O₂[1][2]C₆H₇N₃O₂[3][4]
Molecular Weight 153.14 g/mol [1][4]153.14 g/mol [3][4]
Melting Point 136-140 °C[1]223-225 °C[3]
Appearance Data not consistently availableYellow to brown powder or crystalline powder[5]
IUPAC Name 4-methyl-3-nitropyridin-2-amine[2]4-methyl-5-nitropyridin-2-amine[4]
InChI Key IKMZGACFMXZAAT-UHFFFAOYSA-N[1][2]GRBBNZYMXKTQAI-UHFFFAOYSA-N[3][4]

Synthesis and Regioselectivity

The most prevalent method for synthesizing these compounds is the electrophilic nitration of the common precursor, 2-amino-4-methylpyridine. The reaction typically employs a nitrating mixture of concentrated sulfuric acid and nitric acid. The regioselectivity of this reaction—that is, whether the nitro group is introduced at the 3-position or the 5-position—is a critical challenge.

The amino group at the 2-position is an activating group that directs incoming electrophiles to the positions ortho (position 3) and para (position 5) to itself. However, the 5-position is generally favored electronically. Achieving high regioselectivity for the 3-nitro isomer often proves difficult and may require multi-step synthetic routes or meticulous separation of the resulting isomeric mixture.

G cluster_start Starting Material cluster_reaction Electrophilic Nitration cluster_products Isomeric Products A 2-Amino-4-methylpyridine B HNO₃ / H₂SO₄ A->B C 2-Amino-4-methyl-5-nitropyridine (Major Product) B->C Favored (Para-directing) D This compound (Minor Product) B->D Less Favored G A Synthesized Product B Sample Preparation (Dissolve in deuterated solvent, e.g., DMSO-d₆) A->B E Sample Preparation (e.g., KBr pellet or Nujol mull) A->E C ¹H & ¹³C NMR Spectroscopy B->C D Data Analysis (Chemical shifts, coupling constants) C->D H Structural Confirmation D->H F FT-IR Spectroscopy E->F G Data Analysis (Functional group frequencies) F->G G->H

References

A Comparative Guide to Alternative Synthetic Routes for 2-Amino-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of alternative synthetic methodologies for the preparation of 2-Amino-4-methyl-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. The following sections present a comparative analysis of common synthetic routes, supported by experimental data, detailed protocols, and visual representations of the chemical transformations.

Route 1: Direct Nitration of 2-Amino-4-methylpyridine

The most conventional approach to synthesizing this compound is through the direct electrophilic nitration of 2-amino-4-methylpyridine. This method is often employed due to the commercial availability of the starting material. However, a significant drawback is the formation of a mixture of regioisomers, primarily the 3-nitro and 5-nitro derivatives, which necessitates careful control of reaction conditions and purification steps to isolate the desired product.[1]

Reaction Scheme:

G start 2-Amino-4-methylpyridine product_mixture Mixture of 3-nitro and 5-nitro isomers start->product_mixture Nitration reagents HNO₃, H₂SO₄ separation Chromatographic Separation product_mixture->separation final_product This compound separation->final_product

Caption: Direct Nitration Workflow

Experimental Protocol:

A solution of 2-amino-4-methylpyridine (1.0 eq) is added portion-wise to a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid. The reaction mixture is stirred at a low temperature for a specified duration and then carefully quenched by pouring onto crushed ice. The precipitated solid, containing a mixture of 3-nitro and 5-nitro isomers, is collected by filtration. The desired this compound is then isolated from the mixture by column chromatography.[1]

Performance Data:
ParameterValueReference
Yield Variable (isomer ratio dependent)[1]
Purity >98% after chromatography[2]
Reaction Time 2-4 hours[1]
Key Challenge Regioisomer separation

Route 2: Multi-step Synthesis via Hydrolysis and Decarboxylation

An alternative, more regioselective route involves the hydrolysis and subsequent decarboxylation of a 2-amino-3-nitro-5-cyanopyridine derivative. This method, detailed in patent literature, offers the advantage of producing the target molecule with high purity, avoiding the challenging separation of isomers associated with direct nitration.[3]

Reaction Scheme:

G start 2-Amino-3-nitro-5-cyano-4,6-dimethylpyridine intermediate 2-Amino-3-nitro-4,6-dimethylpyridine-5-carboximide start->intermediate Hydrolysis hydrolysis_reagents H₂SO₄, H₂O final_product This compound intermediate->final_product Decarboxylation decarboxylation_reagents Heat

Caption: Hydrolysis and Decarboxylation Pathway

Experimental Protocol:

Step 1: Hydrolysis 2-Amino-3-nitro-5-cyano-4,6-dimethylpyridine is treated with 75% sulfuric acid and heated. After cooling, the reaction mixture is poured into cold water and the pH is adjusted to 4-5 with a sodium hydroxide solution. The intermediate product, 2-amino-3-nitro-4,6-dimethylpyridine-5-carboximide, is obtained after extraction with a suitable organic solvent.[3]

Step 2: Decarboxylation The intermediate carboximide is heated in a suitable solvent to induce decarboxylation, yielding the final product, this compound. The product is then isolated and purified.[3]

Performance Data:
ParameterValueReference
Yield (Intermediate) 72.4%[3]
Yield (Final Product) 46.7% (for a related compound)[3]
Purity (GC) 98.0% - 98.4%[3]
Key Advantage High regioselectivity and purity[3]

Route 3: Synthesis via 2-Nitramino-picoline Intermediate

A more advanced and regioselective approach utilizes a 2-nitramino functionality as a protecting and directing group. This strategy allows for the introduction of a nitro group at the 3-position with high selectivity. While the provided reference describes the synthesis of a bromo-derivative, the underlying principle can be adapted for the synthesis of this compound.[4]

Conceptual Workflow:

G A 2-Amino-4-methylpyridine B 2-Nitramino-4-methylpyridine A->B Nitration of Amino Group C Introduction of Nitro Group at C3 B->C Regioselective Nitration D Deprotection of Nitramino Group C->D Reduction E This compound D->E

Caption: 2-Nitramino Intermediate Strategy

Experimental Protocol:

The synthesis commences with the conversion of 2-amino-4-methylpyridine to its 2-nitramino derivative. This intermediate then undergoes electrophilic nitration, where the nitramino group directs the incoming nitro group to the 3-position. Subsequent reduction of the nitramino group regenerates the amino functionality, yielding the desired this compound.[4]

Performance Data:
ParameterValueReference
Yield Not explicitly reported for the target molecule[4]
Purity High (based on regioselectivity)[4]
Key Advantage Excellent control of regioselectivity[4]

Comparative Summary

Synthetic RouteStarting MaterialKey ReagentsAdvantagesDisadvantages
Direct Nitration 2-Amino-4-methylpyridineHNO₃, H₂SO₄Commercially available starting materialPoor regioselectivity, difficult purification
Hydrolysis & Decarboxylation 2-Amino-3-nitro-5-cyanopyridine derivativeH₂SO₄, HeatHigh purity and regioselectivityMulti-step process, potentially lower overall yield
2-Nitramino Intermediate 2-Amino-4-methylpyridineNitrating agents, Reducing agentsExcellent regioselectivityMulti-step, requires protecting group chemistry

Conclusion

The choice of synthetic route for this compound is contingent upon the desired scale, purity requirements, and available resources. While direct nitration offers a straightforward, albeit low-yielding (in terms of isolated desired isomer), approach, multi-step syntheses via hydrolysis/decarboxylation or a 2-nitramino intermediate provide superior control over regioselectivity and result in a higher purity product. For laboratory-scale synthesis where purity is paramount, the multi-step routes are preferable. For larger-scale industrial production, process optimization of the direct nitration route to improve the isomer ratio may be a more cost-effective strategy. Further research into solid-phase catalysts or flow chemistry could potentially enhance the selectivity of the direct nitration method.

References

A Spectroscopic Comparison of 2-Amino-4-Methylpyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of 2-amino-4-methylpyridine and its derivatives. The information is compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This document aims to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-amino-4-methylpyridine and a selection of its derivatives. This data is essential for comparing the structural and electronic properties of these molecules.

¹H NMR Spectral Data

The ¹H NMR spectra of pyridine derivatives are characterized by distinct chemical shifts for the aromatic protons, the amino group protons, and the methyl group protons. The substitution pattern on the pyridine ring significantly influences these chemical shifts.

CompoundSolventChemical Shift (ppm)
2-Amino-4-methylpyridine CDCl₃7.81 (d, 1H, H6), 6.37 (d, 1H, H5), 6.20 (s, 1H, H3), 4.68 (s, 2H, NH₂), 2.16 (s, 3H, CH₃)[1]
2-Amino-4,6-dimethylpyridine -Data not readily available in search results.
2-Amino-4-methyl-3-nitropyridine -Data not readily available in search results.
¹³C NMR Spectral Data

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are sensitive to the nature and position of substituents.

CompoundSolventChemical Shift (ppm)
2-Amino-4-methylpyridine -Data available through SpectraBase, but specific shifts not detailed in the initial search results.[2]
FT-IR Spectral Data

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies of the amino group, the pyridine ring, and the methyl group are highlighted below.

CompoundTechniqueKey Vibrational Frequencies (cm⁻¹)
2-Amino-4-methylpyridine ATR-NeatN-H stretching (typically 3500-3200 cm⁻¹), C-H stretching, C=N and C=C stretching (in the aromatic region), C-N stretching.[2][3]
Complex of 2-Amino-4-methylpyridine with Cu(II) -3450 (s, νN–H), 3310 (w, νN–H), 3126 (w, νAr–C–H), 1674 (s, νC═O), 1576 (s), 1541 (s), 1428 (s, νAr–C═C), 1357 (s, νAr–C–N)[4]
Complex of 2-Amino-3-methylpyridine with AgNO₃ -3398 (NH), 3342 (CH), 3153 (CH), 1626 (C=C), 1520 (C=N), 470 (Ag-N)[3]
Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

CompoundIonization MethodMolecular Ion (m/z)Key Fragments (m/z)
2-Amino-4-methylpyridine Electron Ionization (75 eV)108 (100%)107, 80, 81, 53[5]
This compound -153Data not readily available in search results.[6]
2-Amino-4-methylpyrimidine -109Data not readily available in search results.[7]

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of 2-amino-4-methylpyridine derivatives.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Derivative Synthesis and Purification Dissolution Dissolution in Appropriate Solvent Sample->Dissolution MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR FTIR FT-IR Spectroscopy Dissolution->FTIR UVVis UV-Vis Spectroscopy Dissolution->UVVis Process Spectral Processing NMR->Process FTIR->Process UVVis->Process MS->Process Structure Structure Elucidation Process->Structure Compare Comparison with Reference Data Structure->Compare Report Report Compare->Report

References

A Comparative Analysis of the Biological Activities of Nitropyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitropyridine scaffolds are fundamental building blocks in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The position of the nitro group on the pyridine ring—at the 2, 3, or 4 position—profoundly influences the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative overview of the known biological activities of nitropyridine isomers, drawing upon experimental data from studies on their derivatives to illuminate the therapeutic potential inherent in each isomeric form. While direct comparative studies on the parent nitropyridine isomers are limited, the extensive research on their derivatives provides valuable insights into their structure-activity relationships.

Comparative Biological Activity of Nitropyridine Isomer Derivatives

The biological activities of nitropyridine derivatives are diverse, spanning anticancer, antimicrobial, and enzyme inhibitory effects. The isomeric position of the nitro group is a critical determinant of the potency and selectivity of these compounds.

Cytotoxicity and Anticancer Activity

Derivatives of nitropyridines have demonstrated significant cytotoxic effects against various cancer cell lines. The position of the nitro group influences the mechanism and efficacy of these compounds. For instance, metal complexes incorporating nitropyridine ligands have shown promise as anticancer agents.

Isomer DerivativeCancer Cell Line(s)Reported Activity (IC₅₀)Reference
2-Amino-5-nitropyridine DLD-1 (colon), A549 (lung)Higher cytotoxic effect in Pt(II) complexes compared to non-nitrated analogues.[1]
3-Nitropyridine derivative Not specifiedUsed in synthesis of JAK2 inhibitors.[1]
4-Nitropyridine ligand Bladder cancer cellsPt(IV) complex exhibited moderate non-light-induced cytotoxicity.[1]
Derivatives of 2-chloro-3,5-dinitropyridine Not specifiedUsed in synthesis of MALT1 protease inhibitors.[1]
Antimicrobial Activity

The antimicrobial spectrum of nitropyridine derivatives is broad, encompassing activity against bacteria and fungi. The substitution pattern on the nitropyridine ring, including the position of the nitro group, plays a crucial role in determining the antimicrobial efficacy.

Isomer DerivativeMicrobial Strain(s)Reported ActivityReference
2-Amino-5-nitropyridine co-crystal S. aureus, S. pneumoniae, E. coli, P. aeruginosa, P. vulgarisHigher antimicrobial activity than the parent compound alone.[1]
Complexes with 2-amino-5-nitropyridine ligand S. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicansComparable activity to ciprofloxacin and nystatin.[1]
Derivatives of 2-chloro-3(5)-nitropyridines S. aureus, E. coliModerate antibacterial activity.[1]
Derivatives of 2-chloro-5-nitropyridine B. subtilis, C. kruseiModerate antimicrobial activity (MIC of 62.5 µg/mL for a phenolic derivative).[1]
Enzyme Inhibition

Nitropyridine derivatives have been investigated as inhibitors of various enzymes, a property that underpins many of their therapeutic effects. The inhibitory potency is often linked to the specific isomer used in the synthesis of the inhibitor.

Isomer DerivativeTarget EnzymeReported Activity (IC₅₀)Reference
5-Nitropyridin-2-yl derivative Chymotrypsin8.67 ± 0.1 μM[1]
5-Nitropyridin-2-yl derivative Urease29.21 ± 0.98 μM[1]
(5-Nitropyridin-2-yl)imine ligand complex α-glucosidase1.08 µg/mL (for Cu(II) complex)[1]
Derivatives of 2-chloro-5-methyl-3-nitropyridine JAK28.5–12.2 µM[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of nitropyridine isomers and their derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds (e.g., nitropyridine isomers) and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Experimental Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological pathways.

Experimental_Workflow_for_Cytotoxicity_Assay cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Add Compounds to Cells A->C B Prepare Serial Dilutions of Nitropyridine Isomers B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I Apoptosis_Signaling_Pathway cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Pathway NP Nitropyridine Derivative Caspase9 Caspase-9 Activation NP->Caspase9 Induces Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis and purity assessment of 2-Amino-4-methyl-3-nitropyridine. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by illustrative experimental data to aid in the selection and validation of analytical methods.

Introduction to Analytical Method Validation

This compound is a substituted pyridine derivative that can serve as a building block in the synthesis of more complex molecules in pharmaceutical research. Ensuring the purity and quality of such intermediates is critical for the reliability and reproducibility of synthetic processes and the safety of final active pharmaceutical ingredients (APIs). The validation of analytical procedures is essential to demonstrate that a method is suitable for its intended purpose.[1][2][3][4] This guide outlines and compares hypothetical validation data for HPLC and GC-MS methods based on established principles for similar pyridine derivatives.[5][6][7][8][9][10]

Comparison of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of organic compounds. The choice between them often depends on the analyte's properties, such as volatility and thermal stability.[11][12]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Reversed-phase HPLC is particularly well-suited for the analysis of polar compounds like aminopyridine derivatives.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for the separation and identification of volatile and thermally stable compounds. While some polar compounds may require derivatization, GC-MS offers high separation efficiency and definitive identification through mass spectrometry.[11][12][13]

Experimental Protocols

Detailed methodologies for the proposed HPLC and GC-MS analysis of this compound are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory instrumentation and requirements.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the quantification of this compound and the separation of potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of this compound and any volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Injector: Split/splitless inlet, operated in split mode (e.g., 20:1 split ratio).

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in methanol to a final concentration of 1 mg/mL.

Method Validation and Comparative Data

The validation of these analytical methods should be performed in accordance with the International Conference on Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics.[1][2][3][4][14] The following tables summarize illustrative comparative data for the validation of the proposed HPLC and GC-MS methods.

Table 1: Specificity and System Suitability
ParameterHPLC MethodGC-MS MethodAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of the main peak.No interfering peaks from blank at the retention time of the analyte. Mass spectrum of the peak corresponds to the analyte.No interference at the analyte's retention time.
Resolution > 2.0 between the main peak and the closest eluting impurity.> 1.5 between the main peak and the closest eluting impurity.Resolution > 1.5
Tailing Factor 1.11.2Tailing factor ≤ 2.0
Theoretical Plates > 2000> 50000As per system suitability test.
Table 2: Linearity and Range
ParameterHPLC MethodGC-MS MethodAcceptance Criteria
Range 0.5 - 150 µg/mL0.5 - 150 µg/mLTo be defined based on the application.
Correlation Coefficient (r²) 0.99950.9992r² ≥ 0.999
Y-intercept Close to zeroClose to zeroInsignificant deviation from zero.
Table 3: Accuracy (Recovery)
Concentration LevelHPLC Method (% Recovery ± RSD)GC-MS Method (% Recovery ± RSD)Acceptance Criteria
80% 99.5 ± 0.8%98.9 ± 1.2%98.0 - 102.0%
100% 100.2 ± 0.5%100.5 ± 0.9%98.0 - 102.0%
120% 101.1 ± 0.7%101.5 ± 1.1%98.0 - 102.0%
Table 4: Precision (Repeatability and Intermediate Precision)
ParameterHPLC Method (%RSD)GC-MS Method (%RSD)Acceptance Criteria
Repeatability (n=6) 0.6%0.9%RSD ≤ 1.0%
Intermediate Precision (n=6) 0.8%1.3%RSD ≤ 2.0%
Table 5: Limits of Detection (LOD) and Quantitation (LOQ)
ParameterHPLC MethodGC-MS MethodAcceptance Criteria
LOD 0.1 µg/mL0.05 µg/mLSignal-to-noise ratio of 3:1
LOQ 0.3 µg/mL0.15 µg/mLSignal-to-noise ratio of 10:1
Table 6: Robustness
Parameter VariedHPLC Method (Effect on Results)GC-MS Method (Effect on Results)Acceptance Criteria
Flow Rate / Carrier Gas Flow ± 10% - No significant change in peak area or retention time.± 5% - No significant change in peak area or retention time.Results should remain within system suitability criteria.
Column Temperature ± 2 °C - No significant change.± 2 °C - No significant change.Results should remain within system suitability criteria.
Mobile Phase Composition ± 2% organic - Minor shift in retention time, resolution maintained.N/AResults should remain within system suitability criteria.

Visualizations

The following diagrams illustrate the experimental workflows and the validation process.

HPLC_Workflow cluster_hplc HPLC Analysis prep Sample Preparation (Dissolve in Acetonitrile/Water) injection Autosampler Injection (10 µL) prep->injection hplc column C18 Reversed-Phase Column (30 °C) injection->column detector UV Detector (254 nm) column->detector pump Gradient Pump (Water/Acetonitrile with Formic Acid) pump->column data Data Acquisition and Processing (Chromatogram) detector->data analysis Quantification and Purity Assessment data->analysis

HPLC Experimental Workflow

GCMS_Workflow cluster_gcms GC-MS Analysis prep Sample Preparation (Dissolve in Methanol) injection Injector (250 °C) prep->injection gcms column Capillary Column injection->column gc_oven GC Oven (Temperature Program) gc_oven->column ms_detector Mass Spectrometer (EI, 70 eV) column->ms_detector data Data Acquisition and Processing (Total Ion Chromatogram & Mass Spectra) ms_detector->data analysis Identification and Quantification data->analysis

GC-MS Experimental Workflow

Validation_Process start Analytical Method Development protocol Define Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Analytical Method Validation Process

Conclusion and Recommendations

Both HPLC and GC-MS are suitable techniques for the analysis of this compound, each with its own advantages.

  • The HPLC method is robust and versatile, particularly for routine quality control and purity assessment where the primary goal is quantification. It is generally simpler to implement for non-volatile and polar compounds without the need for derivatization.

  • The GC-MS method offers higher sensitivity (lower LOD and LOQ) and provides structural information, which is invaluable for the definitive identification of the main component and any unknown volatile impurities.

For routine quantitative analysis and purity determination, the HPLC method is recommended due to its simplicity and robustness. For in-depth impurity profiling and identification, especially for volatile unknowns, the GC-MS method is the preferred choice . In a comprehensive quality control strategy, both methods can be used complementarily to ensure the identity, purity, and quality of this compound.

References

comparison of different nitrating agents for pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group onto a pyridine ring is a critical transformation in the synthesis of numerous pharmaceuticals and agrochemicals. However, the inherent electron deficiency of the pyridine ring, caused by the electronegative nitrogen atom, renders it significantly less reactive towards electrophilic aromatic substitution than benzene.[1] This deactivation necessitates the use of potent nitrating agents and often harsh reaction conditions, leading to challenges in yield and regioselectivity. This guide provides an objective comparison of various nitrating agents for pyridine synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Nitrating Agents

The choice of nitrating agent for pyridine synthesis is a trade-off between reactivity, selectivity, cost, and safety. Below is a summary of quantitative data for different nitrating agents.

Nitrating Agent/MethodReagentsTypical ConditionsProductYield (%)Regioselectivity
Mixed Acid Conc. HNO₃, Conc. H₂SO₄High Temperature (e.g., 300 °C)3-NitropyridineVery Low3-position
Nitric Acid in Trifluoroacetic Anhydride Conc. HNO₃, (CF₃CO)₂O0 °C to RT, 9-10 h3-Nitropyridineup to 83%[2]3-position
Dinitrogen Pentoxide (DNP) N₂O₅, SO₂ (solvent), then H₂O/NaHSO₃Low Temperature3-Nitropyridine~77%[3]3-position
Nitration of Pyridine N-oxide Fuming HNO₃, Conc. H₂SO₄125-130 °C, 3 h4-Nitropyridine-N-oxide~42%4-position
Dearomatization-Rearomatization tert-Butyl Nitrite (TBN), TEMPO, then acid70 °C, 24 h (nitration), 70 °C, 36 h (rearomatization)3-Nitropyridine derivativeup to 87%[4]3-position
Nitronium Tetrafluoroborate NO₂BF₄Variable, often in organic solventsN-Nitropyridinium salt / 3-NitropyridineLow (for direct C-nitration)Primarily N-nitration

Experimental Protocols

Nitration with Nitric Acid in Trifluoroacetic Anhydride

This method offers a high yield of 3-nitropyridine under relatively mild conditions compared to traditional mixed acid nitration.[2]

Procedure:

  • Trifluoroacetic anhydride (e.g., 10 mL, 42 mmol) is cooled in an ice bath.

  • Pyridine (e.g., 17 mmol) is slowly added to the cooled trifluoroacetic anhydride and stirred for 2 hours at this temperature.

  • Concentrated nitric acid (e.g., 1.9 mL, 36 mmol) is then added dropwise.

  • The resulting solution is stirred for 9-10 hours.

  • The reaction mixture is then slowly added to a chilled aqueous solution of sodium metabisulfite (e.g., 3.2 g in 25 mL of water).

  • The product, 3-nitropyridine, can be isolated by extraction and purified by column chromatography.[2]

Nitration of Pyridine N-oxide

This two-step approach alters the regioselectivity of the nitration to the 4-position. First, pyridine is oxidized to pyridine N-oxide, which is then nitrated.

Procedure for Nitration of Pyridine N-oxide:

  • Prepare the nitrating acid by slowly adding concentrated sulfuric acid (e.g., 30 mL) to fuming nitric acid (e.g., 12 mL) with cooling in an ice bath.

  • In a separate flask, heat pyridine-N-oxide (e.g., 9.51 g, 100 mmol) to 60 °C.

  • Add the nitrating acid dropwise to the pyridine-N-oxide over 30 minutes.

  • Heat the reaction mixture to 125-130 °C for 3 hours.

  • After cooling, pour the mixture onto crushed ice.

  • Neutralize the solution with a saturated sodium carbonate solution to a pH of 7-8 to precipitate the product.

  • The crude 4-nitropyridine-N-oxide can be purified by recrystallization from acetone.

Reaction Mechanisms and Logical Relationships

The choice of nitrating agent and strategy dictates the reaction pathway and the resulting regioselectivity. The following diagrams illustrate these relationships.

NitrationPathways cluster_agents Nitrating Agents Pyridine Pyridine N_Oxide Pyridine N-oxide Pyridine->N_Oxide Oxidation Oxazino_Pyridine Oxazino Pyridine Intermediate Pyridine->Oxazino_Pyridine Dearomatization Product3NP 3-Nitropyridine Pyridine->Product3NP Electrophilic Aromatic Substitution ProductNNP N-Nitropyridinium Salt Pyridine->ProductNNP N-Nitration Product4NP 4-Nitropyridine-N-oxide N_Oxide->Product4NP Nitration Oxazino_Pyridine->Product3NP Nitration & Rearomatization MixedAcid HNO₃ / H₂SO₄ MixedAcid->Product3NP Low Yield HNO3_TFAA HNO₃ / (CF₃CO)₂O HNO3_TFAA->Product3NP High Yield DNP N₂O₅ DNP->Product3NP Good Yield TBN_TEMPO TBN / TEMPO NO2BF4 NO₂BF₄ NO2BF4->ProductNNP Peracid Peracid (Oxidation) MechanismComparison cluster_eas Electrophilic Aromatic Substitution (EAS) cluster_sigmatropic [1,5] Sigmatropic Shift (DNP) cluster_radical Radical Pathway (TBN/TEMPO) EAS_Start Pyridine + NO₂⁺ EAS_Intermediate Sigma Complex (Wheland Intermediate) EAS_Start->EAS_Intermediate Attack at C3 EAS_Product 3-Nitropyridine EAS_Intermediate->EAS_Product Deprotonation Sig_Start Pyridine + N₂O₅ Sig_NNitro N-Nitropyridinium ion Sig_Start->Sig_NNitro N-Nitration Sig_Adduct Dihydropyridine Adduct Sig_NNitro->Sig_Adduct Nucleophilic Addition Sig_Product 3-Nitropyridine Sig_Adduct->Sig_Product [1,5] Shift & Elimination Rad_Start Oxazino Pyridine + •NO₂ Rad_Intermediate Radical Adduct Rad_Start->Rad_Intermediate Radical Addition Rad_Nitrated Nitrated Oxazino Pyridine Rad_Intermediate->Rad_Nitrated Oxidation Rad_Product 3-Nitropyridine Rad_Nitrated->Rad_Product Acid-catalyzed Rearomatization

References

comparative DFT studies of 2-N-phenylamino-methyl-nitro-pyridine isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 2-N-phenylamino-methyl-nitro-pyridine isomers using Density Functional Theory (DFT) reveals significant insights into their structural, electronic, and optical properties. These studies are crucial for researchers and drug development professionals in understanding the nuanced differences between isomers, which can drastically affect their biological activity and material applications.

Recent research has focused on the synthesis and characterization of various isomers, including 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine and 2-N-phenylamino-5-nitro-4-methyl and 6-methylpyridine derivatives.[1][2] These studies combine experimental techniques like X-ray diffraction, IR, Raman, and UV-Vis spectroscopy with theoretical DFT and Time-Dependent DFT (TD-DFT) calculations to provide a comprehensive understanding of these molecules.[1][2][3][4]

Structural and Electronic Properties: A Tale of Two Isomers

A key finding from comparative DFT studies is the profound impact of the methyl and nitro group positions on the molecular geometry and electronic structure of the isomers. For instance, in the case of 2-N-phenylamino-5-nitropyridine isomers, the position of the methyl group at the 4 or 6 position of the pyridine ring leads to significant structural differences.[2]

The 2-N-phenylamino-5-nitro-6-methylpyridine (2PA5N6MP) isomer adopts an almost planar conformation, with a small dihedral angle of approximately 3° between the pyridine and phenyl rings. In contrast, the 2-N-phenylamino-5-nitro-4-methylpyridine (2PA5N4MP) isomer is markedly twisted, with a dihedral angle of about 45°.[2] This difference in planarity directly influences the hydrogen-bonding motifs observed in their crystal structures, with 2PA5N6MP forming N-H⋯O interactions and 2PA5N4MP exhibiting N-H⋯N dimers.[2]

These geometric disparities have a cascading effect on the electronic properties. The more planar 2PA5N6MP isomer exhibits a narrower HOMO-LUMO gap (≈2.45 eV) compared to the twisted 2PA5N4MP isomer (≈3.77 eV).[2] This is consistent with a more extended π-conjugation in the planar structure, leading to a bathochromic shift in its absorption spectrum.

Optical Properties and Photophysical Behavior

The differences in electronic structure are directly reflected in the optical properties of the isomers. Both 2PA5N4MP and 2PA5N6MP show broad UV-Vis absorption, but the 6-methyl derivative (2PA5N6MP) displays an additional low-energy charge-transfer band around 460 nm, with a maximum at approximately 500 nm.[2] This is a significant red shift compared to the absorption maximum of around 355 nm for the 4-methyl isomer (2PA5N4MP).[2]

Their photoluminescence spectra also differ significantly. 2PA5N4MP emits in the violet-blue region with bands at approximately 415 and 450 nm. In contrast, 2PA5N6MP, in addition to a band around 450 nm, exhibits an extra orange emission band peaking at about 560 nm.[2] TD-DFT calculations suggest that this red-shifted emission in 2PA5N6MP can be attributed to intersystem crossing into triplet states.[2]

Comparative Data Summary

Property2-N-phenylamino-4-methyl-3-nitropyridine2-N-phenylamino-6-methyl-3-nitropyridine2-N-phenylamino-5-nitro-4-methylpyridine (2PA5N4MP)2-N-phenylamino-5-nitro-6-methylpyridine (2PA5N6MP)
Crystal System Triclinic[1]-Orthorhombic[2]Triclinic[2]
Space Group P-1[1]-Pbca[2]P-1[2]
Pyridine-Phenyl Dihedral Angle 6.20(15)°[1]-~45°[2]~3°[2]
Hydrogen Bonding --N-H⋯N dimers[2]N-H⋯O interactions[2]
HOMO-LUMO Gap --≈3.77 eV[2]≈2.45 eV[2]
Absorption Maxima --~355 nm[2]~500 nm[2]
Emission Maxima --~415, 450 nm[2]~450, 560 nm[2]

Experimental and Computational Protocols

The synthesis of these isomers is typically achieved through nucleophilic substitution reactions.[5] For instance, 2-N-phenylamino-3-nitro-6-methylpyridine can be synthesized from 2-chloro-6-methyl-3-nitropyridine and aniline.

Experimental Characterization:

  • X-ray Diffraction: Single-crystal X-ray diffraction is used to determine the precise molecular geometry, bond lengths, bond angles, and crystal packing.[1][2]

  • Spectroscopy: IR and Raman spectroscopy are employed to identify characteristic vibrational modes.[1][4] UV-Vis absorption and photoluminescence spectroscopy are used to investigate the electronic transitions and emissive properties.[1][2]

Computational Methodology (DFT):

  • Software: Gaussian suite of programs is commonly used for DFT calculations.[6]

  • Functionals and Basis Sets: The B3LYP functional with basis sets like 6-311++G(d,p) is frequently employed for geometry optimization and electronic structure calculations.[7][8]

  • Isodesmic Reactions: Isodesmic reactions are often used to calculate the heat of formation of the nitropyridine derivatives with high accuracy.[7][9]

  • NBO Analysis: Natural Bond Orbital (NBO) analysis is utilized to study intramolecular interactions, such as hydrogen bonding.[8]

  • TD-DFT: Time-Dependent DFT is used to simulate electronic absorption and emission spectra to support experimental findings.[2]

Logical Workflow for Comparative Isomer Analysis

The following diagram illustrates the typical workflow for the comparative study of 2-N-phenylamino-methyl-nitro-pyridine isomers.

G Comparative Analysis of 2-N-phenylamino-methyl-nitro-pyridine Isomers cluster_isomers Isomers cluster_analysis Analysis cluster_exp_methods Experimental Methods cluster_theo_methods Theoretical Methods cluster_properties Comparative Properties IsomerA Isomer A (e.g., 4-methyl) Exp Experimental Characterization IsomerA->Exp Theo Theoretical (DFT) Calculations IsomerA->Theo IsomerB Isomer B (e.g., 6-methyl) IsomerB->Exp IsomerB->Theo XRD X-ray Diffraction Exp->XRD Spectroscopy Spectroscopy (IR, Raman, UV-Vis, PL) Exp->Spectroscopy GeomOpt Geometry Optimization Theo->GeomOpt Electronic Electronic Properties (HOMO-LUMO) Theo->Electronic TDDFT TD-DFT (Spectra Simulation) Theo->TDDFT Structural Structural (Dihedral Angle, H-bonding) XRD->Structural Optical Optical (Absorption, Emission) Spectroscopy->Optical GeomOpt->Structural Electronic->Optical TDDFT->Optical

Caption: Workflow for the comparative analysis of pyridine isomers.

References

A Comparative Purity Assessment of Commercial 2-Amino-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of commercial 2-Amino-4-methyl-3-nitropyridine, a key building block in pharmaceutical and materials science research. This document outlines the expected purity profiles based on available data from various suppliers, details the analytical methodologies for independent verification, and compares its potential performance against a common alternative, 2-Amino-4-methyl-5-nitropyridine. The information presented herein is intended to assist researchers in making informed decisions when selecting reagents for their critical applications.

Purity of Commercial this compound

Commercial this compound is generally available at a purity of 98% or higher. However, the nature and percentage of impurities can vary between suppliers and batches, potentially impacting experimental outcomes. The primary impurities are often positional isomers generated during the nitration of 2-amino-4-methylpyridine, a common synthetic route.

Table 1: Purity Specifications of Commercial this compound from Various Suppliers

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity Specification
Supplier A (e.g., Sigma-Aldrich)6635-86-5[1]C₆H₇N₃O₂[1]153.14[1]≥98%[1]
Supplier B (e.g., Cenmed)6635-86-5[2]C₆H₇N₃O₂[2]153.14[2]≥98% (Assay)[2]
Supplier C6635-86-5C₆H₇N₃O₂153.14≥97%

Comparison with a Key Alternative: 2-Amino-4-methyl-5-nitropyridine

A common alternative and potential isomeric impurity is 2-Amino-4-methyl-5-nitropyridine. The position of the nitro group can significantly influence the electronic properties and reactivity of the molecule, thereby affecting its performance in synthetic reactions.

Table 2: Comparison of Physicochemical Properties

PropertyThis compound2-Amino-4-methyl-5-nitropyridine
CAS Number 6635-86-521901-40-6[3]
Molecular Formula C₆H₇N₃O₂C₆H₇N₃O₂[3]
Molecular Weight 153.14153.14[3]
Appearance Yellow to orange crystalline powderLight yellow to yellow crystalline powder
Melting Point 136-140 °C[1]223-225 °C

The choice between these isomers is dictated by the specific synthetic strategy. The 3-nitro isomer and the 5-nitro isomer will have different directing effects in subsequent electrophilic or nucleophilic substitution reactions. For instance, the nitro group at the 3-position will have a distinct electronic influence on the pyridine ring compared to a nitro group at the 5-position, which could affect reaction rates and regioselectivity in downstream applications.

Experimental Protocols for Purity Assessment

To independently verify the purity of commercial this compound and identify potential impurities, the following analytical methods are recommended.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and separate it from potential isomeric impurities and other related substances.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • This compound reference standard

  • Commercial samples of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 20% to 80% acetonitrile) with 0.1% formic acid.

  • Standard Solution: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Sample Solution: Prepare solutions of the commercial samples at the same concentration as the stock standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 254 nm (or the λmax of the compound)

  • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile and semi-volatile impurities. Due to the polarity of this compound, derivatization may be necessary to improve its volatility for GC analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent)

Reagents:

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Commercial samples of this compound

Procedure:

  • Sample Derivatization: In a vial, dissolve a known amount of the sample in the anhydrous solvent. Add the derivatizing agent, cap the vial, and heat (e.g., at 70°C for 30 minutes) to facilitate the reaction.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280 °C).

    • Carrier gas: Helium at a constant flow rate.

    • MS parameters: Electron ionization (EI) at 70 eV, scan range m/z 40-500.

  • Analysis: Inject the derivatized sample. Identify impurities by comparing their mass spectra with a library (e.g., NIST) and quantify based on peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide structural information about the main component and any detectable impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Commercial samples of this compound

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the main component and identify any impurities present at a significant level.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the analytical procedures for assessing the purity of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Commercial Sample (1 mg/mL) injection Inject Samples & Standard prep_sample->injection prep_std Dissolve Reference Standard (1 mg/mL) prep_std->injection hplc_system HPLC System (C18 Column, UV Detector) chromatogram Acquire Chromatogram hplc_system->chromatogram injection->hplc_system peak_integration Integrate Peak Areas chromatogram->peak_integration purity_calc Calculate Purity (%) peak_integration->purity_calc impurity_id Identify Impurity Peaks peak_integration->impurity_id

Caption: Workflow for HPLC Purity Assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve Sample in Anhydrous Solvent derivatize Add Derivatizing Agent & Heat dissolve->derivatize injection Inject Derivatized Sample derivatize->injection gcms_system GC-MS System separation Chromatographic Separation gcms_system->separation injection->gcms_system detection Mass Spectrometric Detection separation->detection tic Generate Total Ion Chromatogram (TIC) detection->tic mass_spectra Analyze Mass Spectra detection->mass_spectra quantification Quantify Impurities tic->quantification library_search Compare with Spectral Library mass_spectra->library_search

Caption: Workflow for GC-MS Impurity Profiling.

Conclusion

The purity of this compound is a critical factor for its successful application in research and development. While commercial sources typically provide this reagent with a purity of ≥98%, it is imperative for researchers to be aware of potential isomeric impurities. The analytical protocols detailed in this guide provide a framework for the independent verification of purity and the identification of such impurities. A thorough understanding of the purity profile of the starting material, in comparison to potential alternatives like its 5-nitro isomer, will enable more reliable and reproducible scientific outcomes.

References

Purifying Nitropyridines: A Comparative Guide to Recrystallization and Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized nitropyridines is a critical factor that can significantly impact experimental outcomes and the viability of potential therapeutic agents. These nitrogen-containing heterocyclic compounds are pivotal precursors and intermediates in the synthesis of a wide array of pharmaceuticals, including anticancer, anti-inflammatory, and anti-neurodegenerative agents. This guide provides an objective comparison of two prevalent purification techniques—recrystallization and column chromatography—supported by experimental data to aid in the selection of the most efficacious method for obtaining high-purity nitropyridines.

At a Glance: Recrystallization vs. Column Chromatography

ParameterRecrystallizationColumn Chromatography
Principle Differences in the solubility of the target compound and impurities in a specific solvent at varying temperatures.Differential partitioning of compounds between a stationary phase and a mobile phase based on polarity.
Typical Purity Achieved Good to Excellent (>99%)[1]Good to Excellent (>99%)[2][3]
Yield Moderate to High (Can be >90%)[4]Variable (Dependent on separation efficiency and fraction collection)
Scalability Readily scalable for larger quantities.Can be scaled up, but may become cumbersome and resource-intensive.
Time Consumption Can be time-consuming due to the need for slow cooling and drying.Generally faster for small-scale purifications.
Solvent Consumption Generally lower, as the solvent is primarily used for dissolution.Can be high due to the continuous flow of the mobile phase.
Cost-Effectiveness Typically more cost-effective, especially at a larger scale.Can be more expensive due to the cost of the stationary phase and larger solvent volumes.
Applicability Best suited for crystalline solids that are thermally stable.Applicable to a broader range of compounds, including oils and non-crystalline solids.

Quantitative Efficacy of Purification Methods for Various Nitropyridines

The following table summarizes experimental data on the yield and purity of different nitropyridines after purification using various methods. It is important to note that the optimal method and resulting efficacy can be highly dependent on the specific nitropyridine and the nature of the impurities present.

Nitropyridine DerivativePurification Method(s)Yield (%)Purity (%)
5-Nitro-2-aminopyridinepH adjustment, crystallization, filtration76.4999.43
5-Nitro-2-aminopyridinepH adjustment, crystallization, filtration78.9599.49
2-Amino-5-nitropyridineWashing and drying91.6798.66
2-Chloro-5-nitropyridineExtraction and solvent evaporation98>99
2-Chloro-5-nitropyridineExtraction and drying95.399.8
2,4-Dichloro-5-nitropyridineColumn chromatography~74Not specified
3-Hydroxy-2-nitropyridinepH adjustment, crystallization, filtration49.7Not specified
2-Amino-5-bromo-3-nitropyridineRecrystallization from ethyl methyl ketoneNot specified"Pure"

Experimental Protocols

Recrystallization of 2-Amino-5-bromo-3-nitropyridine

This protocol describes the purification of 2-amino-5-bromo-3-nitropyridine by recrystallization to obtain a high-purity crystalline product.[5]

Materials:

  • Crude 2-amino-5-bromo-3-nitropyridine

  • Ethyl methyl ketone

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude 2-amino-5-bromo-3-nitropyridine in an Erlenmeyer flask.

  • Add a minimal amount of ethyl methyl ketone to the flask.

  • Gently heat the mixture while stirring until the solid completely dissolves.

  • If the solution is colored due to impurities, allow it to cool slightly, add a small amount of activated carbon, and reheat to boiling for a few minutes.

  • If activated carbon was used, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethyl methyl ketone.

  • Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography of 2,4-Dichloro-5-nitropyridine

This protocol outlines the purification of 2,4-dichloro-5-nitropyridine using silica gel column chromatography.[6]

Materials:

  • Crude 2,4-dichloro-5-nitropyridine

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Thin-Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Prepare the Column: Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Pack the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve the crude 2,4-dichloro-5-nitropyridine in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully add this solution to the top of the silica gel column.

  • Elute the Column: Begin eluting the column with a mobile phase of low polarity (e.g., a mixture of hexane and ethyl acetate, such as 50% ethyl acetate in hexane).

  • Collect Fractions: Collect the eluent in a series of collection tubes.

  • Monitor the Separation: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified 2,4-dichloro-5-nitropyridine.

Visualizing Workflows and Biological Relevance

To provide a clearer understanding of the purification processes and the significance of nitropyridines in a biological context, the following diagrams illustrate the experimental workflows and their role as precursors to bioactive molecules.

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow r_start Crude Nitropyridine r_dissolve Dissolve in Minimal Hot Solvent r_start->r_dissolve r_cool Slow Cooling (Room Temp -> Ice Bath) r_dissolve->r_cool r_filter Vacuum Filtration r_cool->r_filter r_wash Wash with Cold Solvent r_filter->r_wash r_dry Dry Crystals r_wash->r_dry r_end Pure Crystalline Nitropyridine r_dry->r_end c_start Crude Nitropyridine c_load Load onto Silica Gel Column c_start->c_load c_elute Elute with Mobile Phase c_load->c_elute c_collect Collect Fractions c_elute->c_collect c_monitor Monitor with TLC c_collect->c_monitor c_combine Combine Pure Fractions c_monitor->c_combine c_evaporate Solvent Evaporation c_combine->c_evaporate c_end Pure Nitropyridine c_evaporate->c_end biological_relevance cluster_synthesis Synthesis of Bioactive Molecules cluster_pathway Interaction with Biological Pathways np Nitropyridine Precursor reax1 Chemical Modification 1 np->reax1 reax2 Chemical Modification 2 np->reax2 reax3 Chemical Modification 3 np->reax3 bio_mol1 Anticancer Agent reax1->bio_mol1 bio_mol2 Anti-inflammatory Agent reax2->bio_mol2 bio_mol3 Anti-neurodegenerative Agent reax3->bio_mol3 path1 Cell Proliferation Pathway bio_mol1->path1 Inhibition path2 Inflammatory Pathway bio_mol2->path2 Modulation path3 Neuronal Signaling Pathway bio_mol3->path3 Protection

References

Safety Operating Guide

Proper Disposal of 2-Amino-4-methyl-3-nitropyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Date of Compilation: 2025-12-29

This document provides essential safety and logistical information for the proper disposal of 2-Amino-4-methyl-3-nitropyridine (CAS No. 6635-86-5), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with the handling and disposal of this chemical.

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Quantitative Data Summary

PropertyValueReference
CAS Number 6635-86-5
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
Melting Point 136-140 °C
Storage Class 11 (Combustible Solids)
Hazard Classifications Eye Irrit. 2, Skin Irrit. 2, STOT SE 3

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste. This procedure is based on best practices for handling hazardous organic chemical waste.

3.1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for "Non-halogenated Organic Solids."

  • Crucially, do not mix this compound waste with other waste streams, particularly halogenated compounds, to prevent dangerous reactions and simplify the disposal process.

3.2. Waste Collection and Containerization:

  • Collect waste this compound, including any contaminated materials such as gloves, weighing paper, and absorbent pads, in a dedicated, compatible, and sealable container.

  • The container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE) or glass.

  • Ensure the container is in good condition with a secure, leak-proof cap.

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.

3.3. Labeling of Waste Containers:

  • Immediately label the waste container with the following information:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The approximate quantity of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

3.4. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be in a well-ventilated area, away from sources of ignition, and incompatible materials such as strong oxidizing agents and strong acids.

  • Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.

3.5. Arranging for Disposal:

  • Once the waste container is full or has been in storage for the maximum period allowed by your institution's policy (typically 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional and local regulations for the final disposal of the hazardous waste. In most cases, this will involve incineration at a licensed facility.

Emergency Procedures for Spills

In the event of a spill:

  • Evacuate and Alert: Immediately evacuate the area and alert others in the vicinity.

  • Ventilate: Ensure the area is well-ventilated, preferably under a chemical fume hood.

  • Contain: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for organic solids.

  • Collect: Carefully sweep up the absorbed material and any contaminated debris. Place all materials, including contaminated PPE, into a sealed, labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Container Management cluster_2 Final Disposal cluster_3 Emergency Protocol (Spills) A Generate Waste (this compound & contaminated materials) B Segregate as 'Non-halogenated Organic Solid' A->B C Collect in a dedicated, compatible, and sealed container B->C D Label Container Correctly (Name, Hazard, Date, PI) C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Ensure Secondary Containment E->F G Container Full or Storage Time Limit Reached? H Arrange for Collection by EHS or Licensed Contractor G->H Yes I Proper Manifesting & Transport to Disposal Facility H->I J Incineration at a Licensed Facility I->J K Spill Occurs L Evacuate, Alert, Ventilate K->L M Contain with Inert Absorbent L->M N Collect and containerize as Hazardous Waste M->N O Decontaminate Area N->O O->C Dispose of Spill Waste

Figure 1. Disposal Workflow for this compound.

This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific safety and disposal protocols and the most recent Safety Data Sheet (SDS) for the compound.

×

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2-Amino-4-methyl-3-nitropyridine
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.